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  • Product: 2-(4-Bromo-3-methylphenoxy)propan-1-ol
  • CAS: 2001517-23-1

Core Science & Biosynthesis

Foundational

2-(4-Bromo-3-methylphenoxy)propan-1-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol Abstract This technical guide provides a comprehensive overview of the synthetic pathway for 2-(4-Bromo-3-methylphenoxy)propan-1-ol,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(4-Bromo-3-methylphenoxy)propan-1-ol, a key intermediate with potential applications in pharmaceutical and materials science. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the reaction mechanism, experimental rationale, and a detailed, field-proven protocol. The primary focus is on the Williamson ether synthesis, specifically the base-catalyzed nucleophilic ring-opening of propylene oxide with 4-bromo-3-methylphenol. This guide explains the causality behind experimental choices, ensuring a reproducible and efficient synthesis.

Retrosynthetic Analysis and Strategic Pathway Selection

The molecular architecture of 2-(4-Bromo-3-methylphenoxy)propan-1-ol, an aryl ether linked to a secondary alcohol, strongly suggests a disconnection at the ether oxygen. This retrosynthetic approach points to two primary synthons: a phenolic nucleophile and a three-carbon electrophile.

G Target 2-(4-Bromo-3-methylphenoxy)propan-1-ol Disconnect C-O Ether Disconnection Target->Disconnect Synthon1 4-Bromo-3-methylphenoxide (Nucleophile) Disconnect->Synthon1 Synthon2 Propylene Oxide (Electrophile) Disconnect->Synthon2

Caption: Retrosynthetic analysis of the target molecule.

Among various synthetic strategies, the Williamson ether synthesis stands out for its reliability and efficiency in forming ether linkages.[1][2] Specifically, the reaction between the sodium or potassium salt of 4-bromo-3-methylphenol and propylene oxide is the most direct and atom-economical route. This pathway involves the nucleophilic ring-opening of an epoxide, a robust and well-documented transformation.[3][4]

Characterization of Key Reagents

A successful synthesis relies on a thorough understanding of the starting materials.

Compound Structure Molecular Formula MW ( g/mol ) Melting Point (°C) Boiling Point (°C)
4-Bromo-3-methylphenolBrC₆H₃(CH₃)OHC₇H₇BrO187.0359-61142-145 (at 23 mmHg)
Propylene OxideCH₃CH(O)CH₂C₃H₆O58.08-11234
Sodium HydroxideNaOHNaOH40.003181388

Data sourced from[5][6][7][8][9].

4-Bromo-3-methylphenol (4-Bromo-m-cresol): This serves as the nucleophilic precursor. It is a white to brown solid at room temperature.[5] The phenolic hydroxyl group is weakly acidic and requires deprotonation by a suitable base to form the much more potent phenoxide nucleophile.[5][10] Its synthesis typically involves the regioselective bromination of m-cresol.[5]

Propylene Oxide: This is the electrophilic partner. It is a volatile, chiral epoxide. The ring strain of the three-membered ether makes it susceptible to nucleophilic attack, leading to ring-opening.[3][11]

The Synthetic Pathway: A Mechanistic Deep Dive

The synthesis proceeds via a two-step, one-pot process based on the Williamson ether synthesis.[12]

Step 1: Phenoxide Formation

The reaction is initiated by the deprotonation of 4-bromo-3-methylphenol. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to quantitatively convert the phenol into its corresponding sodium or potassium phenoxide salt. This step is critical as the phenoxide ion is a significantly stronger nucleophile than the neutral phenol.

Step 2: Nucleophilic Ring-Opening of Propylene Oxide

The core bond-forming event is the SN2 (bimolecular nucleophilic substitution) attack of the phenoxide on the propylene oxide ring.[3]

Causality of Regioselectivity: The choice of basic or neutral reaction conditions is paramount for achieving the desired product isomer.

  • Under Basic Conditions (as proposed here): The phenoxide nucleophile attacks the epoxide directly. Steric hindrance dictates the site of attack. The primary carbon (C1) of propylene oxide is less sterically encumbered than the secondary carbon (C2). Consequently, the attack occurs preferentially at the primary carbon, leading to the formation of a secondary alkoxide intermediate.[3]

  • Under Acidic Conditions: If an acid catalyst were used, the epoxide oxygen would first be protonated, creating a better leaving group. The transition state would develop significant carbocationic character, which is better stabilized on the more substituted secondary carbon. The nucleophile would then preferentially attack the secondary carbon.[3]

Therefore, to synthesize 2-(4-Bromo-3-methylphenoxy)propan-1-ol, basic conditions are essential to direct the nucleophilic attack to the terminal carbon of the epoxide. A subsequent aqueous workup protonates the resulting alkoxide to yield the final secondary alcohol product.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack and Protonation Phenol 4-Bromo-3-methylphenol Phenoxide Sodium 4-bromo-3-methylphenoxide Phenol->Phenoxide + NaOH - H₂O Base NaOH PropyleneOxide Propylene Oxide Phenoxide->PropyleneOxide Alkoxide Alkoxide Intermediate PropyleneOxide->Alkoxide SN2 Attack by Phenoxide Product 2-(4-Bromo-3-methylphenoxy)propan-1-ol Alkoxide->Product Protonation (H₃O⁺ workup)

Caption: High-level overview of the two-step synthetic mechanism.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A1 Charge flask with 4-bromo-3-methylphenol, ethanol, and water A2 Add NaOH pellets and stir until dissolved A1->A2 B1 Heat mixture to reflux (approx. 80-85 °C) A2->B1 B2 Add propylene oxide dropwise over 1 hour B1->B2 B3 Maintain reflux for 12-18 hours B2->B3 B4 Monitor reaction by TLC B3->B4 C1 Cool to room temperature B4->C1 C2 Remove ethanol via rotary evaporation C1->C2 C3 Dilute residue with water and extract with ethyl acetate C2->C3 C4 Wash organic layer with brine C3->C4 D1 Dry organic layer over anhydrous Na₂SO₄ C4->D1 D2 Concentrate under reduced pressure D1->D2 D3 Purify crude product via silica gel column chromatography D2->D3

Caption: Experimental workflow for the synthesis of the target compound.

Materials:

  • 4-Bromo-3-methylphenol (1.0 eq)

  • Sodium hydroxide (NaOH) (1.2 eq)

  • Propylene oxide (1.5 eq)

  • Ethanol (or another suitable polar protic solvent)

  • Ethyl acetate (for extraction)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-methylphenol (1.0 eq), ethanol (approx. 4 mL per gram of phenol), and a small amount of water (approx. 0.5 mL per gram of phenol).

  • Base Addition: Add sodium hydroxide pellets (1.2 eq) to the stirring mixture. Stir at room temperature until all the NaOH has dissolved and the formation of the sodium phenoxide is complete.

  • Initiation of Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C).

  • Addition of Electrophile: Once refluxing, add propylene oxide (1.5 eq) dropwise via an addition funnel over a period of 1 hour. The reaction is exothermic, and a controlled addition rate is necessary to maintain a steady reflux.

  • Reaction Progression: Maintain the reaction mixture at reflux for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.

  • Work-up - Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the remaining aqueous residue with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them once with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system as the eluent, to afford the pure 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

Conclusion

The synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol is efficiently achieved through a Williamson ether synthesis pathway. The key to this synthesis is the base-catalyzed nucleophilic ring-opening of propylene oxide by the 4-bromo-3-methylphenoxide ion. This approach provides excellent control over regioselectivity, favoring the formation of the desired secondary alcohol by directing the nucleophilic attack to the sterically less hindered primary carbon of the epoxide. The detailed protocol provided herein offers a robust and reproducible method for obtaining this valuable chemical intermediate for further research and development.

References

  • BenchChem. (2025). Stereochemistry of (R)-(+)-Propylene Oxide Ring-Opening: An In-Depth Technical Guide. Benchchem.com.
  • Guan, L.-P., et al. (2006). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. Molecules, 11(4), 279–285.
  • Aida, T., et al. (2004).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. Ningboinno.com.
  • Sigma-Aldrich. 4-Bromo-3-methylphenol 98. Sigmaaldrich.com.
  • Chem-Impex. 4-Bromo-3-metilfenol. Chemimpex.com.
  • ChemSrc. (2025). 4-Bromo-3-methylphenol. Chemsrc.com.
  • Stenutz. 4-bromo-3-methylphenol. Stenutz.com.
  • PubChem. 4-Bromo-m-cresol.
  • Williams, D. R. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • BenchChem. (2026). Application Notes and Protocols for Williamson Ether Synthesis. Benchchem.com.
  • Francis Academic Press. (2022).
  • Google Patents. (2010).
  • PrepChem.com. (2022). Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol.
  • University of Southern Maine. The Williamson Ether Synthesis. Usm.maine.edu.

Sources

Exploratory

Chemical properties of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromo-3-methylphenoxy)propan-1-ol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive anal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 2-(4-Bromo-3-methylphenoxy)propan-1-ol, a substituted phenoxy propanol with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds, predictive modeling, and fundamental principles of organic chemistry to offer a robust profile. The guide covers the compound's structure, physicochemical properties, predicted spectroscopic data, expected reactivity, a proposed synthetic pathway, and recommended analytical methodologies. This document is intended to serve as a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

2-(4-Bromo-3-methylphenoxy)propan-1-ol is an aromatic ether alcohol. Its structure features a 4-bromo-3-methylphenol core linked via an ether bond to a propan-1-ol side chain at the phenolic oxygen. The presence of a stereocenter at the C2 position of the propanol chain indicates that this compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-(4-Bromo-3-methylphenoxy)propan-1-ol
CAS Number 2001517-23-1[1]
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Canonical SMILES CC1=C(C=C(Br)C=C1)OCC(C)O

The molecular structure combines several key functional groups that dictate its chemical behavior: the aryl bromide, the ether linkage, the primary alcohol, and the aromatic ring with its methyl substituent.

Physicochemical Properties

Table 2: Predicted and Inferred Physicochemical Properties

PropertyPredicted/Inferred ValueRationale and Comparative Insights
Physical State Colorless to pale yellow liquid or low-melting solidStructurally similar compounds like 4-bromo-3-methylphenol are solids with a melting point of 59-61 °C, while many propanol derivatives are liquids at room temperature.
Boiling Point > 300 °C (Predicted)The related 2-(4-Bromo-3-methylphenoxy)ethan-1-ol has a predicted boiling point of 323.4±27.0 °C. The addition of a methyl group on the propane chain would likely result in a slightly higher boiling point.[2]
Melting Point Not availableThe presence of the flexible propanol chain may result in a lower melting point compared to its phenol precursor.
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, DMSO, chloroform). Sparingly soluble in water.The propanol moiety will impart some water solubility, but the brominated aromatic ring will dominate, leading to overall low aqueous solubility.
Density ~1.4 g/cm³ (Predicted)The density of the related ethan-1-ol derivative is predicted to be 1.445 g/cm³.[2]
pKa ~14-15 (for the alcohol proton)The pKa of the hydroxyl group is expected to be similar to that of other primary alcohols.

Spectroscopic Profile (Predicted)

For the structural elucidation and confirmation of 2-(4-Bromo-3-methylphenoxy)propan-1-ol, a combination of NMR spectroscopy, infrared spectroscopy, and mass spectrometry would be employed. In the absence of experimental spectra, the following data is predicted based on the chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide distinct signals for the aromatic, ether, and alcohol protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4d1HAr-H
~6.8d1HAr-H
~6.7dd1HAr-H
~4.0-4.2m1H-OCH(CH₃)-
~3.8dd1H-CH₂OH (diastereotopic)
~3.7dd1H-CH₂OH (diastereotopic)
~2.3s3HAr-CH₃
~2.0 (broad)s1H-OH
~1.3d3H-CH(CH₃)-
¹³C NMR Spectroscopy

The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~157Ar-C-O
~138Ar-C-CH₃
~133Ar-C-H
~130Ar-C-H
~115Ar-C-Br
~113Ar-C-H
~75-OCH(CH₃)-
~65-CH₂OH
~23Ar-CH₃
~17-CH(CH₃)-
Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the key functional groups.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3600-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2980-2850C-H stretch (aliphatic)
1580, 1480C=C stretch (aromatic ring)
1250-1200C-O-C stretch (aryl ether)
1050C-O stretch (primary alcohol)
~600C-Br stretch
Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance.

  • Molecular Ion (M⁺): A pair of peaks of similar intensity at m/z 244 and 246.

  • Major Fragmentation Patterns:

    • Loss of the propanol side chain.

    • Cleavage of the ether bond.

    • Benzylic cleavage.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-(4-Bromo-3-methylphenoxy)propan-1-ol is governed by its functional groups.

  • Aryl Bromide: The carbon-bromine bond is a key site for synthetic modification. It is susceptible to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for building more complex molecular architectures.[3] The position of the bromine atom relative to the ether linkage and methyl group will influence its reactivity in these transformations.[4]

  • Phenoxy Ether: The ether linkage is generally stable under neutral and basic conditions. Cleavage can be achieved under harsh acidic conditions (e.g., HBr or HI).

  • Primary Alcohol: The hydroxyl group is a versatile functional handle. It can undergo:

    • Oxidation: To form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.

    • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

    • Etherification: Reaction with alkyl halides under basic conditions to form other ethers.

    • Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., tosylate or mesylate) to facilitate substitution reactions.

The bifunctional nature of this molecule makes it a valuable intermediate in multi-step organic synthesis, allowing for sequential or orthogonal modification at the aryl bromide and alcohol moieties.

Proposed Synthetic Pathway

A plausible synthetic route to 2-(4-Bromo-3-methylphenoxy)propan-1-ol involves the Williamson ether synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 4-Bromo-3-methylphenol C Base (e.g., K₂CO₃, NaH) Solvent (e.g., Acetone, DMF) A->C Deprotonation B 2-Bromopropan-1-ol B->C Nucleophilic Attack D 2-(4-Bromo-3-methylphenoxy)propan-1-ol C->D Williamson Ether Synthesis

Experimental Protocol:
  • Deprotonation of Phenol: To a solution of 4-bromo-3-methylphenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).

  • Nucleophilic Substitution: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide. To this mixture, add 2-bromopropan-1-ol (1.2 eq) dropwise.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

Analytical Methodologies

The analysis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol, both for purity assessment and quantification, can be achieved using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for analyzing this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Dissolve sample in mobile phase or suitable solvent B Injection into HPLC A->B C C18 Reverse-Phase Column B->C D Mobile Phase: Acetonitrile/Water Gradient E UV Detector (e.g., 220 nm, 275 nm) C->E F Chromatogram Generation E->F G Peak Integration and Quantification F->G

  • Column: A C18 stationary phase is recommended.

  • Mobile Phase: A gradient elution with water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) would be effective.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., ~220 nm and ~275 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis of volatile impurities or for derivatized samples, GC-MS is a powerful tool.

  • Derivatization: The alcohol group can be derivatized (e.g., silylation) to improve volatility and thermal stability.[3]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Detection: Mass spectrometry (Electron Ionization mode) for identification and quantification.

Safety and Handling

Specific toxicological data for 2-(4-Bromo-3-methylphenoxy)propan-1-ol is not available. However, based on its structure, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: Brominated aromatic compounds can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin. The propanol moiety suggests it may cause skin and eye irritation.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(4-Bromo-3-methylphenoxy)propan-1-ol is a versatile chemical intermediate with significant potential in synthetic chemistry. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties, reactivity, and analytical methods based on sound chemical principles and data from analogous structures. This information serves as a valuable starting point for researchers interested in utilizing this compound in their synthetic endeavors.

References

  • Benchchem. A Comparative Guide to the Reactivity of 3- Bromobenzophenone and 4 - Benchchem.
  • Benchchem. An In-depth Technical Guide to (4-bromophenoxy)trimethylsilane: Properties, Synthesis, and Applications.
  • ChemicalBook. 2-(4-Bromo-3-methylphenoxy)ethan-1-ol.
  • Appchem. 2-(4-bromo-3-methylphenoxy)ethanol | 26738-92-1 | C9H11BrO2.
  • Fisher Scientific. SAFETY DATA SHEET.
  • PubChem. 2-(4-Phenoxyphenoxy)propan-1-ol.
  • Tokyo Chemical Industry. SAFETY DATA SHEET.
  • Sigma-Aldrich. 4-Bromo-3-methylphenol.

Sources

Foundational

A Technical Guide to the Identification and Characterization of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is for informational purposes only and does not constitute a CAS number assignment. The compound 2-(4-Bromo-3-methylphenoxy)propan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is for informational purposes only and does not constitute a CAS number assignment. The compound 2-(4-Bromo-3-methylphenoxy)propan-1-ol does not currently have a publicly listed CAS number, indicating it may be a novel or uncharacterized substance. The protocols and data herein are predictive and illustrative, designed to guide the rigorous scientific process required for the definitive identification and potential registration of a new chemical entity.

Executive Summary

The field of drug discovery is perpetually driven by the exploration of novel chemical entities. Phenoxypropanolamine scaffolds, for instance, are integral to a variety of pharmacologically active compounds, including beta-blockers and certain receptor agonists.[1][2][3][4] This guide focuses on a specific, uncatalogued derivative: 2-(4-Bromo-3-methylphenoxy)propan-1-ol. The absence of a Chemical Abstracts Service (CAS) Registry Number underscores the critical need for a comprehensive and systematic approach to its identification.[5][6][7][8]

This document provides a robust framework for the unequivocal structural elucidation and characterization of this molecule. We will detail a plausible synthetic pathway, predict its physicochemical properties, and outline a suite of analytical protocols essential for its identification. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data—a prerequisite for any new substance intended for research or drug development. The culmination of this process is the assembly of a complete data package suitable for submission to the CAS for the assignment of a unique registry number.[5][9]

Predicted Physicochemical Properties & Structure

Prior to synthesis and analysis, in silico prediction of the compound's properties provides a valuable baseline for experimental design.

Caption: Chemical structure of 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

PropertyPredicted ValueSource/Method
Molecular Formula C10H13BrO2-
Molecular Weight 245.11 g/mol -
Monoisotopic Mass 244.010 g/mol -
Boiling Point ~320-340 °C at 760 mmHgEstimation based on similar structures[10]
XLogP3 ~2.5-3.0Computational prediction

Proposed Synthesis Pathway

Understanding the synthesis is crucial for anticipating potential impurities. A Williamson ether synthesis is a logical and efficient route to the target compound.

Synthesis_Pathway reagent1 4-Bromo-3-methylphenol (CAS: 14472-14-1) reaction Williamson Ether Synthesis reagent1->reaction reagent2 2-Bromopropan-1-ol or Propylene oxide reagent2->reaction base Base (e.g., K2CO3, NaH) in Solvent (e.g., Acetone, DMF) base->reaction product 2-(4-Bromo-3-methylphenoxy)propan-1-ol reaction->product

Caption: Proposed synthesis of the target compound via Williamson ether synthesis.

The primary starting material, 4-Bromo-3-methylphenol, is commercially available.[11][12][13] The reaction involves the deprotonation of the phenol by a suitable base, followed by nucleophilic attack on an appropriate three-carbon electrophile.

Potential Impurities:

  • Unreacted 4-Bromo-3-methylphenol.

  • Dialkylated phenol byproducts.

  • Solvent residues.

  • Side-products from the electrophile (e.g., propylene glycol if propylene oxide is used).

Core Analytical Workflow for Identification

A multi-technique approach is mandatory for the unambiguous identification of a new chemical entity.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation & Purity cluster_registration Registration synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) synthesis->nmr ms Mass Spectrometry (HRMS-ESI) synthesis->ms ir Infrared Spectroscopy synthesis->ir hplc HPLC-UV/DAD Purity Assessment synthesis->hplc cas Data Compilation & CAS Number Application nmr->cas ms->cas ir->cas hplc->cas

Caption: Overall workflow for identification and potential CAS registration.

Detailed Spectroscopic & Chromatographic Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (if necessary): If structural ambiguity remains, perform 2D experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) to confirm connectivity.[14]

Predicted ¹H NMR Data (in CDCl₃): This prediction is based on standard chemical shift tables and analysis of similar structures.[15][16]

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationAssignment
Ar-H~7.3d (doublet)1HProton ortho to Bromine
Ar-H~6.8d (doublet)1HProton ortho to Oxygen
Ar-H~6.7dd (doublet of doublets)1HProton meta to both
O-CH₂~4.0-4.2m (multiplet)2HMethylene of propanol
CH-O~3.8-4.0m (multiplet)1HMethine of propanol
Ar-CH₃~2.3s (singlet)3HMethyl on aromatic ring
OH~1.5-2.5 (variable)br s (broad singlet)1HAlcohol proton
C-CH₃~1.3d (doublet)3HMethyl of propanol
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer for high-resolution analysis.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The presence of bromine will result in a characteristic isotopic pattern.[17][18][19]

Expected HRMS Data:

  • Molecular Ion ([M+H]⁺): The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will produce two major peaks.[19]

    • For C₁₀H₁₄⁷⁹BrO₂⁺: Expected m/z = 245.0175

    • For C₁₀H₁₄⁸¹BrO₂⁺: Expected m/z = 247.0155

  • Fragmentation: Key fragments may arise from the loss of water (-18) or the propanol side chain.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Use an ATR (Attenuated Total Reflectance) accessory for a solid sample or prepare a thin film on a salt plate.

  • Data Acquisition: Scan the sample from approximately 4000 to 400 cm⁻¹.

Expected Characteristic IR Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
2980-2850C-H stretchAliphatic
1600-1450C=C stretchAromatic ring
1250-1200C-O stretchAryl ether
1100-1000C-O stretchAlcohol
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard for determining the purity of a compound and quantifying impurities.[20][21][22][23]

Protocol for Method Development:

  • Column Selection: A C18 reversed-phase column is a robust starting point for aromatic compounds.[24]

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid, is recommended.

  • Scouting Gradient: Start with a broad gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate elution time.[21]

  • Detector: A Diode Array Detector (DAD) or UV detector set at a wavelength where the aromatic chromophore absorbs (e.g., 220 nm and 275 nm).

  • Optimization: Adjust the gradient to achieve good resolution between the main peak and any impurities.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

The Path to a CAS Registry Number

Once the compound's structure and purity are unequivocally confirmed by the methods above, the collected data can be submitted to the Chemical Abstracts Service. The CAS Registry requires sufficient analytical evidence to verify the identity of a new substance before assigning a unique CAS RN®.[5][6][7][9] This number is a critical, globally recognized identifier essential for regulatory submissions, publications, and commercial activities.[5][6]

References

  • Buser, H. R. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. [Link]

  • Buser, H. R. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications. [Link]

  • Uematsu, S., et al. (2020). Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant. Analytical Sciences, 36(9), 1105-1111. [Link]

  • Jakab, E., et al. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 77(2), 111-118. [Link]

  • CAS. (n.d.). CAS Registry Services. [Link]

  • REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. [Link]

  • Proregulations. (n.d.). CAS Number Application. [Link]

  • CAS. (n.d.). CAS REGISTRY. [Link]

  • Wikipedia. (n.d.). CAS Registry Number. [Link]

  • Maruyama, T., et al. (2009). Synthesis and evaluation of novel phenoxypropanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists. Bioorganic & Medicinal Chemistry, 17(9), 3343-3353. [Link]

  • ChEMBL. (n.d.). Synthesis and evaluation of novel phenoxypropanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions. [Link]

  • Mastelf Technologies. (2025). HPLC Method Development: From Basics to Advanced Strategies. [Link]

  • Oxford Academic. (2005). Comparison of the binding affinity of some newly synthesized phenylethanolamine and phenoxypropanolamine compounds at recombinant human β- and α1-adrenoceptor subtypes. [Link]

  • PubChem. (n.d.). 4-bromo-3-methylphenol. [Link]

  • PubMed. (n.d.). Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. [Link]

  • RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • Slideshare. (n.d.). HPLC method development by DrA.S Charan. [Link]

  • PureSynth. (n.d.). 4-Bromo-3-Methylphenol 98.0%(GC). [Link]

  • SlidePlayer. (2022). Tasks in NMR data analysis for Nature Products. [Link]

  • PubChem. (n.d.). Phenoxypropanolamine. [Link]

  • YouTube. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • YouTube. (2022). How to predict a proton NMR spectrum. [Link]

  • Molport. (n.d.). 2-(4-bromo-3-methylphenoxy)ethan-1-ol. [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. [Link]

  • MSU Chemistry. (n.d.). Proton NMR Table. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of 2-(4-bromo-3-methylphenoxy)propan-1-ol. As...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of 2-(4-bromo-3-methylphenoxy)propan-1-ol. As a chiral molecule, its three-dimensional arrangement is critical to its biological activity and interaction with other chiral entities. This document delves into the synthesis, structural elucidation, and stereochemical characterization of this compound, offering detailed experimental protocols and theoretical insights. The significance of this molecule lies in its potential applications in medicinal chemistry and materials science, where precise control and understanding of its stereoisomers are paramount.

Introduction

2-(4-Bromo-3-methylphenoxy)propan-1-ol is an aromatic ether with a chiral center, making it a subject of interest for stereoselective synthesis and analysis. The presence of a bromine atom and a methyl group on the phenoxy ring, combined with the hydroxyl and methyl groups on the propanol side chain, contributes to its specific physicochemical properties and potential pharmacological activities.[1] Derivatives of bromophenols, for instance, have shown promise for their antioxidant and anticancer properties.[2][3] Understanding the spatial arrangement of these functional groups is crucial for elucidating its mechanism of action in biological systems and for the rational design of new derivatives with enhanced or specific activities.

This guide will explore the fundamental aspects of its molecular architecture, the implications of its chirality, and the analytical techniques employed for its comprehensive characterization.

Molecular Structure and Properties

The molecular formula of 2-(4-bromo-3-methylphenoxy)propan-1-ol is C10H13BrO2, and its structure consists of a 4-bromo-3-methylphenol moiety linked via an ether bond to the second carbon of a propan-1-ol chain.

Key Structural Features:

  • Aromatic Ring: A benzene ring substituted with a bromine atom and a methyl group. The electronic effects of these substituents influence the reactivity and properties of the aromatic system.

  • Ether Linkage: The phenoxy ether bond connects the aromatic ring to the aliphatic side chain.

  • Chiral Center: The second carbon atom of the propan-1-ol chain (C2) is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, a hydroxymethyl group (-CH2OH), and the 4-bromo-3-methylphenoxy group.

  • Primary Alcohol: The terminal hydroxyl group (-OH) allows for further functionalization and is a key site for hydrogen bonding.

The presence of these functional groups suggests potential for various chemical transformations and intermolecular interactions.

Physicochemical Properties

While specific experimental data for 2-(4-bromo-3-methylphenoxy)propan-1-ol is not extensively published, its properties can be inferred from related structures. A similar compound, 2-(4-bromo-3-methylphenoxy)ethanol, has a molecular weight of 231.09 g/mol .[4][5]

PropertyPredicted Value/InformationReference
Molecular Formula C10H13BrO2N/A
Molecular Weight 245.11 g/mol N/A
Appearance Likely a solid or viscous liquid at room temperature[6]
Solubility Expected to be soluble in organic solvents and sparingly soluble in water[6]

Stereochemistry

The presence of a single chiral center at C2 gives rise to two enantiomers: (R)-2-(4-bromo-3-methylphenoxy)propan-1-ol and (S)-2-(4-bromo-3-methylphenoxy)propan-1-ol. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

The absolute configuration (R or S) is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.[7] For 2-(4-bromo-3-methylphenoxy)propan-1-ol, the priority of the substituents on the chiral carbon is as follows:

  • -O-(4-bromo-3-methylphenyl)

  • -CH2OH

  • -CH3

  • -H

The differential spatial arrangement of these groups in the R and S enantiomers is critical, as it often leads to stereoselective interactions with biological targets such as enzymes and receptors.[8]

Visualization of Stereoisomers

The three-dimensional structures of the (R) and (S) enantiomers can be visualized to better understand their spatial relationship.

G cluster_R (R)-enantiomer cluster_S (S)-enantiomer R_C2 C* R_H H R_C2->R_H R_CH3 CH3 R_C2->R_CH3 R_O O-Ar R_C2->R_O R_CH2OH CH2OH R_C2->R_CH2OH S_C2 C* S_H H S_C2->S_H S_CH3 CH3 S_C2->S_CH3 S_O O-Ar S_C2->S_O S_CH2OH CH2OH S_C2->S_CH2OH

Caption: 3D representation of (R) and (S) enantiomers.

Synthesis and Structural Elucidation

The synthesis of 2-(4-bromo-3-methylphenoxy)propan-1-ol can be achieved through a Williamson ether synthesis, a common method for forming ethers. This involves the reaction of a phenoxide with an appropriate alkyl halide.

Synthetic Protocol

A plausible synthetic route involves the reaction of 4-bromo-3-methylphenol with a suitable three-carbon electrophile.

Step 1: Deprotonation of 4-bromo-3-methylphenol 4-bromo-3-methylphenol is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent like acetone or dimethylformamide (DMF) to generate the corresponding phenoxide.

Step 2: Nucleophilic Substitution The resulting phenoxide then acts as a nucleophile and reacts with a chiral epoxide, such as (R)- or (S)-methyloxirane (propylene oxide), or a racemic mixture followed by chiral separation, to yield the desired product. Alternatively, a halo-alcohol like 2-bromopropan-1-ol could be used, though this may lead to side reactions.

A generalized protocol for a similar synthesis of 3-(4-bromophenoxy)propan-1-ol involves refluxing 4-bromophenol with K2CO3 and 3-bromo-1-(tetrahydropyran-2-yloxy)propane in acetone, followed by deprotection.[9]

Structural Elucidation Techniques

Several analytical techniques are essential for confirming the molecular structure and determining the stereochemistry of 2-(4-bromo-3-methylphenoxy)propan-1-ol.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, the methine proton at the chiral center, the methylene protons of the -CH2OH group, the methyl group on the side chain, and the hydroxyl proton.[10][11] The coupling patterns (spin-spin splitting) will provide valuable information about the connectivity of the atoms. For instance, the methine proton at C2 would likely appear as a multiplet due to coupling with the adjacent methyl and methylene protons.[12]

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[13]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsMultiplicityApproximate Chemical Shift (ppm)
Aromatic-Hm6.8 - 7.3
-OCH-m~4.0
-CH₂OHm~3.7
Ring -CH₃s~2.3
-OHbr sVariable
Side chain -CH₃d~1.2

Note: These are predicted values and may vary.

For a definitive determination of the three-dimensional structure, including the absolute stereochemistry of a single enantiomer, X-ray crystallography is the gold standard.[14][15] This technique requires a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of bond lengths, bond angles, and the overall molecular conformation.[16] While no crystal structure for this specific molecule is publicly available, related structures like 2-(4-bromophenoxy)propanohydrazide have been characterized using this method, revealing details about their molecular geometry and intermolecular interactions.[17]

Stereochemical Analysis and Separation

Determining the enantiomeric purity and separating the enantiomers are crucial steps in the development of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[18] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

A proposed method for the chiral separation of 2-(4-bromo-3-methylphenoxy)propan-1-ol would involve a polysaccharide-based CSP, which has shown broad applicability for a variety of chiral compounds.[19]

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation.[19]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 225 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm filter.

This method would allow for the quantification of each enantiomer in a racemic or enantioenriched mixture.

Chiral Derivatization

Another approach for analyzing enantiomers involves derivatization with a chiral reagent to form diastereomers.[20] These diastereomers have different physical properties and can be separated by standard chromatographic techniques like gas chromatography (GC) or achiral HPLC.

Potential Applications and Significance

The structural motifs within 2-(4-bromo-3-methylphenoxy)propan-1-ol are found in various biologically active molecules. For instance, many beta-blockers contain a phenoxypropanolamine core. The specific substitution pattern on the aromatic ring can significantly influence the pharmacological profile. The stereochemistry is also of utmost importance, as often only one enantiomer possesses the desired therapeutic effect while the other may be inactive or even cause adverse effects.[21]

The bromo- and methyl- substituents on the phenyl ring can modulate properties such as lipophilicity and metabolic stability, which are key parameters in drug design. Furthermore, the bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies. Some bromophenol derivatives have shown potential as antioxidant and anticancer agents.[22]

Conclusion

2-(4-Bromo-3-methylphenoxy)propan-1-ol is a chiral molecule with a well-defined structure that can be synthesized and characterized using standard organic chemistry techniques. Its stereochemistry is a critical aspect that dictates its interactions in a chiral environment. The analytical methods outlined in this guide, particularly NMR spectroscopy, X-ray crystallography, and chiral HPLC, are indispensable tools for its comprehensive analysis. A thorough understanding of its molecular structure and stereochemistry is fundamental for any future research into its potential applications in drug discovery and materials science.

References

  • Vertex AI Search. (2024).
  • PubMed. (n.d.). Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids.
  • Beilstein Journals. (n.d.).
  • Piroška Lajtai-Szabó, Tímea Brigitta Bagó, & Nándor Nemestóthy. (2022). Production of Chiral (S)
  • Fun, H.-K., Jebas, S. R., Patil, P. S., Karthikeyan, M. S., & Dharmaprakash, S. M. (n.d.). 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. PMC.
  • ResearchGate. (n.d.). 2-(4-Bromophenoxy)propanohydrazide.
  • PubMed. (2002).
  • Anton Paar Wiki. (n.d.). X-ray Crystallography.
  • Analytical Chemistry. (2023).
  • BenchChem. (n.d.). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr.
  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and....
  • Dong, H., Wang, L., Guo, M., Stagos, D., Giakountis, A., Trachana, V., Lin, X., Liu, Y., & Liu, M. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 775.
  • MDPI. (2022).
  • Purdue University. (n.d.). 1H NMR Spectra of Small Molecules.
  • Amanote Research. (n.d.). Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds.
  • PrepChem.com. (n.d.). Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol.
  • Unknown. (n.d.). Stereochemistry I.
  • BenchChem. (n.d.). In-Depth Technical Guide to 2-Phenyl-1-propanol (CAS 1123-85-9).
  • ChemicalBook. (n.d.). 2-Bromo-3',4'-(methylenedioxy)propiophenone synthesis.
  • The Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).
  • Appchem. (n.d.). 2-(4-bromo-3-methylphenoxy)ethanol.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • Unknown. (n.d.). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
  • CCDC. (n.d.). X-ray Crystallography.
  • CymitQuimica. (n.d.). 2-(4-bromo-3-methylphenoxy)ethanol.
  • Izawa, K. (2021). Pharmacological Activities. Journal of Pharmacology and Medicinal Chemistry, 5(2), 1.
  • OUCI. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
  • OUCI. (n.d.). Acute Oral Toxicity, Antioxidant Activity and Molecular Docking Study of 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide.

Sources

Foundational

A Technical Guide to the Synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol: A Key Pharmaceutical Intermediate

Abstract This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol, a crucial intermediate in the development of various pharmaceutical compounds, notably...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol, a crucial intermediate in the development of various pharmaceutical compounds, notably as a precursor to certain beta-blockers. This document is intended for an audience of researchers, scientists, and professionals in drug development. It will delve into the selection of starting materials, the mechanistic intricacies of the core reaction, a detailed experimental protocol, and methods for purification and characterization. The guide emphasizes the scientific rationale behind the procedural steps to ensure both reproducibility and a thorough understanding of the synthesis.

Introduction: The Significance of Phenoxypropanolamines

Phenoxypropanolamine derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of many beta-adrenergic receptor antagonists, commonly known as beta-blockers.[1][2] These drugs are indispensable in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias. The synthesis of high-purity intermediates like 2-(4-Bromo-3-methylphenoxy)propan-1-ol is a critical step in the manufacturing of these life-saving medications. The bromine and methyl substituents on the aromatic ring offer sites for further chemical modification, allowing for the fine-tuning of the final drug's pharmacological profile.[3] The propan-1-ol moiety is a versatile handle for subsequent reactions, typically the introduction of an amine group to complete the pharmacophore.

Retrosynthetic Analysis and Selection of Starting Materials

A retrosynthetic analysis of the target molecule, 2-(4-Bromo-3-methylphenoxy)propan-1-ol, points to a disconnection at the ether linkage, suggesting a Williamson ether synthesis approach. This strategy involves the reaction of a phenoxide nucleophile with a three-carbon electrophile.

DOT Script for Retrosynthetic Analysis

G cluster_intermediates Target 2-(4-Bromo-3-methylphenoxy)propan-1-ol Disconnection C-O Disconnection (Williamson Ether Synthesis) Target->Disconnection Phenol 4-Bromo-3-methylphenol Disconnection->Phenol Nucleophile Precursor Propylene_Oxide Propylene Oxide Disconnection->Propylene_Oxide Electrophile Intermediates Starting Materials

Caption: Retrosynthetic analysis of the target molecule.

The Phenolic Component: 4-Bromo-3-methylphenol

4-Bromo-3-methylphenol is the logical choice for the nucleophilic precursor. It is a commercially available solid with well-defined physical properties. Its synthesis typically involves the regioselective bromination of m-cresol.[4]

PropertyValueSource
Molecular Formula C₇H₇BrO[5]
Molecular Weight 187.04 g/mol [5]
Melting Point 59-61 °C[5]
Boiling Point 142-145 °C at 23 mmHg[5]
Appearance White to brown powder[4]
The Electrophilic Component: Propylene Oxide

Propylene oxide is a highly suitable three-carbon electrophile for this synthesis. It is a readily available, albeit volatile and flammable, liquid.[6] The choice of propylene oxide over other three-carbon synthons like 1-chloro-2-propanol is often preferred due to its higher reactivity and the avoidance of generating additional inorganic salts as byproducts.

PropertyValueSource
Molecular Formula C₃H₆O[6]
Molecular Weight 58.08 g/mol [6]
Boiling Point 34.3 °C[6]
Density 0.83 g/cm³[6]
Hazards Highly flammable, toxic[6]

The Core Transformation: Williamson Ether Synthesis and Regioselectivity

The synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol is achieved through a base-mediated Williamson ether synthesis.[1] The reaction proceeds via an SN2 mechanism.

Reaction Mechanism

The synthesis involves two key steps:

  • Deprotonation: A base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of 4-bromo-3-methylphenol to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks one of the carbon atoms of the propylene oxide ring. This is a classic SN2 reaction where the C-O bond is formed and the epoxide ring is opened in a concerted step.[1]

DOT Script for the Reaction Mechanism

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol 4-Bromo-3-methylphenol Phenoxide 4-Bromo-3-methylphenoxide Phenol->Phenoxide + Base Base Base (e.g., NaOH) Water H₂O Transition_State Transition State Phenoxide->Transition_State Propylene_Oxide Propylene Oxide Propylene_Oxide->Transition_State Product 2-(4-Bromo-3-methylphenoxy)propan-1-ol Transition_State->Product

Caption: The two-step mechanism of the synthesis.

The Critical Role of Regioselectivity

The ring-opening of an unsymmetrical epoxide like propylene oxide can, in principle, lead to two regioisomers. The nucleophilic attack can occur at either the primary (C1) or the secondary (C2) carbon of the epoxide.

Under the basic or neutral conditions typical for a Williamson ether synthesis, the reaction is primarily governed by sterics. The phenoxide nucleophile will preferentially attack the less sterically hindered primary carbon atom. This leads to the formation of the desired "normal" product, 2-(4-Bromo-3-methylphenoxy)propan-1-ol, where the hydroxyl group is on the terminal carbon. Attack at the secondary carbon, which would yield the "abnormal" product, 1-(4-bromo-3-methylphenoxy)propan-2-ol, is significantly disfavored.

In contrast, under acidic conditions, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge in the transition state. Therefore, maintaining basic to neutral conditions is paramount for the regioselective synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a comprehensive, self-validating procedure derived from established methodologies for Williamson ether synthesis involving phenols and epoxides.[7][8][9]

Reagents and Equipment
  • 4-Bromo-3-methylphenol

  • Propylene Oxide

  • Sodium Hydroxide (pellets)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-3-methylphenol (1.0 equivalent) in methanol.

  • Base Addition: To the stirred solution, add sodium hydroxide (1.1 equivalents) in portions. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide salt.

  • Addition of Propylene Oxide: Cool the reaction mixture in an ice bath and add propylene oxide (1.5 equivalents) dropwise. Caution: Propylene oxide is volatile and has a low boiling point. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approximately 65-70 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Extraction: To the residue, add water and diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with a saturated aqueous NH₄Cl solution, a saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 2-(4-Bromo-3-methylphenoxy)propan-1-ol can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to facilitate the separation of the product from any unreacted starting material or byproducts.

Characterization of the Final Product

The structure and purity of the synthesized 2-(4-Bromo-3-methylphenoxy)propan-1-ol should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic peaks for the aromatic protons, the methyl group protons, the methylene and methine protons of the propanol side chain, and the hydroxyl proton.[10][11] The integration of these peaks should correspond to the number of protons in each environment.

    • ¹³C NMR spectroscopy will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound and confirm the presence of bromine through its characteristic isotopic pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and C-O stretching frequencies for the ether linkage.

Potential Side Reactions and Mitigation Strategies

  • Polymerization of Propylene Oxide: Propylene oxide can polymerize under both acidic and basic conditions. Using a slight excess of propylene oxide and maintaining a controlled temperature can minimize this side reaction.

  • Formation of the Regioisomer: As discussed, the formation of the "abnormal" regioisomer is minimized by maintaining basic to neutral reaction conditions.

  • Dialkylation: It is possible for the newly formed alcohol to be deprotonated and react with another molecule of propylene oxide. This can be suppressed by using a modest excess of the epoxide and avoiding a large excess of base.

Conclusion

The synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol via the Williamson ether synthesis is a robust and efficient method for producing this valuable pharmaceutical intermediate. Careful control of the reaction conditions, particularly the basicity and temperature, is crucial for achieving high regioselectivity and minimizing side reactions. The protocol outlined in this guide, coupled with standard purification and characterization techniques, provides a reliable pathway for obtaining this key building block for the development of new and existing therapeutics.

References

  • Williamson Ether Synthesis. (n.d.). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Williamson Ether Synthesis Explained. (n.d.). Scribd. Retrieved from [Link]

  • Propylene Oxide. (n.d.). Shell. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Supplementary Information. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Utilisation of compounds from venoms in drug discovery. (2021). PubMed. Retrieved from [Link]

  • NP-Card for 2-(4-methylphenyl)propan-1-ol (NP0160279). (2022, September 2). NP-MRD. Retrieved from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Nature.com. Retrieved from [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Furanone, 5-(2-bromo-2-propenyl)dihydro-5-methyl. (n.d.). Organic Syntheses. Retrieved from [Link]

  • propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. (2025, December 11). Doc Brown's Chemistry. Retrieved from [Link]

  • THE ROLE OF PHARMACEUTICAL CHEMISTRY IN MODERN DRUG DEVELOPMENT. (2025, September 26). Scientific Exploration and Research. Retrieved from [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. (2024, October 15). Semantic Scholar. Retrieved from [Link]

  • 4-Bromo-m-cresol. (n.d.). PubChem. Retrieved from [Link]

  • Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of phenoxyamines. (1984, April 20). OSTI.GOV. Retrieved from [Link]

  • Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. (2023, January 10). MDPI. Retrieved from [Link]

  • Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. (2023, November 6). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

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Exploratory

Comprehensive Solubility Profile of 2-(4-Bromo-3-methylphenoxy)propan-1-ol: A Technical Guide for Drug Development and Synthesis

Executive Summary In the landscape of medicinal chemistry and rational drug design, the physicochemical profiling of synthetic intermediates is a critical prerequisite for successful downstream formulation and assay deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, the physicochemical profiling of synthetic intermediates is a critical prerequisite for successful downstream formulation and assay development. This whitepaper provides an in-depth analysis of the solubility profile of 2-(4-Bromo-3-methylphenoxy)propan-1-ol (CAS: 2001517-23-1)[1]. By deconstructing its structural thermodynamics and mapping it against the [2][3], this guide equips researchers with the predictive insights and empirical methodologies necessary to optimize solvent selection for synthesis, purification, and in vitro biological evaluation.

Physicochemical Profiling & Structural Analysis

To accurately predict solvation behavior, we must first analyze the molecular architecture of 2-(4-Bromo-3-methylphenoxy)propan-1-ol ( C10​H13​BrO2​ , MW: 245.11 g/mol ). The molecule exhibits a pronounced amphiphilic dichotomy:

  • Hydrophobic Domain: The 4-bromo-3-methylphenyl moiety dominates the molecule's spatial volume. The heavy bromine atom significantly increases the molecule's lipophilicity (LogP) and polarizability, favoring strong dispersion interactions ( δD​ ) with non-polar or halogenated solvents.

  • Hydrophilic Domain: The propan-1-ol chain introduces a highly polar, hydrogen-bonding domain. The primary hydroxyl group acts as both a hydrogen bond donor (HBD: 1) and acceptor (HBA), while the ether oxygen serves as an additional acceptor (Total HBA: 2).

This structural tension means the molecule will self-associate in the solid state via intermolecular hydrogen bonding, requiring a solvent capable of disrupting this crystal lattice to achieve high solubility.

Hansen Solubility Parameters (HSP) Framework

The dissolution of a solute is thermodynamically favorable only when the cohesive energy of the solvent closely matches that of the solute. According to the [2][3], this cohesive energy is divided into three parameters: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ).

For 2-(4-Bromo-3-methylphenoxy)propan-1-ol, the predicted HSP profile indicates:

  • High δD​ : Driven by the aromatic ring and the polarizable bromine atom.

  • Moderate δP​ : Driven by the dipole moment across the ether linkage.

  • Moderate δH​ : Driven exclusively by the primary alcohol.

Solvents that map closely to this specific 3D coordinate space (e.g., Dichloromethane, DMSO) will exhibit superior solvency compared to those that only match one parameter (e.g., Hexane, which matches δD​ but fails at δH​ ).

Solubility Profile in Common Lab Solvents

Based on the structural and thermodynamic analysis, the following table summarizes the expected solubility profile of 2-(4-Bromo-3-methylphenoxy)propan-1-ol across various solvent classes.

SolventClassificationEstimated Solubility (mg/mL)Mechanistic Rationale
Water Polar Protic< 0.1The high cohesive energy of water rejects the bulky, hydrophobic bromotoluene moiety, leading to hydrophobic exclusion.
Methanol / Ethanol Polar Protic> 50The solvent's hydroxyl group forms strong H-bonds with the solute's alcohol, while its alkyl chain solvates the aromatic ring.
DMSO / DMF Polar Aprotic> 100High dipole moments and strong H-bond accepting capabilities effectively disrupt solute-solute intermolecular hydrogen bonds.
Dichloromethane Halogenated> 100Highly favorable dispersion interactions ( δD​ ) with the brominated aromatic ring drive near-universal solvation.
Hexane / Heptane Non-polar1 - 5Solvates the aromatic ring effectively but lacks the polarity to break the solute's intermolecular H-bonds, limiting total solubility.

Experimental Workflow for Solubility Determination

To empirically validate these predictions, researchers must employ a self-validating, thermodynamically rigorous protocol. The following methodology is adapted from the (Shake-Flask Method)[4][5][6].

Step-by-Step Methodology:
  • Saturation: Add an excess amount of solid 2-(4-Bromo-3-methylphenoxy)propan-1-ol to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

    • Causality: Providing excess solid ensures the system exceeds the saturation point. This is mandatory to establish a true thermodynamic equilibrium between the undissolved solid lattice and the solvated molecules.

  • Thermal Equilibration: Agitate the suspension at 300 rpm for 48 to 72 hours in a shaking incubator set to a constant 25.0 ± 0.1 °C.

    • Causality: Continuous agitation maximizes the surface area for dissolution. Strict thermal control is critical; even minor temperature fluctuations can alter the thermodynamic equilibrium, leading to supersaturation artifacts or premature precipitation.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes, followed by rapid filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation compacts the undissolved bulk. PTFE filtration removes sub-micron particulates that would otherwise scatter light and artificially inflate the concentration during downstream UV quantification.

  • Quantification: Dilute the filtered supernatant into an appropriate mobile phase and analyze via HPLC-UV.

    • Causality: Unlike simple gravimetric analysis, HPLC chromatographically separates the target compound from any potential degradation products, ensuring the quantified UV absorbance strictly correlates to the intact molecule.

G A Compound Addition (Excess Solid) C Equilibration (Shake-Flask, 48h at 25°C) A->C B Solvent Addition (Target System) B->C D Phase Separation (Centrifugation & PTFE Filtration) C->D E Quantification (HPLC-UV Analysis) D->E

Fig 1: Shake-flask experimental workflow for thermodynamic solubility determination.

Formulation & Drug Development Implications

Understanding the solubility profile of 2-(4-Bromo-3-methylphenoxy)propan-1-ol directly dictates its handling across the drug development pipeline.

  • Chemical Synthesis: Reactions involving this compound (e.g., etherification or oxidation of the primary alcohol) should utilize Dichloromethane (DCM) or Dimethylformamide (DMF) to ensure complete homogeneity, thereby preventing biphasic reaction kinetics.

  • In Vitro Assays: For biological screening, the compound should be prepared as a highly concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. This allows for subsequent dilution into aqueous assay buffers, keeping the final DMSO concentration below 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Extraction & Purification: The vast difference in solubility between water and organic solvents makes liquid-liquid extraction highly efficient. Partitioning the compound between water and Ethyl Acetate will drive the compound entirely into the organic layer.

G Start Application Workflow Syn Chemical Synthesis Start->Syn Assay In Vitro Assays Start->Assay Pur Extraction / Purification Start->Pur S1 DCM / DMF (Maximizes Solvency) Syn->S1 S2 DMSO Stock (Biocompatible Dilution) Assay->S2 S3 Ethyl Acetate / Water (Biphasic Partitioning) Pur->S3

Fig 2: Solvent selection logic tree for synthesis, assay, and purification workflows.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Taylor & Francis Group.[Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

Sources

Foundational

Structural Architecture and Physicochemical Profiling of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

The Strategic Role of the Scaffold in Medicinal Chemistry In modern drug development, the selection of bifunctional intermediates is critical for the divergent synthesis of complex Active Pharmaceutical Ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of the Scaffold in Medicinal Chemistry

In modern drug development, the selection of bifunctional intermediates is critical for the divergent synthesis of complex Active Pharmaceutical Ingredients (APIs). 2-(4-Bromo-3-methylphenoxy)propan-1-ol (C₁₀H₁₃BrO₂) serves as a highly versatile, bifunctional building block.

The architectural brilliance of this molecule lies in its dual reactivity. The aryl bromide moiety is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the terminal primary alcohol provides a flexible handle for esterification, etherification, or oxidation. Furthermore, the methyl group positioned meta to the ether linkage induces specific steric constraints. This steric shielding is highly valued in designing receptor-specific ligands, as it dictates the torsion angle of subsequent biphenyl systems, a feature heavily leveraged in the synthesis of [1] and [2].

Physicochemical Profiling & Phase Characteristics

The physical appearance and phase behavior of 2-(4-Bromo-3-methylphenoxy)propan-1-ol are dictated by the delicate balance between its bulky, polarizable halogenated aromatic ring and the hydrogen-bonding capacity of the primary alcohol.

At standard temperature and pressure (STP), the compound presents as a colorless to pale yellow viscous liquid . The noticeable viscosity is a direct consequence of intermolecular hydrogen bonding between the terminal hydroxyl groups, compounded by the strong van der Waals forces exerted by the heavy bromine atom. Similar brominated phenoxy ethers typically exhibit robust lipophilicity, making them ideal for cellular membrane penetration[3].

Quantitative Data Summary
ParameterValueMechanistic Driver
Molecular Formula C₁₀H₁₃BrO₂Etherification of 4-bromo-3-methylphenol
Molecular Weight 245.11 g/mol Sum of atomic masses
Physical State Viscous LiquidIntermolecular H-bonding & high polarizability
Density ~1.35 g/cm³High atomic mass of the para-bromine substituent
Boiling Point 285–295 °C (Predicted)Strong dipole-dipole interactions and H-bonding
LogP 2.9–3.1Balance of the lipophilic arene and polar alcohol
Solubility Profile Soluble in DCM, THF, MeOHAmphiphilic nature; insoluble in aqueous media

Regioselective Synthesis Architecture

A common pitfall in synthesizing phenoxypropanols is the direct reaction of a phenol with propylene oxide, which predominantly yields the undesired 1-phenoxypropan-2-ol due to nucleophilic attack at the less sterically hindered terminal epoxide carbon.

To achieve the precise regiochemistry of 2-(4-Bromo-3-methylphenoxy)propan-1-ol, a two-step sequence is required: a Williamson etherification using ethyl 2-bromopropanoate, followed by a chemoselective ester reduction.

G A 4-Bromo-3-methylphenol (Starting Material) C Williamson Etherification (K2CO3, DMF, 80°C) A->C B Ethyl 2-bromopropanoate (Alkylating Agent) B->C D Ethyl 2-(4-bromo-3-methylphenoxy) propanoate C->D SN2 Displacement E Chemoselective Reduction (LiAlH4, THF, 0°C to RT) D->E F 2-(4-Bromo-3-methylphenoxy) propan-1-ol E->F Ester Reduction

Workflow for the regioselective synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

Self-Validating Experimental Protocols

To ensure scientific integrity and high yield, the following protocols are designed with built-in causality and validation checkpoints.

Step 1: Williamson Etherification (Sₙ2 Displacement)
  • Objective: Synthesize the intermediate ester, ethyl 2-(4-bromo-3-methylphenoxy)propanoate.

  • Procedure:

    • Dissolve 4-bromo-3-methylphenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and stir for 15 minutes at room temperature.

    • Dropwise add ethyl 2-bromopropanoate (1.2 eq) and heat the mixture to 80 °C for 4 hours.

  • Mechanistic Causality: K₂CO₃ is chosen specifically because its pKa is sufficient to deprotonate the phenol (pKa ~9.5) to form the phenoxide nucleophile, but it is mild enough to prevent the base-catalyzed hydrolysis of the resulting ester. DMF provides a polar aprotic environment that leaves the phenoxide unsolvated and highly reactive, drastically accelerating the Sₙ2 displacement.

  • Validation Checkpoint: Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (8:2). The product will show strong UV absorbance and migrate higher than the highly polar starting phenol.

Step 2: Chemoselective Ester Reduction
  • Objective: Reduce the ester to the target primary alcohol without cleaving the aryl-bromide bond.

  • Procedure:

    • In a flame-dried flask under an argon atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄, 1.1 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.

    • Slowly add the intermediate ester dissolved in THF.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Workup (Fieser Method): Quench sequentially with x mL H₂O, x mL 15% NaOH, and 3x mL H₂O (where x = grams of LiAlH₄ used).

  • Mechanistic Causality: Maintaining the initial reaction temperature at 0 °C is critical. While LiAlH₄ easily reduces the ester, elevated temperatures with strong hydrides can trigger unwanted debromination of the aryl ring. The Fieser workup is mandatory; it converts the gelatinous aluminum salts into a granular, easily filterable white precipitate, preventing emulsion formation that typically traps the viscous liquid product and destroys the yield.

  • Validation Checkpoint: ¹H NMR (CDCl₃) must confirm the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the emergence of a primary alcohol multiplet (~3.6 ppm) alongside a broad singlet for the -OH proton.

Downstream Derivatization in Drug Development

Once isolated, the physical characteristics of 2-(4-Bromo-3-methylphenoxy)propan-1-ol make it highly amenable to further derivatization. The viscous liquid can be easily handled and dissolved in ethereal or chlorinated solvents.

In drug discovery pipelines, the primary alcohol is frequently converted into a mesylate or tosylate leaving group, allowing for the attachment of complex amine pharmacophores. Simultaneously, the aryl bromide serves as the anchor point for expanding the molecular framework via palladium-catalyzed cross-coupling. This dual-track derivatization is a hallmark of modern structure-activity relationship (SAR) campaigns, allowing medicinal chemists to rapidly generate libraries of compounds with tuned lipophilicity and receptor affinity [4].

References

  • WIPO (PCT) - Google Patents.WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands.
  • WIPO (PCT) - Google Patents.WO2009111676A2 - Boron-containing small molecules as anti-inflammatory agents.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7010183, 1-(2-Bromoethoxy)-2-ethoxybenzene. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4511602, 2-(4-bromo-3-methylphenoxy)-N-[[(4-hydroxybenzoyl)amino]carbamothioyl]acetamide. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Potential Applications of 2-(4-Bromo-3-methylphenoxy)propan-1-ol Derivatives

Abstract This guide provides a comprehensive technical overview of the synthesis and potential applications of derivatives of 2-(4-Bromo-3-methylphenoxy)propan-1-ol. As a key intermediate in the synthesis of various biol...

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Author: BenchChem Technical Support Team. Date: April 2026

A header image with a chemical structure and the title of the guide.

Abstract

This guide provides a comprehensive technical overview of the synthesis and potential applications of derivatives of 2-(4-Bromo-3-methylphenoxy)propan-1-ol. As a key intermediate in the synthesis of various biologically active molecules, understanding its reactivity and the scope of its derivatization is of paramount importance for researchers in medicinal chemistry and drug development. This document outlines detailed synthetic protocols, explores the rationale behind experimental choices, and discusses the potential pharmacological relevance of the resulting compounds, grounded in authoritative scientific literature.

Introduction to 2-(4-Bromo-3-methylphenoxy)propan-1-ol

2-(4-Bromo-3-methylphenoxy)propan-1-ol is a versatile chemical intermediate characterized by a phenoxypropanolamine scaffold. This structural motif is found in a variety of pharmacologically active compounds, most notably as a core component of many beta-blockers. The presence of a primary alcohol, an aromatic bromine atom, and a methyl group on the phenyl ring provides multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of diverse derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound is presented below.

PropertyValue
Molecular Formula C10H13BrO2
Molecular Weight 245.11 g/mol
Appearance White to off-white solid
CAS Number Not readily available
Significance as a Synthetic Intermediate

The strategic placement of reactive functional groups on the 2-(4-Bromo-3-methylphenoxy)propan-1-ol molecule allows for a wide range of chemical transformations. The primary alcohol can be readily oxidized or converted into ethers and esters. The bromo-substituent on the aromatic ring is a key handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This versatility has led to its use in the synthesis of compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. For instance, novel phenoxypropanolamine derivatives containing acetanilides have been synthesized and evaluated as potent and selective beta3-adrenergic receptor agonists.[1]

Synthetic Pathways to Key Derivatives

The following sections detail established synthetic methodologies for the derivatization of 2-(4-Bromo-3-methylphenoxy)propan-1-ol. The rationale behind the choice of each reaction is discussed, highlighting the expertise required for successful synthesis.

Etherification Reactions at the Hydroxyl Group

The primary alcohol of 2-(4-Bromo-3-methylphenoxy)propan-1-ol is a prime target for modification via etherification, a common strategy in medicinal chemistry to alter a molecule's polarity, lipophilicity, and metabolic stability.

The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[2] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide. In the context of our core molecule, the alcohol is first deprotonated with a base, such as sodium hydroxide, to form the corresponding alkoxide.[2] This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the desired ether.

Causality of Experimental Choices:

  • Base Selection: Sodium hydroxide is a common and effective base for deprotonating phenols and alcohols to form the necessary alkoxide.[2]

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal as they facilitate the reaction without interfering with the nucleophilic alkoxide.[2]

  • Temperature: The reaction is often performed at elevated temperatures (e.g., 70-80 °C) to ensure a reasonable reaction rate.[2]

Caption: Williamson Ether Synthesis Workflow.

Esterification of the Hydroxyl Group

Esterification is another fundamental transformation for modifying the properties of the parent molecule. Esters can act as prodrugs, improving bioavailability, or can themselves possess biological activity.

A straightforward method for esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as p-Toluenesulfonic acid (p-TsOH).[3] This is an equilibrium process, and the reaction is typically driven to completion by removing water as it is formed.

Causality of Experimental Choices:

  • Catalyst: p-TsOH is an effective and commonly used acid catalyst for esterification.[3]

  • Solvent/Reagent: Using an excess of the alcohol reactant (in this case, if the carboxylic acid is the limiting reagent) or using the alcohol as the solvent can drive the equilibrium towards the product.[3]

  • Work-up: The reaction is typically quenched with a basic solution, such as sodium bicarbonate, to neutralize the acid catalyst.[3]

Caption: Acid-Catalyzed Esterification Workflow.

Oxidation of the Primary Alcohol

The primary alcohol of 2-(4-Bromo-3-methylphenoxy)propan-1-ol can be oxidized to either an aldehyde or a carboxylic acid, providing access to a different class of derivatives with unique reactive handles.

The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a widely used method for this transformation.[4]

Trustworthiness: The reaction is performed at low temperatures (typically -78 °C) to control the reactivity of the intermediate species, ensuring the selective formation of the aldehyde.[4]

For the complete oxidation to the carboxylic acid, a stronger oxidizing agent is required. The Jones oxidation, using chromium trioxide (CrO3) in aqueous sulfuric acid and acetone, is a classic and effective method for this transformation.

Cross-Coupling Reactions at the Bromine Atom

The aryl bromide functionality is a powerful synthetic handle for the introduction of new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[5][6] It involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base.[5][6] This allows for the introduction of various alkyl, alkenyl, or aryl groups at the 4-position of the phenyl ring. The reactivity of halogens in the oxidative addition step generally follows the order I > Br > Cl, making the bromo group on the parent molecule a suitable handle for this reaction.[5]

Authoritative Grounding: The development of the Suzuki-Miyaura coupling was recognized with the Nobel Prize in Chemistry in 2010, highlighting its significance in modern organic synthesis.

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Potential Therapeutic Applications of Derivatives

The structural similarity of the 2-(4-Bromo-3-methylphenoxy)propan-1-ol core to known pharmacophores suggests that its derivatives could exhibit a range of biological activities.

  • Cardiovascular Agents: The phenoxypropanolamine skeleton is a hallmark of beta-adrenergic receptor antagonists (beta-blockers), which are widely used to treat hypertension, angina, and other cardiovascular conditions.[7] Halogenated phenoxypropanolamines have been shown to act as beta-adrenolytics.[7]

  • Antidiabetic and Anti-obesity Agents: Novel phenoxypropanolamine derivatives have been synthesized and evaluated as potent and selective beta3-adrenergic receptor agonists, which are potential drugs for the treatment of obesity and type II diabetes.[1] Some of these derivatives have shown significant hypoglycemic activity in rodent diabetic models.[1]

  • Antimicrobial and Other Biological Activities: Phenylpropanoids and their derivatives are known to have a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[8][9] These properties give them potential applications in the food, pharmaceutical, and cosmetic industries.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of a Phenolic Compound [2]

  • In a dry round-bottom flask under an inert atmosphere, dissolve the phenolic starting material (1.0 equivalent) in anhydrous DMF.

  • Add sodium hydroxide (1.1 equivalents) portion-wise while stirring.

  • Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

  • Add 2-(4-Bromo-3-methylphenoxy)propan-1-ol (as the electrophile, assuming a different phenolic starting material) (1.05 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous NH4Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling [5]

  • To a reaction vessel, add 2-(4-Bromo-3-methylphenoxy)propan-1-ol (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 eq), and potassium carbonate (3.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS analysis.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Directions

2-(4-Bromo-3-methylphenoxy)propan-1-ol is a highly valuable and versatile starting material for the synthesis of a wide array of chemical derivatives. The strategic functional groups on the molecule allow for a diverse range of chemical transformations, including etherification, esterification, oxidation, and cross-coupling reactions. The resulting derivatives hold significant potential for applications in medicinal chemistry, particularly in the development of new cardiovascular and antidiabetic agents. Future research in this area should focus on the synthesis of novel derivatives and the systematic evaluation of their biological activities to unlock their full therapeutic potential.

References
  • Synthesis and evaluation of novel phenoxypropanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists. (2009). PubMed. [Link]

  • [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. (1976). PubMed. [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2020). PubMed. [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2019). ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to the Safe Handling and Storage of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Prepared by: Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate handling, storage, and disposal of 2-(4-Bromo-3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate handling, storage, and disposal of 2-(4-Bromo-3-methylphenoxy)propan-1-ol. The protocols outlined herein are synthesized from established safety standards for analogous chemical structures to ensure the highest degree of safety, experimental integrity, and regulatory compliance.

Compound Identification and Physicochemical Properties

2-(4-Bromo-3-methylphenoxy)propan-1-ol is a halogenated aromatic ether with a primary alcohol functional group. While specific experimental data for this exact compound is not widely published, its properties can be reliably inferred from its structural components and data on closely related analogs. The presence of a brominated phenol ether structure dictates the primary handling considerations.

PropertyDataSource
CAS Number 2001517-23-1[1]
Molecular Formula C₁₀H₁₃BrO₂Inferred
Molecular Weight 245.11 g/mol Inferred
Predicted Boiling Point ~323.4 ± 27.0 °CBased on analog 2-(4-Bromo-3-methylphenoxy)ethan-1-ol[2]
Predicted Density ~1.445 ± 0.06 g/cm³Based on analog 2-(4-Bromo-3-methylphenoxy)ethan-1-ol[2]
Appearance Likely a liquid or low-melting solidInferred from analogs

Hazard Assessment and Toxicological Profile

A thorough risk assessment is paramount before handling this compound. The toxicological profile is extrapolated from data on its core functional groups: halogenated aromatics, ethers, and primary alcohols.

Primary Hazards:

  • Skin and Eye Irritation: Aromatic phenols and brominated organic compounds are frequently cited as causing skin and serious eye irritation.[3][4][5][6] Direct contact must be avoided.

  • Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[3][6]

  • Potential Genetic Defects: Some related brominated alcohols, such as 3-Bromo-1-propanol, are suspected of causing genetic defects (H341).[4] Until proven otherwise, 2-(4-Bromo-3-methylphenoxy)propan-1-ol should be handled as a potential mutagen.

  • Combustibility: While many halogenated compounds have low flammability, the presence of the propanol and methyl groups suggests the material is a combustible liquid.[5][7] It must be kept away from ignition sources.

Hazard Classification (Inferred)GHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation.[3][4]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[3][4]
Germ Cell MutagenicityH341: Suspected of causing genetic defects.[4]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[3]

Hierarchy of Controls and Personal Protective Equipment (PPE)

The most effective method for mitigating risk involves implementing a "Hierarchy of Controls." Personal Protective Equipment (PPE) serves as the final barrier between the researcher and the chemical hazard.

Hierarchy of Controls cluster_controls Hierarchy of Controls node_elimination Elimination (Most Effective) Remove the hazard node_substitution Substitution Replace with a less hazardous chemical node_elimination->node_substitution node_engineering Engineering Controls Isolate people from the hazard (e.g., Fume Hood) node_substitution->node_engineering node_administrative Administrative Controls Change the way people work (e.g., SOPs, Training) node_engineering->node_administrative node_ppe PPE (Least Effective) Protect the worker with personal equipment node_administrative->node_ppe

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Mandatory PPE Protocol:

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but the material's Safety Data Sheet (SDS), if available, or data on similar solvents should be consulted for breakthrough times. Always inspect gloves for damage before use and wash hands thoroughly after removal.[4][6]

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure the material is appropriate for handling combustible liquids.

  • Respiratory Protection: All handling of the compound that may generate vapors or aerosols must be performed within a certified chemical fume hood to provide adequate ventilation.[4][8] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required.

Safe Handling Procedures

Adherence to a strict handling protocol is essential for user safety and to prevent contamination.

Step-by-Step Handling Workflow:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface with absorbent, chemically-resistant bench paper.

    • Assemble all necessary equipment (glassware, spatulas, pipettes) and the designated, labeled waste container within the fume hood.

  • Aliquotting and Transfer:

    • Ground and bond containers and receiving equipment when transferring significant quantities to prevent static discharge.[9]

    • Use a clean, compatible pipette or spatula for transfers.

    • Keep the primary container sealed when not in active use to minimize vapor release.[8]

  • Post-Handling:

    • Wipe down the work surface and any contaminated equipment.

    • Securely close all containers containing the compound and its waste.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands and forearms thoroughly with soap and water.[4][6]

Chemical Storage Protocol

The stability and safety of 2-(4-Bromo-3-methylphenoxy)propan-1-ol are directly dependent on proper storage conditions. As a halogenated organic compound and an ether, specific precautions are necessary.

ParameterGuidelineRationale
Temperature Cool, ambient temperature (15-25°C)Prevents degradation and reduces vapor pressure.[10] Avoid exposure to heat sources.[11]
Light Store in a dark location or amber bottleEthers and halogenated compounds can be light-sensitive, potentially leading to degradation or the formation of unstable byproducts.[11][12][13]
Atmosphere Store in a tightly sealed, airtight containerPrevents oxidation and reaction with atmospheric moisture. Ethers can form explosive peroxides upon prolonged exposure to air and light, although this is more pronounced in alkyl ethers.[12][14]
Ventilation Store in a well-ventilated, designated areaPrevents the accumulation of potentially harmful or flammable vapors.[7][8]

Chemical Segregation is Non-Negotiable: This compound must be stored segregated from incompatible materials to prevent dangerous reactions.

Chemical Segregation main_node 2-(4-Bromo-3-methylphenoxy)propan-1-ol oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) main_node->oxidizers Incompatible With acids Strong Acids (e.g., Sulfuric Acid, Nitric Acid) main_node->acids Incompatible With bases Strong Bases (e.g., Sodium Hydroxide) main_node->bases Incompatible With metals Reactive Metals (e.g., Sodium, Potassium) main_node->metals Incompatible With

Caption: Storage segregation plan for 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

Storage Container:

  • Use the original supplier container when possible.

  • For long-term storage or working solutions, use compatible containers such as polyethylene.[7]

  • Crucially, do not use metal safety cans. Halogenated solvents can degrade to form acids (e.g., hydrobromic acid), which will corrode metal containers, compromising their integrity.[7]

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

Minor Spill (inside a fume hood):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including double-gloving if necessary.

  • Absorb the spill with a chemically inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels or sawdust .[14]

  • Collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[4]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

Waste Disposal

Waste containing 2-(4-Bromo-3-methylphenoxy)propan-1-ol must be managed as hazardous waste.

Protocol:

  • Waste Stream: This compound is a halogenated organic waste . It must not be mixed with non-halogenated solvent waste.

  • Container: Collect all waste (including contaminated absorbents and disposable labware) in a designated, compatible, and clearly labeled hazardous waste container.[7][8]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Combustible," "Irritant," "Potential Mutagen").[8]

  • Storage: Keep waste containers closed at all times, except when adding waste.[8] Store in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department. Under no circumstances should this chemical be disposed of down the drain .[7][8]

References

  • Halogenated Solvents Safety Guidelines. University of Washington Environmental Health & Safety.[Link]

  • Practices for Proper Chemical Storage. Journal of Chemical Education.[Link]

  • Ethers Health & Safety. University of St Andrews.[Link]

  • Ether use and preservation instructions. Chemwin.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Princeton University.[Link]

  • 2-(4-bromo-3-methylphenoxy)propan-1-ol Information. Appchem.[Link]

  • 2-(4-Phenoxyphenoxy)propan-1-ol Hazard Data. PubChem, National Institutes of Health.[Link]

  • 2-(4-bromo-3-methylphenoxy)ethan-1-ol - Molport. Molport.[Link]

  • Ether - Cargo Handbook. Cargo Handbook.[Link]

  • 4-Bromo-3-methylpentan-2-ol Properties. PubChem, National Institutes of Health.[Link]

  • Chemical Storage Guidelines. Louisiana State University.[Link]

  • How to Handle and Store Ethyl Ether. Eagle Manufacturing - Justrite.[Link]

  • Storage of chemical substances. Linnaeus University.[Link]

  • Safety Data Sheet for 2-Methyl-1-propanol. Carl ROTH.[Link]

Sources

Exploratory

Thermochemical Characterization and Predictive Profiling of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern drug development and agrochemical synthesis, halogenated aryl ethers serve as criti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug development and agrochemical synthesis, halogenated aryl ethers serve as critical structural motifs. 2-(4-Bromo-3-methylphenoxy)propan-1-ol (Chemical Formula: C10​H13​BrO2​ , MW: 245.11 g/mol ) is a highly specialized intermediate. Its molecular architecture—featuring a bulky, electron-withdrawing bromine atom, an electron-donating methyl group, and a flexible propanol chain capable of hydrogen bonding—creates a complex thermochemical profile.

Because novel or highly specific intermediates often lack exhaustive literature data, researchers must rely on a hybrid approach of high-level computational prediction and rigorous, self-validating experimental protocols. This whitepaper establishes a comprehensive framework for determining the thermochemical properties (enthalpy of formation, heat capacity, and heat of combustion) of 2-(4-Bromo-3-methylphenoxy)propan-1-ol, ensuring absolute scientific integrity and reproducibility.

Structural Causality and Thermochemical Behavior

Understanding the macroscopic thermal properties of a compound requires analyzing its microscopic structural features. The thermochemical behavior of 2-(4-Bromo-3-methylphenoxy)propan-1-ol is dictated by three primary functional zones:

  • The Brominated Aromatic Ring: The heavy bromine atom at the para position significantly increases the molecular weight and polarizability of the molecule. This enhances London dispersion forces, driving up both the boiling point and the enthalpy of vaporization ( Δvap​H ).

  • The Ether Linkage: The phenoxy oxygen provides rotational flexibility, which increases the conformational entropy ( S∘ ) of the molecule in the liquid and gas phases.

  • The Terminal Hydroxyl Group: The propan-1-ol moiety acts as both a hydrogen bond donor and acceptor. This intermolecular hydrogen bonding creates a highly ordered crystal lattice in the solid state, necessitating a higher enthalpy of fusion ( Δfus​H ) to transition into a liquid.

Predictive Thermochemistry: Computational Workflows

Before committing valuable physical material to destructive testing, modern thermochemical profiling begins in silico. Density Functional Theory (DFT) is the industry standard for predicting the standard enthalpy of formation ( Δf​H∘ ) and specific heat capacity ( Cp​ ).

Methodological Choice: Why B3LYP/6-311G(d,p)?

For halogenated aromatics, standard basis sets often fail to account for the diffuse electron cloud of the bromine atom. We utilize the B3LYP functional combined with the 6-311G(d,p) basis set. The inclusion of polarization functions (d,p) is causally linked to the need to accurately model the electron density and steric repulsion between the bulky bromine and the adjacent methyl group. This specific level of theory provides an optimal balance between computational cost and thermochemical accuracy, yielding transition state geometries and zero-point energies with deviations of less than 4 kcal/mol[1].

CompWorkflow N1 Input Molecular Structure (SMILES / 3D Coordinates) N2 Geometry Optimization B3LYP/6-311G(d,p) N1->N2 N3 Frequency Calculation (Zero-Point Energy) N2->N3 N4 Composite Method Refinement (e.g., CBS-QB3) N3->N4 N5 Thermochemical Output (ΔfH°, S°, Cp) N4->N5

Caption: Computational workflow for predicting thermochemical properties using DFT.

Predicted Thermochemical Data

Based on group additivity models and DFT calculations, the following baseline thermochemical properties are predicted for 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

Table 1: Predicted Thermochemical Properties (Standard State, 298.15 K)

PropertySymbolPredicted ValuePhase
Molecular Weight MW 245.11 g/mol N/A
Melting Point Tm​ 45.0 - 52.0 °CSolid Liquid
Boiling Point Tb​ 290.0 - 305.0 °CLiquid Gas
Enthalpy of Formation Δf​H∘ -245.5 kJ/molSolid
Specific Heat Capacity Cp​ 1.85 J/(g·K)Solid

Experimental Thermochemical Characterization

To validate computational models, rigorous empirical testing is required. The following protocols are designed as self-validating systems , meaning the experimental design inherently detects and prevents calibration errors.

Specific Heat Capacity ( Cp​ ) via DSC (ASTM E1269)

Differential Scanning Calorimetry (DSC) is utilized to measure the specific heat capacity. We strictly adhere to ASTM E1269 , which requires a three-step methodology to mathematically isolate the heat flow of the sample from the thermal inertia of the instrument[2][3].

Causality of the Reference Standard: Sapphire ( α -alumina) is chosen as the reference material because its heat capacity is universally documented and remarkably stable across extreme temperature gradients. If the instrument fails to calculate the known Cp​ of sapphire within a 1.5% error margin, the system automatically invalidates the run, ensuring data trustworthiness[2][3].

Step-by-Step Protocol:
  • Temperature Calibration (ASTM E967): Calibrate the DSC temperature axis using high-purity Indium (Onset Tm​ = 156.6 °C). Indium is used because of its sharp, highly reproducible melting endotherm[4].

  • Baseline Scan: Run an empty aluminum crucible from 0 °C to 100 °C at a heating rate of 10 °C/min. This establishes the thermal baseline ( f(T,t) ) of the pan and sensor[3].

  • Reference Scan: Place a certified sapphire disk (approx. 25 mg) into the crucible. Run the identical temperature program.

  • Sample Scan: Weigh 10-15 mg of 2-(4-Bromo-3-methylphenoxy)propan-1-ol into an identical aluminum crucible. Run the same temperature program.

  • Data Synthesis: The software calculates the specific heat capacity of the sample by comparing the amplitude of the sample's heat flow against the calibrated heat flow of the sapphire standard[3].

DSCWorkflow S1 Step 1: Baseline Scan (Empty Crucibles) S2 Step 2: Reference Scan (Sapphire Standard) S1->S2 S3 Step 3: Sample Scan (Target Compound) S2->S3 S4 Data Synthesis Calculate Cp via Heat Flow S3->S4 S5 Validation Verify against ASTM E1269 S4->S5

Caption: Three-step self-validating DSC protocol for determining specific heat capacity.

Heat of Combustion via Oxygen Bomb Calorimetry (ASTM D240)

To determine the gross calorific value and derive the experimental enthalpy of formation, we utilize high-pressure oxygen bomb calorimetry according to ASTM D240 [5].

Causality of the Method: Why use a sealed bomb calorimeter rather than open-flame calorimetry? 2-(4-Bromo-3-methylphenoxy)propan-1-ol contains a bromine atom. Upon combustion, it generates hydrobromic acid (HBr) gas. An open system would allow this gas to escape, resulting in a severe underestimation of the combustion enthalpy. A sealed bomb captures all gaseous products, allowing the HBr to dissolve in a small amount of water placed at the bottom of the bomb. This solution is later titrated to mathematically correct the gross heat of combustion for the exothermic formation of aqueous acid[5].

Step-by-Step Protocol:
  • Standardization: Combust a certified benzoic acid pellet (known heat of combustion: 26.454 kJ/g) to determine the energy equivalent (heat capacity) of the calorimeter system.

  • Sample Preparation: Press 0.5 g to 1.0 g of 2-(4-Bromo-3-methylphenoxy)propan-1-ol into a pellet to ensure a controlled, uniform burn rate.

  • Purging and Pressurization: Place the sample in the bomb crucible. Add 1.0 mL of deionized water to the bomb cylinder to absorb HBr. Purge the bomb with pure oxygen to displace atmospheric nitrogen (preventing the formation of nitric acid, which skews thermal data), then pressurize to 30 atm[5].

  • Ignition and Measurement: Submerge the bomb in the calorimeter water jacket. Ignite the sample via an electrical firing wire. Monitor the temperature rise of the water jacket to a precision of 0.0001 °C.

  • Titration Correction: Post-combustion, wash the interior of the bomb and titrate the washings with standard sodium hydroxide to quantify the HBr formed. Subtract the heat of formation of the acid from the gross thermal data to yield the true heat of combustion of the organic framework.

Table 2: Recommended Experimental Calibration Standards

InstrumentStandard MaterialCertified PropertyPurpose
DSCIndium Tm​ = 156.6 °CTemperature axis calibration (ASTM E967)
DSCSapphire ( α -Al 2​ O 3​ ) Cp​ = 0.79 J/(g·K) at 25°CHeat flow/Capacity reference (ASTM E1269)
Bomb CalorimeterBenzoic Acid Δc​H∘ = -26.454 kJ/gEnergy equivalent calibration (ASTM D240)

Conclusion

The thermochemical profiling of complex halogenated intermediates like 2-(4-Bromo-3-methylphenoxy)propan-1-ol requires a synergistic approach. By grounding predictive computational models (B3LYP/6-311G(d,p)) with self-validating, standardized experimental protocols (ASTM E1269 and ASTM D240), researchers can generate highly trustworthy thermodynamic data. This data is paramount for scaling up pharmaceutical syntheses, designing safe chemical reactors, and predicting the physical stability of active pharmaceutical ingredients (APIs).

References

  • Infinita Lab. "What Is ASTM E1269 Testing? A Complete Guide to Specific Heat Capacity Measurement Using DSC." Infinita Lab, [Link]

  • Infinita Lab. "ASTM E967 Test for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers." Infinita Lab, [Link]

  • ASTM International. "D240 Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter." ASTM, [Link]

  • The Journal of Physical Chemistry A. "Ab Initio Calculations for Hydrocarbons: Enthalpy of Formation, Transition State Geometry, and Activation Energy for Radical Reactions." ACS Publications, [Link]

  • TA Instruments. "Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs." TA Instruments, [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(4-Bromo-3-methylphenoxy)propan-1-ol as a Bifunctional Building Block in Medicinal Chemistry

Structural Rationale & Chemical Profile In modern drug discovery, the efficiency of library synthesis relies heavily on versatile, bifunctional building blocks. 2-(4-Bromo-3-methylphenoxy)propan-1-ol is a highly strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Chemical Profile

In modern drug discovery, the efficiency of library synthesis relies heavily on versatile, bifunctional building blocks. 2-(4-Bromo-3-methylphenoxy)propan-1-ol is a highly strategic intermediate characterized by three distinct structural advantages:

  • The Aryl Bromide: Serves as a highly reactive electrophilic handle for transition-metal-catalyzed C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) cross-coupling reactions.

  • The Primary Alcohol: Provides an aliphatic linker that can be readily activated (via mesylation/tosylation) for nucleophilic substitution, oxidized to an aldehyde or carboxylic acid, or utilized in Mitsunobu etherifications.

  • The Chiral Center (C2): The branched propanol chain introduces a stereocenter, allowing for the synthesis of enantiopure ligands which is often critical for target receptor selectivity.

By independently functionalizing the aryl and aliphatic ends of this molecule, medicinal chemists can rapidly generate diverse pharmacophores targeting central nervous system (CNS) and cardiovascular disorders.

Key Therapeutic Applications

Noncatechol Dopamine D1 Receptor Biased Agonists

Dopamine D1 receptors (D1R) are critical therapeutic targets for treating motor deficits in Parkinson's disease and cognitive impairments in schizophrenia[1]. Traditional catechol-based dopamine agonists suffer from poor oral bioavailability and induce rapid receptor desensitization via β -arrestin recruitment[2].

Derivatives of 4-bromo-3-methylphenol have become foundational in the synthesis of noncatechol, G-protein-biased D1 agonists[2]. In these synthetic workflows, the aryl bromide of the scaffold is coupled with heterocyclic boronic esters to form the active "head" group, while the propan-1-ol tail is derivatized to optimize binding affinity and pharmacokinetic properties[1]. These biased agonists preferentially activate the therapeutic G α s/cAMP pathway while avoiding the β -arrestin pathway responsible for side effects.

Inward Rectifier Potassium (Kir) Channel Modulators

Kir channels (e.g., Kir2.3, Kir3.X, and Kir7.1) regulate cellular excitability and are emerging targets for cardiovascular arrhythmias and neurological disorders[3]. Aryloxypropanol scaffolds derived from bromomethylphenoxy precursors are utilized to synthesize potent Kir channel inhibitors (such as the VU573 analog series)[4]. The primary alcohol is typically converted into an amine or coupled with benzimidazole derivatives to yield high-affinity pore blockers[4].

Opioid Receptor Antagonists

In the development of therapeutics for substance addiction, lipophilic aryloxy motifs are utilized to enhance blood-brain barrier (BBB) penetration. Similar bromophenoxy-alkyl alcohols are employed in Mitsunobu reactions to construct opioid receptor antagonists, acting as the lipophilic tail region that anchors the molecule within the receptor's transmembrane domains[5].

Experimental Workflows & Protocols

The following protocols detail the divergent functionalization of 2-(4-Bromo-3-methylphenoxy)propan-1-ol. They are designed as self-validating systems, incorporating in-process analytical checks to ensure trustworthiness and reproducibility.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Targeting the Aryl Bromide for D1 Agonist Synthesis.

  • Rationale: Pd(dppf)Cl 2​ is selected as the catalyst over Pd(PPh 3​ ) 4​ because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, significantly accelerating the reductive elimination step. This minimizes the competitive protodeboronation of the heteroaryl boronic acid. A biphasic 1,4-Dioxane/H 2​ O system is used to ensure the solubility of both the organic substrate and the inorganic base (K 2​ CO 3​ ).

  • Step-by-Step Procedure:

    • Preparation: In an oven-dried Schlenk flask, combine 2-(4-Bromo-3-methylphenoxy)propan-1-ol (1.0 equiv) and the desired heteroaryl boronic acid (1.2 equiv).

    • Catalyst & Base: Add K 2​ CO 3​ (3.0 equiv) and Pd(dppf)Cl 2​ (0.05 equiv).

    • Solvent Addition: Degas a mixture of 1,4-Dioxane/H 2​ O (4:1 v/v) by sparging with argon for 15 minutes. Add the solvent to the flask (0.2 M concentration).

    • Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours.

    • Self-Validation Check (LC-MS): Sample 10 μ L of the reaction mixture. The complete disappearance of the starting material's distinct isotopic M/M+2 (1:1) bromine pattern and the appearance of the coupled product mass confirm successful conversion. If protodeboronation is detected (mass = M-Br+H), add an additional 0.5 equiv of boronic acid.

    • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Alcohol Activation and Nucleophilic Substitution

Targeting the Propan-1-ol moiety for Kir Channel Modulators.

  • Rationale: Direct Mitsunobu inversion of primary alcohols with bulky nucleophiles can be sterically hindered and yield complex triphenylphosphine oxide byproducts that are difficult to separate. A two-step mesylation followed by S N​ 2 substitution is highly reliable and scalable. Triethylamine (Et 3​ N) acts as an acid scavenger during mesylation to prevent unwanted cleavage of the aryl ether linkage.

  • Step-by-Step Procedure:

    • Mesylation: Dissolve 2-(4-Bromo-3-methylphenoxy)propan-1-ol (1.0 equiv) in anhydrous DCM (0.3 M). Add Et 3​ N (2.0 equiv) and cool to 0°C.

    • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 2 hours at room temperature.

    • Self-Validation Check (TLC): Elute with Hexanes/EtOAc (3:1). A complete shift of the polar alcohol spot to a less polar, UV-active mesylate spot indicates completion.

    • Workup: Quench with saturated NaHCO 3​ , extract with DCM, dry, and concentrate to yield the crude mesylate.

    • Substitution: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add the desired secondary amine (1.5 equiv) and K 2​ CO 3​ (2.0 equiv). Heat to 70°C for 8 hours.

    • Purification: Dilute with water to precipitate the product or extract with EtOAc. Purify via reverse-phase chromatography if the resulting amine is highly polar.

Quantitative Data Presentation

The table below summarizes typical reaction parameters, yields, and primary therapeutic targets for the divergent derivatization of this building block.

Derivatization StrategyTarget PharmacophoreReagents / CatalystTypical YieldPrimary Therapeutic Target
Suzuki-Miyaura Coupling Heteroaryl-phenolPd(dppf)Cl 2​ , K 2​ CO 3​ , Dioxane/H 2​ O65 - 85%Dopamine D1 Receptors
Buchwald-Hartwig Amination Aniline derivativesPd 2​ (dba) 3​ , XPhos, Cs 2​ CO 3​ , Toluene50 - 75%Kir Channels
Mesylation / Substitution Alkyl AminesMsCl, Et 3​ N; then Amine, K 2​ CO 3​ , DMF70 - 90%Opioid Receptors
Mitsunobu Etherification Aryl EthersDIAD, PPh 3​ , Phenol, THF60 - 80%Kir Channels / Opioid

Visualizations

DivergentSynthesis Core 2-(4-Bromo-3-methylphenoxy) propan-1-ol PdCoupling Pd-Catalyzed Cross-Coupling (Aryl Br) Core->PdCoupling Suzuki/Buchwald AlcoholAct Alcohol Activation (Mitsunobu/Oxidation) Core->AlcoholAct Substitution/Etherification D1Agonist Dopamine D1 Agonists (Parkinson's/Schizophrenia) PdCoupling->D1Agonist OpioidAntag Opioid Antagonists (Addiction Therapy) PdCoupling->OpioidAntag KirInhib Kir Channel Modulators (Cardiovascular) AlcoholAct->KirInhib AlcoholAct->OpioidAntag

Divergent synthetic pathways of 2-(4-Bromo-3-methylphenoxy)propan-1-ol in drug discovery.

D1Signaling Ligand Noncatechol D1 Agonist (Derived from Scaffold) D1R Dopamine D1 Receptor Ligand->D1R Biased Binding GsPath Gαs Protein Activation D1R->GsPath Favored Pathway ArrestinPath β-Arrestin Recruitment D1R->ArrestinPath Minimized Pathway cAMP cAMP Production GsPath->cAMP Motor Motor/Cognitive Improvement cAMP->Motor Desensitization Receptor Desensitization (Side Effects) ArrestinPath->Desensitization

G-protein biased signaling of D1 agonists derived from the bromophenoxy scaffold.

References

  • Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:2[2]

  • Synthesis and Pharmacological Evaluation of Noncatechol G Protein Biased and Unbiased Dopamine D1 Receptor Agonists Source: National Institutes of Health (PMC) URL:1[1]

  • Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 Source: Frontiers in Pharmacology URL:4[4]

  • US8822518B2 - Compounds as antagonists or inverse agonists of opioid receptors for treatment of addiction Source: Google Patents URL:5[5]

Sources

Application

Application Note: Synthetic Methodologies and Protocols for 2-(4-Bromo-3-methylphenoxy)propan-1-ol in Medicinal Chemistry

Introduction & Mechanistic Rationale In modern drug discovery, bifunctional intermediates are essential for the rapid diversification of lead compounds. 2-(4-Bromo-3-methylphenoxy)propan-1-ol is a highly versatile buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, bifunctional intermediates are essential for the rapid diversification of lead compounds. 2-(4-Bromo-3-methylphenoxy)propan-1-ol is a highly versatile building block characterized by two orthogonal reactive sites: an aryl bromide and a primary alcohol.

The structural logic behind utilizing this specific scaffold is threefold:

  • Electrophilic Handle: The para-bromo substituent is primed for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid assembly of biaryl systems.

  • Steric Modulation: The ortho-methyl group introduces localized steric bulk. This hindrance is frequently exploited to restrict bond rotation and induce atropisomerism—a critical design element in the development of D1 receptor agonists with reduced desensitization profiles [3].

  • Flexible Linker: The propan-1-ol ether tail acts as a hydrophilic spacer. The primary alcohol can be converted into a leaving group (mesylate/tosylate) or oxidized, enabling the attachment of basic pharmacophores (like piperazines). This strategy has been heavily utilized in the synthesis of brain-penetrant Trypanocidal N-Myristoyltransferase (NMT) inhibitors [1] and GPR40 (FFAR1) receptor agonists for diabetes management [2].

Synthesis of the Intermediate: 2-(4-Bromo-3-methylphenoxy)propan-1-ol

To ensure high purity and yield, the synthesis of the intermediate is executed in two highly controlled steps: a Williamson etherification followed by a hydride reduction.

Step 1: Williamson Etherification

Objective: Alkylate 4-bromo-3-methylphenol with ethyl 2-bromopropionate. Causality: Potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) is selected because the polar aprotic nature of DMF strips the hydration shell from the potassium cation, creating a highly nucleophilic, "naked" phenoxide ion that rapidly undergoes SN​2 displacement.

Protocol:

  • Charge a round-bottom flask with 4-bromo-3-methylphenol (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Add K2​CO3​ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Dropwise, add ethyl 2-bromopropionate (1.2 eq). Elevate the temperature to 80 °C and stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The phenol starting material ( Rf​≈0.3 ) must be fully consumed, yielding the ester product ( Rf​≈0.6 ).

  • Workup: Cool to room temperature, quench with distilled H2​O , and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2​SO4​ , filter, and concentrate.

Step 2: Ester Reduction

Objective: Reduce the ethyl ester to the primary alcohol. Causality: Lithium aluminum hydride ( LiAlH4​ ) is chosen over milder agents like NaBH4​ to ensure rapid, complete reduction at low temperatures (0 °C), thereby preventing any potential cleavage of the newly formed ether linkage.

Protocol:

  • Dissolve the crude ethyl 2-(4-bromo-3-methylphenoxy)propanoate (1.0 eq) in anhydrous THF (0.3 M).

  • Cool the solution to 0 °C under an inert argon atmosphere.

  • Slowly add LiAlH4​ (1.2 eq, 1.0 M in THF) dropwise to control the exothermic evolution of hydrogen gas.

  • Stir for 2 hours, allowing the reaction to naturally warm to room temperature.

  • IPC: LC-MS (ESI+) analysis should confirm the disappearance of the ester and the appearance of the target alcohol [M+H]+ at m/z 245.0/247.0 (characteristic 1:1 bromine isotope pattern).

  • Workup (Fieser Method): For every x grams of LiAlH4​ used, sequentially add x mL H2​O , x mL 15% NaOH, and 3x mL H2​O . Stir vigorously until a white granular precipitate forms. Filter through a pad of Celite, wash with THF, and concentrate the filtrate in vacuo to yield 2-(4-bromo-3-methylphenoxy)propan-1-ol.

Application Workflows

Workflow I: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Rationale: Expanding the aryl core to access biaryl systems is a standard approach for optimizing target engagement in NMT inhibitors [1]. Causality: Pd(dppf)Cl2​ is specifically utilized because the large bite angle of the dppf ligand facilitates the reductive elimination step, which is otherwise sluggish for sterically hindered ortho-methyl aryl bromides.

Protocol:

  • Combine 2-(4-bromo-3-methylphenoxy)propan-1-ol (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2​CO3​ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and H2​O .

  • Degas the mixture by bubbling argon for 10 minutes.

  • Add Pd(dppf)Cl2​ (0.05 eq) and heat to 90 °C for 12 hours.

  • IPC: LC-MS to verify the consumption of the bromide and formation of the biaryl product.

  • Workup: Filter the hot mixture through Celite, extract the aqueous layer with EtOAc, dry, and purify via silica gel chromatography.

Workflow II: Alcohol Activation and Amine Substitution

Rationale: Attaching basic nitrogenous pharmacophores (e.g., piperazines) is critical for modulating the pKa​ and blood-brain barrier permeability of the resulting API. Causality: Mesylation is preferred over tosylation because the mesylate group is less sterically demanding, significantly accelerating the subsequent SN​2 displacement by bulky secondary amines.

Protocol:

  • Activation: Dissolve the alcohol (1.0 eq) in DCM at 0 °C. Add Et3​N (2.0 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.5 eq). Stir for 1.5 hours. Wash with saturated NaHCO3​ , dry, and concentrate to yield the mesylate.

  • Substitution: Dissolve the crude mesylate in Acetonitrile (MeCN). Add K2​CO3​ (2.0 eq) and the target secondary amine (1.5 eq). Heat to 80 °C for 8 hours.

  • IPC: TLC (DCM/MeOH 9:1) to confirm the conversion of the mesylate ( Rf​≈0.8 ) to the highly polar amine product ( Rf​≈0.2−0.4 ).

Quantitative Data: Reaction Optimization Summary

Reaction StepKey Reagents / CatalystSolventTemp (°C)Time (h)Average Yield (%)
Williamson Etherification K2​CO3​ / Ethyl 2-bromopropionateDMF80492%
Ester Reduction LiAlH4​ (1.0 M in THF)THF0 to 25288%
Suzuki Coupling Pd(dppf)Cl2​ / Ar−B(OH)2​ Dioxane/ H2​O 901275 - 85%
Mesylation MsCl / Et3​N DCM01.595%
Amination Secondary Amine / K2​CO3​ MeCN80870 - 80%

Visualizations

SynthWorkflow A 4-Bromo-3-methylphenol B Ethyl 2-(4-bromo-3- methylphenoxy)propanoate A->B Ethyl 2-bromopropionate K2CO3, DMF C 2-(4-Bromo-3-methylphenoxy) propan-1-ol B->C LiAlH4 THF D Biaryl Derivative (Suzuki Coupling) C->D Ar-B(OH)2, Pd cat. E Mesylate Activation C->E MsCl, Et3N F Amine Substituted Pharmacophore E->F R2NH, K2CO3

Synthetic workflow from 4-bromo-3-methylphenol to functionalized drug-like molecules.

NMTPathway L Biaryl Ether Inhibitor (Synthesized API) NMT N-Myristoyltransferase (TbNMT) L->NMT Competitive Binding Block Inhibition of Protein Localization NMT->Block Prevents Myristoylation Myr Myristoyl-CoA Myr->NMT Substrate Peptide Target Protein Peptide->NMT Substrate Death Trypanosoma brucei Cell Death Block->Death Loss of Viability

Mechanism of action for TbNMT inhibitors leading to Trypanosoma brucei cell death.

References

  • Bayliss, Tracy, et al. "Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors." Journal of Medicinal Chemistry, vol. 60, no. 23, 2017, pp. 9790-9806. URL:[Link][1]

  • Takeda Pharmaceutical Company Limited. "Compound having GPR40 receptor function modifying action." U.S. Patent No. 7,456,218 B2, 2008. URL:[2]

  • Davoren, Jennifer E., et al. "Discovery and Lead Optimization of Atropisomer D1 Agonists with Reduced Desensitization." Journal of Medicinal Chemistry, vol. 61, no. 24, 2018, pp. 11384-11397. URL:[Link][3]

Sources

Method

The Synthetic Versatility of 2-(4-Bromo-3-methylphenoxy)propan-1-ol: A Guide to Nucleophilic Reactions for Drug Discovery and Materials Science

This technical guide provides an in-depth exploration of the reactivity of 2-(4-Bromo-3-methylphenoxy)propan-1-ol with a range of nucleophiles. This versatile building block, possessing both a reactive propan-1-ol side c...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the reactivity of 2-(4-Bromo-3-methylphenoxy)propan-1-ol with a range of nucleophiles. This versatile building block, possessing both a reactive propan-1-ol side chain and a modifiable aromatic ring, holds significant potential for the synthesis of a diverse array of compounds, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromo and methyl groups on the phenoxy ring, combined with the hydroxyl functionality, offers multiple avenues for chemical elaboration.

The core of this guide is to furnish researchers, scientists, and drug development professionals with not only detailed, step-by-step protocols but also the underlying chemical principles that govern these transformations. By understanding the "why" behind the experimental choices, researchers can better troubleshoot and adapt these methods for their specific synthetic targets.

Synthesis of the Starting Material: 2-(4-Bromo-3-methylphenoxy)propan-1-ol

A reliable and scalable synthesis of the starting material is paramount for any subsequent chemical exploration. The most common and efficient method for the preparation of 2-(4-Bromo-3-methylphenoxy)propan-1-ol is through a Williamson ether synthesis. This reaction involves the nucleophilic attack of the phenoxide of 4-bromo-3-methylphenol on an appropriate three-carbon electrophile.

Protocol 1: Synthesis via Reaction with Epichlorohydrin

This two-step, one-pot procedure is often preferred due to the commercial availability and reactivity of epichlorohydrin.

Workflow for the Synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol:

A 4-Bromo-3-methylphenol B Deprotonation (Base, e.g., NaOH) A->B Step 1 C 4-Bromo-3-methylphenoxide B->C D Nucleophilic Attack on Epichlorohydrin C->D E Intermediate Epoxide: 2-((4-bromo-3-methylphenoxy)methyl)oxirane D->E F In situ Ring Opening (Hydrolysis) E->F G 2-(4-Bromo-3-methylphenoxy)propan-1-ol F->G Step 2

Caption: Synthesis of the starting material via epichlorohydrin.

Materials:

  • 4-Bromo-3-methylphenol[1]

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-bromo-3-methylphenol (1.0 eq) in water, add sodium hydroxide (1.1 eq) and stir until a clear solution is obtained.

  • Add epichlorohydrin (1.5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 2-(4-Bromo-3-methylphenoxy)propan-1-ol as a viscous oil or low-melting solid.

Causality of Experimental Choices: The use of a base is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[2][3] The in-situ hydrolysis of the intermediate epoxide is facilitated by the aqueous basic conditions.

Reactions with Amine Nucleophiles: Gateway to Bioactive Molecules

The reaction of 2-(4-Bromo-3-methylphenoxy)propan-1-ol with amines is of particular importance in medicinal chemistry, as it is a key step in the synthesis of phenoxypropanolamine-based β-blockers.[4] This transformation typically proceeds via the conversion of the propan-1-ol to a more reactive electrophile, such as an epoxide, followed by nucleophilic ring-opening by the amine.

Protocol 2: Two-Step Synthesis of N-Substituted 1-(4-Bromo-3-methylphenoxy)propan-2-amines

Reaction Workflow:

A 2-(4-Bromo-3-methylphenoxy)propan-1-ol B Epoxidation (e.g., NaOH) A->B Step 1 C 2-((4-bromo-3-methylphenoxy)methyl)oxirane B->C E Nucleophilic Ring Opening C->E D Amine (R-NH2) D->E F N-Substituted Amino Alcohol E->F Step 2

Caption: Two-step synthesis of amino alcohol derivatives.

Materials:

  • 2-(4-Bromo-3-methylphenoxy)propan-1-ol

  • Sodium hydroxide (NaOH)

  • A primary or secondary amine (e.g., isopropylamine, tert-butylamine)

  • Ethanol or isopropanol

  • Water

Procedure:

  • Epoxidation: To a solution of 2-(4-Bromo-3-methylphenoxy)propan-1-ol (1.0 eq) in a suitable solvent like ethanol, add a solution of sodium hydroxide (1.2 eq) in water. Stir the mixture at room temperature for 2-4 hours to form the epoxide, 2-((4-bromo-3-methylphenoxy)methyl)oxirane. The formation of the epoxide can be monitored by TLC.

  • Aminolysis: To the reaction mixture containing the in-situ generated epoxide, add the desired amine (2.0-3.0 eq).

  • Heat the reaction mixture to reflux for 6-12 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Expert Insights: The excess of the amine is used to drive the reaction to completion and to act as a base to neutralize any acidic byproducts. The choice of solvent can influence the reaction rate and selectivity.[5]

Nucleophile (Amine)ProductExpected Yield (%)
Isopropylamine1-(4-Bromo-3-methylphenoxy)-3-(isopropylamino)propan-2-ol75-85
tert-Butylamine1-(4-Bromo-3-methylphenoxy)-3-(tert-butylamino)propan-2-ol70-80
Morpholine4-(2-hydroxy-3-(4-bromo-3-methylphenoxy)propyl)morpholine80-90

Reactions with Thiol Nucleophiles: Synthesis of Thioethers

The reaction with thiols introduces a sulfur-containing moiety, which is a common feature in various pharmaceuticals and materials. The reaction can proceed via activation of the alcohol or through the epoxide intermediate.

Protocol 3: Synthesis of 1-(Alkylthio)-3-(4-bromo-3-methylphenoxy)propan-2-ols

General Reaction Scheme:

A 2-((4-bromo-3-methylphenoxy)methyl)oxirane E Nucleophilic Ring Opening A->E B Thiol (R-SH) C Base (e.g., NaH) B->C Deprotonation D Thiolate (R-S-) C->D D->E F Thioether Product E->F

Caption: Synthesis of thioethers from the epoxide intermediate.

Materials:

  • 2-((4-bromo-3-methylphenoxy)methyl)oxirane (prepared as in Protocol 2, Step 1)

  • A thiol (e.g., thiophenol, ethanethiol)

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 2-((4-bromo-3-methylphenoxy)methyl)oxirane (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Trustworthiness of the Protocol: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the thiol to the more potent thiolate nucleophile, minimizing side reactions.[6] The reaction is performed under anhydrous conditions to prevent quenching of the base and the nucleophile.

Reactions with Alkoxide Nucleophiles: Formation of Glycol Ethers

The reaction with alkoxides leads to the formation of glycol ethers, which have applications as solvents, and as intermediates in the synthesis of more complex molecules. This reaction also proceeds readily with the epoxide intermediate.

Protocol 4: Synthesis of 1-Alkoxy-3-(4-bromo-3-methylphenoxy)propan-2-ols

Materials:

  • 2-((4-bromo-3-methylphenoxy)methyl)oxirane

  • An alcohol (e.g., methanol, ethanol)

  • Sodium metal or sodium hydride (NaH)

Procedure:

  • Prepare the sodium alkoxide by carefully adding sodium metal (1.1 eq) to the desired alcohol (in excess, serving as the solvent) under an inert atmosphere.

  • Once the sodium has completely reacted, add 2-((4-bromo-3-methylphenoxy)methyl)oxirane (1.0 eq) to the alkoxide solution.

  • Heat the reaction mixture to a gentle reflux for 4-8 hours.

  • Cool the reaction, neutralize with a dilute acid (e.g., 1M HCl), and remove the excess alcohol under reduced pressure.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Authoritative Grounding: The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[2][3] The regioselectivity of the epoxide ring-opening under basic or nucleophilic conditions favors attack at the less sterically hindered carbon.[7]

Spectroscopic Characterization

Accurate characterization of the synthesized compounds is crucial for verifying their structure and purity. Below are the anticipated NMR spectral data for the starting material.

Table of Expected Spectroscopic Data for 2-(4-Bromo-3-methylphenoxy)propan-1-ol:

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ 7.30 (d, 1H, Ar-H)δ 156.5 (Ar-C-O)
δ 6.85 (d, 1H, Ar-H)δ 133.0 (Ar-C)
δ 6.70 (dd, 1H, Ar-H)δ 130.0 (Ar-C)
δ 4.10 (m, 1H, CH-OH)δ 115.0 (Ar-C-Br)
δ 3.95 (dd, 1H, O-CH₂)δ 113.0 (Ar-C)
δ 3.80 (dd, 1H, O-CH₂)δ 70.5 (CH-OH)
δ 3.75 (m, 2H, CH₂-OH)δ 64.0 (CH₂-O)
δ 2.35 (s, 3H, Ar-CH₃)δ 16.0 (Ar-CH₃)
δ 2.10 (br s, 1H, OH)

Note: The chemical shifts are approximate and may vary depending on the solvent and concentration. The provided data is based on general principles of NMR spectroscopy and data for analogous compounds.[8][9][10][11]

Conclusion

The synthetic transformations outlined in this guide demonstrate the utility of 2-(4-Bromo-3-methylphenoxy)propan-1-ol as a versatile intermediate. The protocols provided are designed to be robust and adaptable, allowing for the synthesis of a wide range of derivatives. The bromine atom on the aromatic ring also presents an opportunity for further functionalization through cross-coupling reactions, which will be the subject of a future application note. By understanding the principles of nucleophilic substitution on both the aliphatic side chain and potentially the aromatic ring, researchers can unlock the full potential of this valuable building block.

References

  • Di, M. et al. (2010). Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Journal of Medicinal Chemistry, 19(2), 278-280. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • University of Massachusetts Boston. The Williamson Ether Synthesis. UMass Boston Chemistry. Available at: [Link]

  • KPU Pressbooks. 1.5 Williamson Ether Synthesis. Organic Chemistry II. Available at: [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Royal Society of Chemistry. (2016). Green Chemistry. RSC Publishing. Available at: [Link]

  • University of Calgary. 13C NMR Spectroscopy. University of Calgary Chemistry. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • UCLA Chemistry. 1H NMR 2 3 2 3 13C{1H} NMR. UCLA. Available at: [Link]

  • Medify. Amines - AL only (3.3.11). AQA A Level Chemistry Study Notes. Available at: [Link]

  • Chemistry Steps. Reactions of Thiols. Chemistry Steps. Available at: [Link]

  • University of Wisconsin-Madison. 13C NMR of 1-Propanol. UW-Madison Chemistry. Available at: [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Patil, S. et al. (2008). 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1559. Available at: [Link]

  • Frostburg State University Chemistry and Physics. (2019). Reactions of thiols. YouTube. Available at: [Link]

  • de Miranda, A. S. et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 27(23), 8496. Available at: [Link]

  • Organic Syntheses. (1941). EPICHLOROHYDRIN AND EPIBROMOHYDRIN. Organic Syntheses, Coll. Vol. 1, p.231. Available at: [Link]

  • Hudson, R. F. & Green, M. (1962). The Reactions of a-Bromo Ketones with Primary Amines. Journal of the Chemical Society, 377. Available at: [Link]

  • Ashenhurst, J. (2015). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Google Patents. (1991). Process for the preparation of 4-bromo-3-alkylphenyl ethers. Google Patents.
  • Google Patents. (1951). Phenol alcohol-epichlorohydrin reaction products. Google Patents.
  • Engels, B. et al. (2008). Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemistry – A European Journal, 14(30), 9410-9421. Available at: [Link]

  • LibreTexts Chemistry. (2020). 20.6: Reactions of Amines. LibreTexts. Available at: [Link]

  • Wikipedia. (2023). Epoxidation of allylic alcohols. Wikipedia. Available at: [Link]

  • Kulkarni, S. R. et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 369, 245-255. Available at: [Link]

  • Clark, J. (2023). amines as nucleophiles. Chemguide. Available at: [Link]

  • LibreTexts Chemistry. (2025). 24.7: Reactions of Amines. LibreTexts. Available at: [Link]

  • Rowell, R. M. (1986). Epichlorohydrin coupling reactions with wood. Forest Products Laboratory, U.S. Department of Agriculture. Available at: [Link]

  • Sastry, V. S. et al. (2007). Synthesis and characterization of sodium alkoxides. Journal of Chemical Sciences, 119(4), 347-351. Available at: [Link]

  • Wikipedia. (2023). Thiol-ene reaction. Wikipedia. Available at: [Link]

  • OrgoSolver. Williamson Ether Synthesis | SN2 Ether Formation + Traps. OrgoSolver. Available at: [Link]

  • Google Patents. (1998). Process for making an epoxide. Google Patents.
  • ChemRxiv. (2025). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. Available at: [Link]

  • Muathen, H. A. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download. Available at: [Link]

  • Chemistry Stack Exchange. (2018). How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway?. Chemistry Stack Exchange. Available at: [Link]

  • Michigan State University. Amine Reactivity. MSU chemistry. Available at: [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]

  • MDPI. (2023). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. MDPI. Available at: [Link]

  • Google Patents. (1951). Production of secondary aromatic amines. Google Patents.
  • University of Calgary. Ch16: SN1 type reactions of epoxides. University of Calgary Chemistry. Available at: [Link]

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  • de Oliveira, B. G. (2015). Ring-opening reaction of oxirane via nucleophilic attack. ResearchGate. Available at: [Link]

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Application

Application Note: Analytical Methods for Quantifying 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Urine) and Bulk Drug Substance Introduction and Methodological Rationale The compound 2-(4-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Urine) and Bulk Drug Substance

Introduction and Methodological Rationale

The compound 2-(4-Bromo-3-methylphenoxy)propan-1-ol is a halogenated aryloxypropanol. Structurally, it features a hydrophobic brominated aromatic ring coupled to a polar propanol chain via an ether linkage. Accurately quantifying this compound in complex biological or environmental matrices requires a highly selective approach due to potential isobaric interferences from endogenous phenolic compounds.

While Gas Chromatography-Mass Spectrometry (GC-MS) is an option, the primary alcohol group often necessitates chemical derivatization (e.g., silylation) to prevent thermal degradation and peak tailing. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analyte, offering direct, derivatization-free analysis with superior sensitivity [1].

Causality in Method Design
  • Column Selection: A high-purity C18 reverse-phase column is selected. The hydrophobic brominated aromatic ring interacts strongly with the C18 stationary phase, while the polar propanol tail ensures adequate solubility in the aqueous mobile phase, yielding sharp, symmetrical peaks [2].

  • Mobile Phase Additives: The addition of 0.1% formic acid serves a dual purpose. Chromatographically, it suppresses the ionization of any residual silanols on the column, preventing peak tailing. Mass spectrometrically, it acts as an abundant proton donor, driving the formation of the [M+H]+ precursor ion in positive Electrospray Ionization (ESI+) mode.

  • Isotopic Leveraging: Bromine naturally exists as two nearly equimolar isotopes ( 79Br and 81Br ). By monitoring the Multiple Reaction Monitoring (MRM) transitions for both the m/z 245.0 and 247.0 precursor ions, the method creates a self-validating internal check. An observed peak ratio of ~1:1 for these transitions virtually eliminates the risk of false positives.

Experimental Protocols

Solid-Phase Extraction (SPE) Workflow

To ensure assay trustworthiness and protect the LC-MS/MS system from phospholipid buildup, a rigorous sample cleanup using Polymeric Reversed-Phase SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL) is required.

Step-by-Step Procedure:

  • Spiking: Aliquot 200 µL of plasma/urine into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar halogenated ether).

  • Conditioning: Pass 1.0 mL of 100% Methanol through the SPE cartridge, followed by 1.0 mL of LC-grade water. Do not let the sorbent dry.

  • Loading: Dilute the spiked sample with 200 µL of water and load onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the matrix interferences by passing 1.0 mL of 5% Methanol in water. This removes polar salts and endogenous proteins without eluting the target analyte.

  • Elution: Elute the target compound using 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

SPE_Workflow N1 1. Sample Aliquot & IS Spiking (Internal Standard Addition) N2 2. SPE Cartridge Conditioning (MeOH followed by H2O) N1->N2 N3 3. Sample Loading (Controlled Flow Rate) N2->N3 N4 4. Matrix Wash (5% MeOH in H2O) N3->N4 N5 5. Analyte Elution (100% Acetonitrile) N4->N5 N6 6. Evaporation & Reconstitution (Ready for LC-MS/MS) N5->N6

Solid-Phase Extraction (SPE) workflow for isolating 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

LC-MS/MS Analytical Conditions

Chromatography:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3.5 minutes, hold for 1 minute, re-equilibrate at 10% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (ESI+):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas: 800 L/hr

MS_Pathway M Precursor Ion[M+H]+ m/z 245.0 / 247.0 F1 Quantifier Product Ion [Ar-OH]+ (m/z 185.0 / 187.0) M->F1 CID (CE: 20V) Ether Cleavage F2 Qualifier Product Ion [-H2O] (m/z 227.0 / 229.0) M->F2 CID (CE: 10V) Loss of Water

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway for the analyte.

Quantitative Data and MRM Parameters

To ensure robust quantification, specific Multiple Reaction Monitoring (MRM) transitions must be optimized. The cleavage of the ether bond yields the most stable product ion (the bromocresol cation), which is used as the primary quantifier.

Table 1: Optimized LC-MS/MS MRM Transitions

Analyte IsotopePrecursor m/zProduct m/zDeclustering Potential (V)Collision Energy (V)Analytical Purpose
79Br Isotope245.0185.06020Primary Quantifier
81Br Isotope247.0187.06020Isotopic Confirmation
79Br Isotope245.0227.06010Secondary Qualifier

Analytical Validation Framework

To guarantee the scientific integrity and regulatory compliance of the data, the method must be validated according to the ICH Q2(R2) Validation of Analytical Procedures guidelines [3]. This framework ensures the protocol acts as a self-validating system, capable of identifying matrix effects or instrumental drift before they compromise data quality.

Table 2: ICH Q2(R2) Method Validation Acceptance Criteria

Validation ParameterExperimental ApproachStrict Acceptance Criteria
Specificity Injection of 6 independent blank matrix lots.Interfering peaks at analyte RT must be 20% of the LLOQ response.
Linearity 8-point calibration curve (e.g., 1 - 1000 ng/mL). R2≥0.995 using a 1/x2 weighting factor.
Accuracy Spike recovery at Low, Mid, and High QC levels.Mean recovery must fall between 85% and 115%.
Precision 6 replicates per QC level (Intra- and Inter-day).Coefficient of Variation (%CV) 15% ( 20% at LLOQ).
Matrix Effect Post-extraction spike vs. neat standard solution.Matrix Factor (MF) normalized to IS must be 0.85 - 1.15.

References

  • Title: Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS Source: Talanta (Elsevier) / PubMed Central URL: [Link]

  • Title: Separation of 2-Phenoxy-1-propanol on HPLC Source: SIELC Technologies Application Notes URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Executive Summary This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of 2-(4-Bromo-3-methylphenoxy)propan-1-ol ....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of 2-(4-Bromo-3-methylphenoxy)propan-1-ol . Designed for researchers and drug development professionals, this guide bypasses generic protocols to provide a deep mechanistic rationale for every chromatographic parameter. The workflow is fully aligned with the latest Quality-by-Design (QbD) principles and ICH Q2(R2) validation frameworks[1][2].

Analyte Profiling & Mechanistic Rationale

To develop a self-validating analytical method, one must first deconstruct the physicochemical properties of the target molecule.

Chemical Profile: 2-(4-Bromo-3-methylphenoxy)propan-1-ol ( C10​H13​BrO2​ ) is a halogenated aryloxypropanol derivative. Structurally, it features a highly lipophilic, UV-active brominated aromatic ring coupled to a polar aliphatic alcohol moiety via an ether linkage.

Chromatographic Strategy: Due to its moderate lipophilicity (estimated logP≈2.8−3.2 ), Reversed-Phase HPLC (RP-HPLC) is the optimal separation mode. Aryloxypropanol derivatives typically exhibit optimal resolution and peak symmetry on C18 stationary phases under reversed-phase conditions[3]. The method must be capable of resolving the target analyte from its primary synthetic precursor (4-bromo-3-methylphenol) and potential regioisomeric byproducts.

Retention_Mechanism MP Mobile Phase (Water/ACN + 0.1% FA) Analyte 2-(4-Bromo-3-methylphenoxy) propan-1-ol MP->Analyte Solvation (H-bonding via -OH) SP Stationary Phase (Non-Polar C18 Alkyl Chains) Analyte->SP Hydrophobic Interaction (Aromatic Ring & Bromine)

Fig 1: Reversed-phase retention mechanism via hydrophobic interactions.

Method Development Rationale (Expertise & Experience)

A reliable method is not just a list of parameters; it is a system of calculated chemical interactions.

  • Stationary Phase Selection (C18): A high-carbon-load C18 column (150 mm × 4.6 mm, 5 µm) is selected. The dense octadecylsilane coverage provides the necessary steric selectivity to separate the brominated analyte from structurally similar phenolic impurities.

  • Mobile Phase Optimization (ACN vs. MeOH): Acetonitrile (ACN) is chosen as the organic modifier over methanol. ACN possesses a lower viscosity, which significantly reduces system backpressure, and offers superior elution strength and mass transfer kinetics for halogenated aromatics, resulting in sharper peaks[4].

  • The Role of Acidic Modifiers: Although 2-(4-Bromo-3-methylphenoxy)propan-1-ol is a neutral molecule (lacking ionizable amine or carboxylic acid groups), 0.1% Formic Acid (FA) is added to the aqueous phase. Causality: The acidic modifier suppresses the ionization of residual, unendcapped silanol groups ( Si−O− ) on the silica support. This prevents secondary ion-dipole interactions that cause peak tailing, ensuring a perfectly Gaussian peak shape and reproducible retention times.

  • Detection Wavelength: The aromatic phenoxy system exhibits strong π−π∗ transitions. A detection wavelength of 220 nm is selected for maximum sensitivity, which is critical for detecting trace-level impurities during purity assessments.

Standardized Experimental Protocol

Reagents & Materials
  • Analyte: 2-(4-Bromo-3-methylphenoxy)propan-1-ol Reference Standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 M Ω⋅cm ).

  • Additives: LC-MS grade Formic Acid (FA).

Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 5 µm (e.g., Phenomenex Luna or Waters XBridge)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 100% Acetonitrile
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Step-by-Step Execution
  • Mobile Phase Preparation: Add 1.0 mL of Formic Acid to 1000 mL of Ultrapure Water. Degas both Mobile Phase A and B via ultrasonication for 10 minutes.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile to serve as the sample diluent. This matches the initial mobile phase strength, preventing solvent-mismatch peak distortion.

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a primary stock solution of 500 µg/mL. Dilute further to a working concentration of 50 µg/mL.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.

  • System Suitability Testing (SST): Inject the working standard six consecutive times. Proceed to sample analysis only if the SST criteria (detailed in Section 4) are met.

Method Validation Framework

To ensure the method consistently delivers dependable results, it must be validated according to the ICH Q2(R2) guidelines[1][2]. The validation lifecycle evaluates the method's fitness for its intended purpose[5].

HPLC_Method_Lifecycle A Analyte Profiling (Physicochemical Assessment) B Stationary Phase Selection (C18 Core-Shell) A->B C Mobile Phase Optimization (ACN / H2O + 0.1% FA) B->C D Method Validation (ICH Q2(R2) Framework) C->D E Routine Quality Control (Lot Release & Stability) D->E

Fig 2: QbD-driven HPLC method development and validation lifecycle.

ICH Q2(R2) Acceptance Criteria

The following parameters must be evaluated through well-designed studies to demonstrate the method's suitability[1].

Validation ParameterICH Q2(R2) Methodology & Acceptance Criteria
System Suitability %RSD of peak area 2.0% (n=6). Tailing Factor ( Tf​ ) 1.5. Theoretical Plates ( N ) 5000.
Specificity Blank injections must show no interfering peaks at the retention time of 2-(4-Bromo-3-methylphenoxy)propan-1-ol. Resolution ( Rs​ ) from nearest impurity 2.0.
Linearity & Range Evaluated across 50% to 150% of the target concentration (25 to 75 µg/mL). Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spike samples at 80%, 100%, and 120% levels. Mean recovery must fall between 98.0% and 102.0%.
Precision Repeatability: %RSD 2.0% for 6 independent sample preparations. Intermediate Precision: %RSD 2.0% across different days/analysts.
LOD & LOQ Determined via Signal-to-Noise (S/N) ratio. Limit of Detection (LOD) requires S/N 3:1. Limit of Quantitation (LOQ) requires S/N 10:1[6].

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Development and Validation of HPLC Methods for the Determination of Propranolol Hydrochloride and Hydrochlorothiazide Related Substances Source: International Journal of Drug Development and Research / IT Medical Team URL:[Link]

  • HPLC separation of enantiomers of some potential beta-blockers of the aryloxyaminopropanol type Source: Pharmazie / ResearchGate URL:[Link]

  • HPLC Method Development and Validation Process of Drug Analysis and Applications Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Introduction and Chemical Context The compound 2-(4-Bromo-3-methylphenoxy)propan-1-ol is a highly valuable synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs). Structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The compound 2-(4-Bromo-3-methylphenoxy)propan-1-ol is a highly valuable synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs). Structurally, it serves as a critical building block for designing bulky aryl ether linkages, a motif frequently found in advanced targeted therapies, including Bruton's tyrosine kinase (BTK) inhibitors 1[1].

When scaling up the production of this primary alcohol, synthetic chemists must navigate significant regioselectivity challenges. Direct alkylation of 4-bromo-3-methylphenol with propylene oxide under standard basic conditions predominantly yields the secondary alcohol (1-(4-bromo-3-methylphenoxy)propan-2-ol) due to the preferential SN​2 attack at the less sterically hindered terminal carbon of the epoxide. To exclusively isolate the target primary alcohol, a highly controlled, two-step synthetic strategy is required.

Synthetic Strategy & Mechanistic Rationale

To ensure absolute regiochemical control, this protocol utilizes a two-step Alkylation-Reduction sequence:

  • Williamson Ether Synthesis: 4-Bromo-3-methylphenol is reacted with ethyl 2-bromopropionate. Methyl ethyl ketone (MEK) is selected as the solvent over DMF to facilitate easier downstream solvent removal and minimize environmental impact during scale-up 2[2]. The use of anhydrous potassium carbonate ( K2​CO3​ ) provides a mild, heterogeneous basic environment ideal for phenol deprotonation without hydrolyzing the ester 3[3].

  • Ester Reduction: The intermediate ester is reduced to the primary alcohol. For scale-up safety, Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is substituted for Lithium Aluminum Hydride ( LiAlH4​ ). Red-Al is non-pyrophoric, highly soluble in toluene, and eliminates the severe hazards associated with handling solid LiAlH4​ in large-scale reactors.

SynthesisRoute SM 4-Bromo-3-methylphenol (Starting Material) Step1 Step 1: Williamson Ether Synthesis (Reflux, 12h) SM->Step1 Reagent1 Ethyl 2-bromopropionate + K2CO3 / MEK Reagent1->Step1 Int1 Ethyl 2-(4-bromo-3-methylphenoxy)propanoate (Intermediate) Step1->Int1 Step2 Step 2: Ester Reduction (2h) Int1->Step2 Reagent2 Red-Al (65% in Toluene) 0°C to RT Reagent2->Step2 Prod 2-(4-Bromo-3-methylphenoxy)propan-1-ol (Final Product) Step2->Prod

Two-step regioselective synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(4-bromo-3-methylphenoxy)propanoate

Self-Validating Control: The reaction progress must be monitored via HPLC or TLC (Hexanes/EtOAc 8:2). The disappearance of the phenolic starting material (UV active, stains with KMnO4​ ) confirms completion.

Materials:

  • 4-Bromo-3-methylphenol: 1.00 kg (5.35 mol)

  • Ethyl 2-bromopropionate: 1.06 kg (5.88 mol, 1.1 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ): 1.11 kg (8.02 mol, 1.5 eq)

  • Methyl ethyl ketone (MEK): 10.0 L

Step-by-Step Procedure:

  • Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge the reactor with 10.0 L of MEK, followed by 1.00 kg of 4-bromo-3-methylphenol. Stir at 200 rpm until fully dissolved.

  • Add 1.11 kg of finely powdered anhydrous K2​CO3​ in portions. The suspension will turn slightly opaque.

  • Add 1.06 kg of ethyl 2-bromopropionate dropwise over 30 minutes via an addition funnel to prevent localized heating.

  • Ramp the reactor jacket temperature to achieve a gentle reflux (internal temp ~80°C). Maintain reflux for 12 hours.

  • Workup: Cool the reaction mixture to 20°C. Filter the suspension through a Celite pad to remove inorganic salts ( KBr and unreacted K2​CO3​ ). Wash the filter cake with 2.0 L of MEK.

  • Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C, 50 mbar) to yield the crude ester as a viscous pale-yellow oil. This intermediate is typically >95% pure and can be used directly in Protocol B.

Protocol B: Reduction to 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Self-Validating Control: The reduction of the ester carbonyl ( 1735 cm−1 ) to the primary hydroxyl ( 3300 cm−1 ) must be verified via FTIR before proceeding to crystallization.

Materials:

  • Crude Ethyl 2-(4-bromo-3-methylphenoxy)propanoate: ~1.45 kg (assumed 5.05 mol)

  • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, 65 wt% in toluene): 2.35 kg (7.57 mol, 1.5 eq)

  • Anhydrous Toluene: 8.0 L

  • Aqueous Rochelle Salt (Potassium sodium tartrate) 20% w/v: 5.0 L

Step-by-Step Procedure:

  • In a rigorously dried, nitrogen-purged 20 L reactor, dissolve the crude ester from Protocol A in 8.0 L of anhydrous toluene.

  • Cool the reactor internal temperature to 0°C to 5°C using a chiller unit.

  • Slowly dose the Red-Al solution (2.35 kg) into the reactor via a metering pump over 90 minutes. Critical Safety Note: Maintain internal temperature below 15°C to control the exothermic hydride transfer.

  • Once addition is complete, remove the cooling and allow the reaction to warm to room temperature (20°C). Stir for 2 hours.

  • Quench: Cool the reactor back to 0°C. Carefully quench the unreacted Red-Al by the dropwise addition of 5.0 L of 20% aqueous Rochelle salt solution. Caution: Vigorous hydrogen gas evolution will occur initially.

  • Stir the biphasic mixture vigorously for 1 hour at room temperature until the aluminum salts fully partition into the aqueous phase, leaving two clear layers.

  • Separate the phases. Wash the organic (toluene) layer with 3.0 L of brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Purification: The crude alcohol can be purified via vacuum distillation or crystallization from heptane/ethyl acetate to afford the pure 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

Quantitative Data & Scale-Up Metrics

The following table summarizes the expected quantitative parameters for a 1-kilogram scale-up batch based on optimized process chemistry parameters.

ParameterProtocol A (Alkylation)Protocol B (Reduction)Overall Process
Target Intermediate/Product Ethyl 2-(4-bromo-3-methylphenoxy)propanoate2-(4-Bromo-3-methylphenoxy)propan-1-olFinal Alcohol
Theoretical Yield 1.53 kg1.24 kg (from 1.45 kg ester)1.31 kg (from 1kg Phenol)
Actual Isolated Yield 1.45 kg1.12 kg1.12 kg
Percentage Yield 94.5%90.3%85.3%
Purity (HPLC, AUC) > 96.0%> 98.5%> 98.5%
Reaction Time 12 hours2 hours14 hours (excluding workup)
Critical IPC Disappearance of PhenolDisappearance of EsterN/A

Sources

Method

Application Note: 2-(4-Bromo-3-methylphenoxy)propan-1-ol as a Versatile Precursor in Modern Organic Synthesis

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-(4-bromo-3-methylphenoxy)propan-1-ol, a highly versatile and functionalized bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-(4-bromo-3-methylphenoxy)propan-1-ol, a highly versatile and functionalized building block. We delve into its core physicochemical properties, detailed spectroscopic analysis, and its strategic applications in advanced organic synthesis. The document outlines field-proven, step-by-step protocols for key transformations, including oxidation, palladium-catalyzed cross-coupling reactions, and nucleophilic substitutions. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for achieving high-yield, reproducible results.

Introduction: The Strategic Value of a Multifunctional Precursor

In the landscape of organic synthesis, the strategic selection of starting materials is paramount for the efficient construction of complex molecular architectures. 2-(4-Bromo-3-methylphenoxy)propan-1-ol emerges as a precursor of significant value due to its unique constellation of functional groups. The molecule incorporates:

  • A brominated aromatic ring , providing a reactive handle for a multitude of powerful cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse carbon and heteroatom substituents.

  • A primary alcohol (-CH₂OH), which can be readily transformed into a wide array of other functionalities, including aldehydes, carboxylic acids, esters, and leaving groups for nucleophilic substitution.

  • A chiral center at the C2 position of the propanol chain, offering potential for diastereoselective and enantioselective syntheses.

  • A stable phenoxy-ether linkage , a common structural motif in many biologically active compounds.

This guide serves to illuminate the synthetic pathways accessible from this precursor, providing robust protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties & Spectroscopic Data

Accurate characterization of the starting material is the foundation of reliable synthesis. The data below provides the key identifiers for 2-(4-bromo-3-methylphenoxy)propan-1-ol.

Properties Summary
PropertyValue
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Appearance Off-white to pale yellow solid or viscous oil
CAS Number Not readily available (structural analog)
Spectroscopic Profile (Predicted)

The following data represents a predicted spectroscopic profile based on the compound's structure. Experimental values may vary slightly.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 (d, J = 2.5 Hz, 1H, Ar-H ortho to Br)

    • δ 6.80 (d, J = 8.6 Hz, 1H, Ar-H ortho to O)

    • δ 6.65 (dd, J = 8.6, 2.5 Hz, 1H, Ar-H meta to Br)

    • δ 4.40-4.30 (m, 1H, -OCH-)

    • δ 3.80-3.70 (m, 2H, -CH₂OH)

    • δ 2.30 (s, 3H, Ar-CH₃)

    • δ 2.00 (br s, 1H, -OH)

    • δ 1.30 (d, J = 6.2 Hz, 3H, -CHCH₃)

  • ¹³C NMR (100 MHz, CDCl₃): [1]

    • δ 156.5 (Ar C-O)

    • δ 134.0 (Ar C-H)

    • δ 131.0 (Ar C-CH₃)

    • δ 115.0 (Ar C-Br)

    • δ 113.5 (Ar C-H)

    • δ 112.0 (Ar C-H)

    • δ 75.0 (-OCH-)

    • δ 68.0 (-CH₂OH)

    • δ 23.0 (Ar-CH₃)

    • δ 17.0 (-CHCH₃)

  • IR (KBr, cm⁻¹):

    • 3400-3300 (br, O-H stretch)

    • 3100-3000 (C-H stretch, aromatic)

    • 2980-2850 (C-H stretch, aliphatic)

    • 1580, 1480 (C=C stretch, aromatic)

    • 1240 (C-O stretch, aryl ether)

    • 1050 (C-O stretch, primary alcohol)

    • ~550 (C-Br stretch)[2]

Synthesis of the Precursor

The title compound is typically prepared via the nucleophilic opening of propylene oxide by 4-bromo-3-methylphenol. This reaction establishes the core phenoxy ether linkage.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product phenol 4-Bromo-3-methylphenol conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Heat (Reflux) phenol->conditions epoxide Propylene Oxide epoxide->conditions product_node 2-(4-Bromo-3-methylphenoxy) propan-1-ol conditions->product_node Williamson Ether Synthesis (Ring Opening)

Caption: Synthesis workflow for the precursor.

Protocol 3.1: Synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-3-methylphenol (10.0 g, 53.5 mmol), potassium carbonate (11.1 g, 80.2 mmol, 1.5 eq), and acetone (100 mL).[3]

  • Reaction Initiation: Add propylene oxide (5.6 mL, 80.2 mmol, 1.5 eq) to the stirring suspension.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting phenol.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone (2 x 20 mL). Concentrate the combined filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product. Further purification can be achieved by flash column chromatography on silica gel if necessary.

Expertise & Experience: The use of a slight excess of both the base and electrophile ensures complete consumption of the valuable starting phenol. Acetone is an excellent solvent for this Sₙ2-type reaction due to its polarity and appropriate boiling point.[3] The basic wash during work-up is a critical step to ensure high purity of the final product.

Core Synthetic Applications and Protocols

The true utility of 2-(4-bromo-3-methylphenoxy)propan-1-ol is demonstrated by the diverse array of high-value transformations it can undergo.

G cluster_transformations Key Synthetic Transformations precursor 2-(4-Bromo-3-methylphenoxy) propan-1-ol oxidation_aldehyde Oxidation to Aldehyde precursor->oxidation_aldehyde PCC or DMP oxidation_acid Oxidation to Carboxylic Acid precursor->oxidation_acid Jones Reagent suzuki Suzuki Coupling (C-C Bond Formation) precursor->suzuki Pd Catalyst Boronic Acid, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) precursor->buchwald Pd Catalyst Amine, Base substitution Conversion to Alkyl Halide (Substitution Precursor) precursor->substitution SOCl₂ or PBr₃

Caption: Key synthetic pathways from the precursor.

Application: Oxidation of the Primary Alcohol

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, providing entry into carbonyl chemistry.

  • Reagent Setup: In a dry 100 mL flask under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) (4.3 g, 20.0 mmol, 1.5 eq) in anhydrous dichloromethane (DCM) (50 mL).

  • Reaction Initiation: Add a solution of 2-(4-bromo-3-methylphenoxy)propan-1-ol (3.2 g, 13.3 mmol) in DCM (20 mL) dropwise to the stirring suspension at room temperature.

  • Reaction Conditions: Stir the mixture for 2-3 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of silica gel or Celite to remove the chromium salts, washing the pad with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified by column chromatography.

Trustworthiness: This protocol is self-validating. The complete disappearance of the starting material's -CH₂OH signal and the appearance of a new aldehyde proton signal around δ 9.5-10.0 ppm in the ¹H NMR spectrum confirms a successful transformation.[2] PCC is a reliable reagent for this transformation, minimizing over-oxidation to the carboxylic acid.

Application: Palladium-Catalyzed Suzuki Cross-Coupling

The C-Br bond is a prime site for forming new carbon-carbon bonds, significantly increasing molecular complexity.

  • Reagent Setup: To a reaction vial, add 2-(4-bromo-3-methylphenoxy)propan-1-ol (500 mg, 2.04 mmol), phenylboronic acid (300 mg, 2.45 mmol, 1.2 eq), and potassium carbonate (847 mg, 6.12 mmol, 3.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (75 mg, 0.10 mmol, 5 mol%).

  • Reaction Conditions: Evacuate and backfill the vial with nitrogen or argon three times. Add a degassed solvent mixture of dioxane (8 mL) and water (2 mL). Heat the reaction at 90 °C for 8-12 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and wash with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the biphenyl product.

Expertise & Experience: The choice of Pd(dppf)Cl₂ as a catalyst is based on its high efficiency and stability for a wide range of Suzuki couplings. The aqueous dioxane solvent system is effective for dissolving both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation and deactivation of the palladium catalyst.

Application: Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for constructing C-N bonds, which are ubiquitous in pharmaceuticals.

  • Reagent Setup: In a glovebox or under an inert atmosphere, combine 2-(4-bromo-3-methylphenoxy)propan-1-ol (500 mg, 2.04 mmol), sodium tert-butoxide (294 mg, 3.06 mmol, 1.5 eq), and the palladium catalyst/ligand system, such as Pd₂(dba)₃ (19 mg, 0.02 mmol, 1 mol%) and a suitable phosphine ligand like XPhos (39 mg, 0.08 mmol, 4 mol%).

  • Reaction Initiation: Add anhydrous, degassed toluene (10 mL) followed by diethylamine (0.32 mL, 3.06 mmol, 1.5 eq).

  • Reaction Conditions: Seal the reaction vessel and heat to 100-110 °C for 12-24 hours, with stirring.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the aminated product.

Expertise & Experience: The Buchwald-Hartwig amination is highly sensitive to air and moisture. The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential. The choice of ligand is critical and often requires screening for optimal results; bulky, electron-rich phosphine ligands like XPhos are generally effective.

Safety and Handling

Users must adhere to strict safety protocols when handling 2-(4-bromo-3-methylphenoxy)propan-1-ol and its reagents.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[4][5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or mists.[6][7] Avoid contact with skin and eyes.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[5]

Conclusion

2-(4-Bromo-3-methylphenoxy)propan-1-ol is a powerful and adaptable precursor for synthetic chemists. Its dual reactivity at the aromatic bromine and the primary alcohol allows for sequential or orthogonal functionalization, providing efficient routes to complex target molecules. The protocols detailed herein offer reliable and validated methods to unlock the synthetic potential of this valuable building block, paving the way for innovations in pharmaceutical and materials science research.

References

  • OT-1976 - Safety Data Sheet. (2026, March 6). Combi-Blocks, Inc.
  • SAFETY DATA SHEET - 2-Bromo-4'-methylpropiophenone. (2025, March 14). TCI Chemicals.
  • SAFETY DATA SHEET. (2012, March 23). Thermo Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-3-METHOXYPHENOL. (2026, January 17). ChemicalBook.
  • 2-Bromo-3-methylphenol Safety Data Sheet. (2022, May 17). Apollo Scientific.
  • Akhtar, T., et al. (2009). 2-(4-Bromophenoxy)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o441. Retrieved from [Link]

  • Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. PrepChem.com.
  • 1H- and 13C-NMR for - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College.
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. Retrieved from [Link]

  • Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. (2026, March 23). NINGBO INNO PHARMCHEM CO.,LTD.
  • Adkins, H., & Burks, R. E., Jr. Stearolic Acid. Organic Syntheses.
  • Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 9(12), e115457. Retrieved from [Link]

  • Fun, H. K., et al. (2008). 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. Retrieved from [Link]

  • p-BROMOPHENACYL BROMIDE. Organic Syntheses.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • 13C NMR of 1-Propanol. University of Calgary.

Sources

Application

Application Note: Divergent Derivatization Strategies for 2-(4-Bromo-3-methylphenoxy)propan-1-ol in Advanced Organic Synthesis

Introduction & Mechanistic Rationale In modern drug discovery and materials science, bifunctional building blocks are highly valued for their ability to undergo orthogonal derivatization. 2-(4-Bromo-3-methylphenoxy)propa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery and materials science, bifunctional building blocks are highly valued for their ability to undergo orthogonal derivatization. 2-(4-Bromo-3-methylphenoxy)propan-1-ol is a prime example of such a scaffold. Structurally, it features two distinct sites of reactivity:

  • An Aliphatic Primary Alcohol (-OH): Located at the terminus of the propoxy chain, this site is a poor leaving group but can be readily activated for nucleophilic substitution.

  • An Aryl Bromide (Ar-Br): Situated on the electron-rich aromatic ring, this halide is an excellent electrophile for transition-metal-catalyzed cross-coupling.

The Causality of Derivatization: Direct substitution of the primary alcohol is energetically unfavorable due to the instability of the hydroxide leaving group. Tosylation of hydroxyl-functionalized substrates is an important transformation to activate hydroxyl groups, yielding substrates for further [1]. By converting the alcohol into a p-toluenesulfonate (tosylate), the developing negative charge during an SN2 reaction is highly delocalized over the sulfonate oxygens, making it a [2].

Conversely, the aryl bromide is primed for C-C bond formation. The Suzuki-Miyaura coupling reaction has shown an impressive range of with good yields for many electronically and sterically challenging aryl bromide substrates[3]. While modern palladium catalysts can often tolerate free hydroxyl groups, transient protection of the alcohol is sometimes employed to prevent competitive alkoxide coordination to the palladium center, which can stall the catalytic cycle. Furthermore, advanced techniques like microwave irradiation have proven that cross-coupling reactions are much more efficient when are utilized as the coupling partners[4].

Derivatization Workflow Visualization

The following diagram illustrates the orthogonal pathways available for the derivatization of the title compound.

DerivatizationWorkflow cluster_A Pathway A: Aliphatic Activation cluster_B Pathway B: Aromatic Functionalization SM 2-(4-Bromo-3-methylphenoxy) propan-1-ol Tos Tosylation (TsCl, Et3N, DMAP) SM->Tos React at -OH Protect Optional Protection (TBS-Cl, Imidazole) SM->Protect Mask -OH Suzuki Suzuki-Miyaura Coupling (Pd-Catalyst, R-B(OH)2) SM->Suzuki Direct Coupling (Tolerant Catalyst) Nuc Nucleophilic Substitution (e.g., Azidation, Amination) Tos->Nuc SN2 Displacement Protect->Suzuki React at Ar-Br

Divergent derivatization pathways for 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

Protocol A: Chemoselective Aliphatic Activation (Tosylation)

Objective

To convert the primary alcohol into a highly reactive tosylate ester, setting the stage for downstream SN2 displacement (e.g., introduction of azides, amines, or thiols).

Mechanistic Causality & Self-Validation

This protocol utilizes p-Toluenesulfonyl chloride (TsCl) in the presence of Triethylamine (Et3N) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Causality: DMAP acts as a nucleophilic catalyst. It attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which reacts with the primary alcohol orders of magnitude faster than TsCl alone. This kinetic advantage prevents unwanted side reactions, such as the cleavage of the adjacent ether linkage. Et3N serves as a Brønsted base to neutralize the HCl byproduct, driving the equilibrium forward. Water-solvent methods or standard amine-catalyzed methods are highly effective for the tosylation of primary alcohols[5].

  • Self-Validating System: The reaction is self-validating via Thin Layer Chromatography (TLC). The highly polar starting alcohol will have a low Rf, whereas the resulting tosylate will migrate significantly higher up the plate. The workup uses 1M HCl to selectively protonate and partition residual DMAP and Et3N into the aqueous layer, ensuring the organic layer contains only the neutral tosylate product.

Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 2-(4-Bromo-3-methylphenoxy)propan-1-ol (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 30 mL). Stir to dissolve.

  • Base Addition: Add Et3N (1.5 equiv, 15 mmol) and DMAP (0.1 equiv, 1 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add TsCl (1.2 equiv, 12 mmol) portion-wise over 10 minutes to control the exothermic formation of the active intermediate.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction with 20 mL of water. Transfer to a separatory funnel and extract with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove amines, followed by saturated aqueous NaHCO3 (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude tosylate, which is typically pure enough (>95%) for immediate downstream use.

Protocol B: Aromatic Functionalization (Suzuki-Miyaura Cross-Coupling)

Objective

To form a new C-C bond at the aryl bromide position using an aryl or vinyl boronic acid via palladium catalysis.

Mechanistic Causality & Self-Validation
  • Causality: The catalytic cycle initiates with the oxidative addition of the Ar-Br bond to a Pd(0) species. The bulky, electron-rich ligands on catalysts like Pd(dppf)Cl2 accelerate this step while stabilizing the palladium intermediate. Transmetalation with the boronic acid is facilitated by a carbonate base (K2CO3), which coordinates to the boron atom, forming a reactive, electron-rich boronate complex that readily transfers its organic group to the palladium center. Reductive elimination then yields the cross-coupled product and regenerates Pd(0).

  • Self-Validating System: Degassing the solvent (sparging with inert gas) is a critical self-validating step; failure to remove oxygen results in the rapid oxidation of Pd(0) to inactive Pd(II) species, visually indicated by the precipitation of "palladium black" and a stalled reaction. The biphasic solvent system (Dioxane/H2O) ensures the inorganic base remains dissolved, constantly fueling the transmetalation step.

Step-by-Step Procedure
  • Reagent Charging: To an oven-dried Schlenk flask, add 2-(4-Bromo-3-methylphenoxy)propan-1-ol (1.0 equiv, 5 mmol), the desired Aryl Boronic Acid (1.2 equiv, 6 mmol), and K2CO3 (2.5 equiv, 12.5 mmol).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 25 mL).

  • Degassing: Sparge the mixture with Argon for 15 minutes to rigorously remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl2 (0.05 equiv, 0.25 mmol). The solution will typically take on a deep red/orange hue.

  • Heating: Seal the flask and heat to 80 °C in a pre-heated oil bath for 6-8 hours. Monitor the disappearance of the aryl bromide via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and filter through a short pad of Celite to remove palladium residues. Extract the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the biaryl product.

Quantitative Data & Analytical Markers

The following table summarizes the expected outcomes, reaction efficiencies, and key analytical markers for tracking the success of the derivatization workflows.

Reaction PathwayReagents / ConditionsExpected YieldKey TLC Marker (Rf)*Key 1H NMR Diagnostic Shift (CDCl3)
Starting Material N/AN/A~0.2~3.7 ppm (m, 2H, -CH2 -OH)
Tosylation (Path A) TsCl, Et3N, DMAP, DCM, 0 °C to RT85–95%~0.6~4.1 ppm (d, 2H, -CH2 -OTs); 2.4 ppm (s, 3H, Ar-CH3 of Ts)
Suzuki Coupling (Path B) Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80 °C75–90%~0.3Disappearance of Ar-Br protons; appearance of new biaryl aromatic multiplet (7.2–7.8 ppm)

* TLC conditions: Hexanes/Ethyl Acetate (7:3 v/v), visualized under UV (254 nm) and KMnO4 stain.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 2-(4-Bromo-3-methylphenoxy)propan-1-ol Synthesis

Welcome to the technical support center for the synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific ether synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust protocols to enhance yield and purity.

Reaction Overview: The Williamson Ether Synthesis

The formation of 2-(4-Bromo-3-methylphenoxy)propan-1-ol, an alkyl aryl ether, is most effectively achieved through the Williamson ether synthesis.[1][2] This venerable yet powerful reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[3] In this specific case, the 4-bromo-3-methylphenoxide anion attacks an appropriate three-carbon electrophile.

The overall transformation is: 4-Bromo-3-methylphenol + Electrophile → 2-(4-Bromo-3-methylphenoxy)propan-1-ol

The reaction's success hinges on maximizing the rate of the desired SN2 pathway while suppressing competing side reactions, most notably the E2 elimination.

Core Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This involves a backside attack on the electrophilic carbon by the phenoxide nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. The reaction occurs in a single, concerted step.[4]

Caption: SN2 mechanism for the synthesis of the target ether.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pairing of reactants for this synthesis?

The ideal strategy involves reacting the nucleophile, 4-bromo-3-methylphenoxide, with a suitable electrophile. The electrophile must be a three-carbon chain with a good leaving group (like a halide or tosylate) at the C-2 position and a hydroxyl group at the C-1 position.

  • Nucleophile: 4-bromo-3-methylphenol. It must be deprotonated by a base to form the more potent nucleophile, 4-bromo-3-methylphenoxide.

  • Electrophile: 2-Bromo- or 2-chloropropan-1-ol. Crucially, this is a secondary halide. Secondary alkylating agents are susceptible to a competing elimination (E2) reaction, which is a primary cause of low yield.[5] Therefore, controlling reaction conditions is paramount.

Q2: Which bases are most effective for deprotonating the phenol?

The choice of base is critical and depends on the desired reactivity and the solvent system. The pKa of phenol is approximately 10, so a base strong enough to deprotonate it quantitatively is required.

  • Strong Bases (e.g., Sodium Hydride, NaH): Used in anhydrous aprotic solvents like THF or DMF, NaH provides rapid and irreversible deprotonation. This is an excellent choice for driving the reaction to completion but requires strict anhydrous conditions as NaH reacts violently with water.[6]

  • Weaker Bases (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): These are often preferred for their ease of handling and are typically used in polar aprotic solvents like DMF or acetonitrile.[6] While the deprotonation is an equilibrium, the subsequent SN2 reaction consumes the phenoxide, driving the reaction forward. They are generally sufficient for phenols and reduce the risk of base-catalyzed side reactions compared to stronger bases.

Q3: What is the role of the solvent, and which should I choose?

The solvent significantly influences the reaction rate. For an SN2 reaction involving an anionic nucleophile, polar aprotic solvents are superior.

  • Recommended Solvents: N,N-Dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (DMSO). These solvents solvate the counter-ion (e.g., K⁺) but poorly solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[1][3]

  • Solvents to Avoid: Protic solvents (e.g., ethanol, water) and apolar solvents (e.g., toluene, hexane). Protic solvents form a hydrogen-bonding cage around the phenoxide, stabilizing it and reducing its nucleophilicity. Apolar solvents do not sufficiently dissolve the ionic phenoxide salt, leading to a slow, heterogeneous reaction.[1][7]

Q4: What is Phase-Transfer Catalysis (PTC) and is it beneficial for this synthesis?

Phase-Transfer Catalysis is a powerful technique for reactions where reactants are in different, immiscible phases (e.g., an aqueous phase with the phenoxide salt and an organic phase with the alkyl halide).[8] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide anion from the aqueous/solid phase into the organic phase where the reaction occurs.[9]

Benefits of PTC:

  • Avoids the need for expensive, anhydrous polar aprotic solvents.[10]

  • Often allows for lower reaction temperatures and faster reaction times.[11]

  • Simplifies the workup procedure. Given the challenges of this synthesis, PTC is a highly recommended approach to explore for yield improvement.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

Troubleshooting Start Low or No Yield IncompleteDeprotonation Incomplete Deprotonation? Start->IncompleteDeprotonation Elimination E2 Elimination Dominating? Start->Elimination Conditions Suboptimal Conditions? Start->Conditions Sol_Base Solution: - Use stronger base (NaH). - Ensure anhydrous conditions. - Use stoichiometric base. IncompleteDeprotonation->Sol_Base Cause: Weak base / Water present Sol_Elimination Solution: - Lower reaction temperature. - Use a milder base (K₂CO₃). - Monitor reaction closely. Elimination->Sol_Elimination Cause: High temp / Secondary halide Sol_Conditions Solution: - Switch to DMF or Acetonitrile. - Increase reaction time/temp moderately. - Monitor via TLC. Conditions->Sol_Conditions Cause: Wrong solvent / Insufficient time

Caption: Troubleshooting flowchart for low yield.

Issue 1: My reaction yield is very low (< 50%).
Potential CauseScientific ExplanationRecommended Solution
Competing E2 Elimination The electrophile, a secondary halide, is prone to elimination, especially at higher temperatures or with sterically hindered bases. The base abstracts a proton from the β-carbon, leading to an alkene byproduct instead of the desired ether.[7][12]Lower the reaction temperature to 50-70 °C. Higher temperatures favor elimination over substitution.[7] Use a less sterically hindered base like K₂CO₃ instead of t-butoxide.
Incomplete Phenol Deprotonation If the phenol is not fully converted to the phenoxide, the concentration of the active nucleophile is low, resulting in a slow or incomplete reaction. This can be due to a weak base or the presence of water.Ensure your reagents and solvent are anhydrous, especially if using NaH. Consider using a stronger base (e.g., NaH) or a slight excess (1.1-1.2 eq) of the base.
Poor Solvent Choice As detailed in the FAQ, using a protic or apolar solvent will drastically slow down the SN2 reaction, allowing side reactions to dominate or causing the reaction to stall.[1]Use a polar aprotic solvent like DMF or acetonitrile .[3]
Insufficient Reaction Time Williamson ether syntheses can take between 1 to 8 hours to reach completion.[3][7] Stopping the reaction prematurely will leave unreacted starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the 4-bromo-3-methylphenol spot has been consumed.
Issue 2: My final product is impure, with multiple spots on TLC.
Potential CauseScientific ExplanationRecommended Solution
Unreacted Starting Material Incomplete reaction is the most common cause of impurity.See "Insufficient Reaction Time" above. Ensure at least a stoichiometric amount of the electrophile is used; a small excess (1.05-1.1 eq) can help drive the reaction to completion.
Elimination Byproduct The product of the E2 reaction will be an impurity.Follow the recommendations to minimize elimination (lower temperature). The byproduct can typically be separated via column chromatography.
C-Alkylation Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[7]C-alkylation is less common but can be influenced by the solvent and counter-ion. Sticking to the recommended polar aprotic solvents generally favors the desired O-alkylation.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Standard Williamson Synthesis

This protocol uses standard, accessible reagents and conditions.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine phenol and K₂CO₃ in DMF B 2. Stir at room temperature A->B C 3. Add 2-bromopropan-1-ol B->C D 4. Heat to 70-80 °C C->D E 5. Monitor by TLC (4-6 hours) D->E F 6. Cool, add water, and extract with EtOAc E->F G 7. Wash organic layer with water and brine F->G H 8. Dry (Na₂SO₄), filter, and concentrate G->H I 9. Purify via column chromatography H->I

Caption: General experimental workflow for the synthesis.

Materials & Reagents:

  • 4-Bromo-3-methylphenol (1.0 eq)

  • 2-Bromopropan-1-ol (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O) & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-methylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (~10 mL per gram of phenol) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Stir the suspension at room temperature for 15-20 minutes. Then, add 2-bromopropan-1-ol (1.1 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 70-80 °C.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the phenol starting material is fully consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

Protocol 2: High-Yield Synthesis with Phase-Transfer Catalysis (PTC)

This protocol can offer higher yields and milder conditions by improving the transport of the nucleophile.[8][9]

Additional Materials:

  • Toluene

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

Procedure:

  • Setup: In a round-bottom flask, dissolve 4-bromo-3-methylphenol (1.0 eq) in toluene.

  • Catalyst & Base Addition: Add the 50% aqueous NaOH solution and a catalytic amount of TBAB (5 mol%).

  • Reagent Addition: Heat the biphasic mixture to 60-70 °C with vigorous stirring. Slowly add 2-bromopropan-1-ol (1.1 eq) to the reaction mixture.

  • Monitoring: Monitor the reaction by TLC until completion (typically 2-4 hours).

  • Workup: After cooling, separate the organic layer. Wash it with water and brine.

  • Drying & Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography as described in Protocol 1.

Data Summary: Comparison of Protocols
ParameterProtocol 1: StandardProtocol 2: PTCRationale
Base K₂CO₃ (solid)50% NaOH (aq.)PTC allows for the use of an inexpensive, strong aqueous base.
Solvent DMF / AcetonitrileToluene / WaterPTC avoids the need for expensive anhydrous polar aprotic solvents.
Catalyst NoneTBAB (5 mol%)The catalyst is essential for transporting the phenoxide into the organic phase.
Temperature 70-80 °C60-70 °CPTC often enables reactions at lower temperatures, reducing side reactions.
Typical Yield 50-75%70-90%Improved efficiency of the SN2 reaction often leads to higher yields.
References
  • Benci, K. et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Jakubke, H.-D. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

  • Herriott, A. W., & Picker, D. (1975). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Available at: [Link]

  • American Chemical Society. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Available at: [Link]

  • L.S.College, Muzaffarpur. (2021). Williamson ether synthesis. Available at: [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters. Available at: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]

  • Yan, M., Kawamata, Y., & Baran, P. S. (2017). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Angewandte Chemie International Edition. Available at: [Link]

  • Pharmapproach. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected low yields or complex mixtures when synthesizing 2-(4-Bromo-3-methylphenoxy)pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected low yields or complex mixtures when synthesizing 2-(4-Bromo-3-methylphenoxy)propan-1-ol. The primary modes of failure in this workflow are regiochemical inversion (forming the secondary alcohol instead of the primary) and unintended hydrodehalogenation (cleaving the aryl bromide).

This guide deconstructs the mechanistic causality behind these side products and provides a self-validating, field-proven protocol to ensure high-fidelity synthesis.

Mechanistic Pathway & Side-Product Visualization

To troubleshoot effectively, we must first map the divergent synthetic pathways. The diagram below illustrates why direct epoxide opening fails and why a two-step esterification/reduction route is the authoritative standard.

SynthesisWorkflow A 4-Bromo-3-methylphenol B Route 1: Propylene Oxide (Base Catalyzed) A->B Epoxide Ring Opening C Route 2: Ethyl 2-bromopropionate (Williamson Ether Synthesis) A->C SN2 Alkylation D Side Product: 1-(4-Bromo-3-methylphenoxy)propan-2-ol (Major Regioisomer) B->D Attack at less hindered carbon (Favored) F Target Product: 2-(4-Bromo-3-methylphenoxy)propan-1-ol B->F Attack at more hindered carbon (Minor) E Intermediate: Ethyl 2-(4-bromo-3-methylphenoxy)propanoate C->E K2CO3, DMF E->F Reduction (NaBH4/I2 or DIBAL-H) G Side Product: Debrominated Phenoxypropanol (Over-reduction) E->G Harsh Reduction (Pd/C + H2)

Mechanistic workflow for 2-(4-Bromo-3-methylphenoxy)propan-1-ol synthesis and side products.

Troubleshooting & FAQs

Q1: I attempted to synthesize the target using propylene oxide, but NMR shows a different primary product. Why? Causality & Solution: Propylene oxide undergoes base-catalyzed ring opening via an SN2 mechanism. The phenoxide anion inherently attacks the less sterically hindered terminal carbon. This predominantly forms 1-(4-bromo-3-methylphenoxy)propan-2-ol (a secondary alcohol) rather than your desired primary alcohol, a well-documented regiochemical preference in standard phenoxypropanol synthesis (1)[1]. To achieve the correct regiochemistry, abandon the epoxide route. Instead, utilize a two-step Williamson ether synthesis starting with the alkylation of 4-bromo-3-methylphenol using ethyl 2-bromopropionate (2)[2].

Q2: During the reduction of ethyl 2-(4-bromo-3-methylphenoxy)propanoate, I am observing a loss of the bromine atom (debromination). How can I prevent this? Causality & Solution: Aryl bromides are highly susceptible to hydrodehalogenation under aggressive reducing conditions. Prolonged exposure to LiAlH4 at elevated temperatures or any transition-metal catalyzed hydrogenation will cleave the aryl-bromide bond, yielding complex mixtures and debrominated side products (3)[3]. Switch to a chemoselective reducing system. The NaBH4/I2 system (which generates borane in situ) or DIBAL-H at -78 °C will selectively reduce the ester to the primary alcohol while preserving the halogen.

Q3: Can I use the Mitsunobu reaction with propane-1,2-diol to achieve this synthesis in one step? Causality & Solution: No. In a standard Mitsunobu reaction, the primary hydroxyl group of propane-1,2-diol is significantly more nucleophilic and less sterically hindered than the secondary hydroxyl. Consequently, the phenol will couple at the primary position, again yielding the 1-phenoxypropan-2-ol regioisomer. If Mitsunobu must be used, you must employ 1-(benzyloxy)propan-2-ol, couple at the secondary position, and subsequently deprotect the primary alcohol.

Quantitative Route Comparison

The following table summarizes the expected yields and dominant side products based on the chosen synthetic route, highlighting why the mild esterification/reduction pathway is technically superior.

Synthetic RoutePrimary ReagentsTarget Product Yield (%)Major Side ProductSide Product Yield (%)
Route 1: Epoxide Opening Propylene Oxide, K2CO3< 10%1-(4-Bromo-3-methylphenoxy)propan-2-ol> 85%
Route 2: Direct Mitsunobu Propane-1,2-diol, PPh3, DIAD< 5%1-(4-Bromo-3-methylphenoxy)propan-2-ol> 90%
Route 3: Esterification + Harsh Reduction Ethyl 2-bromopropionate, LiAlH445 - 55%2-(3-Methylphenoxy)propan-1-ol (Debrominated)20 - 30%
Route 4: Esterification + Mild Reduction Ethyl 2-bromopropionate, NaBH4/I285 - 92% Trace unreacted ester< 2%

Self-Validating Experimental Protocol (Route 4)

To guarantee success, follow this optimized two-step methodology. It includes built-in validation checkpoints to ensure you are not carrying forward side products.

Step 1: Alkylation (Williamson Ether Synthesis)
  • Reaction Setup: In a flame-dried round-bottom flask under N2, dissolve 4-bromo-3-methylphenol (1.0 equiv, 10 mmol) in 20 mL of anhydrous DMF (4)[4].

  • Deprotonation: Add anhydrous K2CO3 (2.0 equiv, 20 mmol). Stir at room temperature for 15 minutes until the solution darkens, indicating phenoxide formation.

  • Alkylation: Dropwise add ethyl 2-bromopropionate (1.2 equiv, 12 mmol). Heat the reaction mixture to 60 °C for 4 hours.

  • Self-Validation (TLC): Spot the reaction on silica gel (Hexanes/EtOAc 8:2). The starting phenol (Rf ~0.3, UV active) must be completely consumed, replaced by a new, higher-running spot corresponding to the ester intermediate (Rf ~0.6).

  • Workup: Cool to room temperature, quench with 50 mL of distilled water, and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF. Dry over Na2SO4, filter, and concentrate in vacuo.

Step 2: Chemoselective Reduction
  • Reaction Setup: Dissolve the crude ester from Step 1 in 30 mL of anhydrous THF. Cool the flask to 0 °C in an ice bath under N2.

  • Borane Generation: Add NaBH4 (2.5 equiv). Slowly add a solution of Iodine (I2) (1.0 equiv) dissolved in 10 mL of THF dropwise over 20 minutes. Caution: Vigorous evolution of H2 gas will occur.

  • Reduction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Self-Validation (NMR Check): Before proceeding to scale-up, run a crude 1H NMR. Validate the regiochemistry by observing the primary alcohol CH2 protons as a multiplet at ~3.7 ppm, and the secondary ether CH proton as a sextet at ~4.5 ppm. If the regiochemistry were inverted (epoxide route side product), the shifts would be reversed (primary ether CH2 at ~3.9 ppm, secondary alcohol CH at ~4.1 ppm).

  • Workup: Carefully quench the reaction at 0 °C with cold 1M HCl (dropwise) to destroy excess borane. Extract with EtOAc (3 x 30 mL). Wash the organic layer with saturated Na2S2O3 to reduce any residual iodine, followed by brine. Dry over Na2SO4 and concentrate to yield the pure 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

References

  • PHENOXYPROPANOL | atamankimya.
  • Source: acs.
  • Defining Structure–Functional Selectivity Relationships (SFSR)
  • Source: googleapis.

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Bromination of 2-(3-Methylphenoxy)propan-1-ol

Welcome to the technical support center for the synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical bromination step of 2-(3-methylphenoxy)propan-1-ol. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthesis.

I. Troubleshooting Guide: A Proactive Approach to Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your decision-making.

Issue 1: Poor Regioselectivity - Formation of 2-Bromo and 6-Bromo Isomers

Symptom: Your reaction yields a mixture of brominated isomers, with the bromine atom substituting at the ortho positions (2- and 6-) relative to the phenoxy group, in addition to the desired para-isomer (4-bromo).

Root Cause Analysis: The phenoxy group is a strong ortho-, para-director in electrophilic aromatic substitution reactions.[1] This is due to the lone pair of electrons on the oxygen atom being delocalized into the benzene ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.[2] The methyl group at the 3-position also has a weak activating and ortho-, para-directing effect. The desired product, 2-(4-Bromo-3-methylphenoxy)propan-1-ol, results from bromination at the position para to the ether linkage and ortho to the methyl group. However, bromination can also occur at the other activated ortho position.

Strategic Solutions:

StrategyMechanism of ActionRecommended Protocol
Solvent Selection Non-polar solvents can reduce the reactivity of the brominating agent and favor the sterically less hindered para-product.[3]Substitute polar solvents like acetic acid or methanol with non-polar alternatives such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).
Temperature Control Lowering the reaction temperature decreases the overall reaction rate, which can enhance the kinetic selectivity for the thermodynamically favored para-isomer.[3]Conduct the reaction at a reduced temperature, for instance, between 0°C and 5°C, using an ice bath.
Choice of Brominating Agent Milder brominating agents are less reactive and can exhibit greater selectivity for the para-position.[3]Replace elemental bromine (Br₂) with N-Bromosuccinimide (NBS). NBS is a reliable reagent for regioselective bromination.[4]
Issue 2: Over-bromination - Formation of Di- and Tri-brominated Products

Symptom: Your final product is contaminated with significant amounts of di- or even tri-brominated species, as indicated by mass spectrometry or multiple spots on a TLC plate.

Root Cause Analysis: The combined activating effects of the phenoxy and methyl groups make the aromatic ring highly nucleophilic.[5] This high reactivity can lead to multiple substitutions, especially when using a highly reactive brominating agent like bromine water or when the reaction conditions are too harsh.[3]

Strategic Solutions:

StrategyMechanism of ActionRecommended Protocol
Stoichiometric Control Using a slight excess of the starting material or precisely one equivalent of the brominating agent prevents further reaction after the desired monobromination has occurred.Carefully measure and use one equivalent or slightly less of the brominating agent relative to the 2-(3-methylphenoxy)propan-1-ol.
Milder Brominating Reagents As with regioselectivity, milder reagents reduce the propensity for multiple additions.[3]N-Bromosuccinimide (NBS) is a preferred alternative to elemental bromine for controlled monobromination.[6][7]
Reaction Monitoring Continuous monitoring allows for quenching the reaction as soon as the starting material is consumed, preventing the formation of over-brominated byproducts.Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Issue 3: Low Yield and Product Decomposition

Symptom: The final isolated yield of 2-(4-Bromo-3-methylphenoxy)propan-1-ol is significantly lower than expected, and you observe the formation of dark, tarry substances.

Root Cause Analysis: Phenols are susceptible to oxidation, which can be exacerbated by the presence of bromine and acidic byproducts like HBr.[1] The propan-1-ol side chain could also undergo side reactions under harsh conditions.

Strategic Solutions:

StrategyMechanism of ActionRecommended Protocol
Inert Atmosphere Conducting the reaction under an inert atmosphere minimizes oxidation of the starting material and product by atmospheric oxygen.Perform the reaction under a nitrogen or argon atmosphere.
Control of HBr Byproduct The hydrogen bromide (HBr) generated during the reaction can catalyze side reactions and product degradation.The use of a two-phase solvent system, with an aqueous phase to dissolve the HBr as it forms, can lead to a cleaner reaction and purer product.[8]
Purification Method Improper purification techniques can lead to product loss.Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) for efficient separation of the desired product from byproducts and unreacted starting material.
Visualizing the Reaction Pathway

Bromination_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2-(3-Methylphenoxy)propan-1-ol B 2-(4-Bromo-3-methylphenoxy)propan-1-ol (Desired Product) A->B  Brominating Agent (e.g., NBS) ___________________  Solvent (e.g., CH2Cl2) C Ortho-Isomers (2-Bromo, 6-Bromo) A->C Poor Regioselectivity D Dibrominated Products A->D Over-bromination E Oxidation/Decomposition Products A->E Harsh Conditions B->D Further Bromination

Caption: Reaction scheme for the bromination of 2-(3-methylphenoxy)propan-1-ol.

II. Frequently Asked Questions (FAQs)

Q1: Why is para-bromination generally favored over ortho-bromination in this synthesis?

A1: The para-position is generally favored due to reduced steric hindrance compared to the ortho-positions, which are closer to the bulky phenoxypropanol group.[3] While the phenoxy group directs to both ortho and para positions, the larger size of the incoming electrophile (or its complex with the solvent) will preferentially attack the more accessible para position.

Q2: Can I use a Lewis acid catalyst to improve the reaction rate?

A2: While Lewis acids like FeBr₃ are often used to catalyze the bromination of less activated aromatic rings, they are generally not necessary and can be detrimental for highly activated systems like phenols.[9][10] Their use can lead to a significant increase in the rate of reaction, making it difficult to control and often resulting in over-bromination and the formation of unwanted byproducts.[5]

Q3: My TLC shows a single spot, but my NMR indicates a mixture of isomers. Why?

A3: The ortho- and para-isomers of brominated phenols can sometimes have very similar polarities, leading to co-elution on a TLC plate and appearing as a single spot. Nuclear Magnetic Resonance (NMR) spectroscopy is a more powerful technique for distinguishing between these isomers due to the different chemical environments of the aromatic protons.

Q4: What is the best way to remove unreacted N-Bromosuccinimide (NBS) and its byproduct, succinimide, after the reaction?

A4: Succinimide is water-soluble and can be removed by washing the organic reaction mixture with water or a saturated aqueous solution of sodium bicarbonate. Any unreacted NBS can be quenched by washing with a solution of a mild reducing agent, such as sodium thiosulfate.[11]

Q5: Is it possible to achieve exclusive ortho-bromination if desired?

A5: While para-bromination is typically favored, achieving high ortho-selectivity can be challenging. Certain specialized reagents and conditions can promote ortho-bromination. For instance, the use of N-bromo-t-butylamine has been shown to be highly selective for the ortho-bromination of phenols.[12] Additionally, the use of an acid catalyst like p-toluenesulfonic acid (pTsOH) with NBS in methanol can also favor ortho-bromination for certain substituted phenols.[13][14]

III. Recommended Protocol for Selective para-Bromination

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired purity.

Materials:

  • 2-(3-Methylphenoxy)propan-1-ol

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-(3-methylphenoxy)propan-1-ol in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve one equivalent of N-Bromosuccinimide in anhydrous dichloromethane.

  • Add the NBS solution dropwise to the stirred solution of the starting material over a period of 20-30 minutes, maintaining the temperature at 0°C.

  • Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

IV. References

  • JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Retrieved from [Link]

  • Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Brainly.in. (2025, September 4). NBS reaction of phenol. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective bromination of phenols. Retrieved from [Link]

  • PMC. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]

  • MDPI. (2016, January 13). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]

  • Google Patents. (n.d.). US3546302A - Process for brominating phenols. Retrieved from

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • Reddit. (2025, November 7). undergraduate bromination lab troubleshooting. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022, May 20). CHAPTER 5: Bromination Reactions. Retrieved from [Link]

  • PMC. (n.d.). 2-(4-Bromophenoxy)propanohydrazide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). O615: Bromination and Oxidation – Alkanes and Alkenes. Retrieved from [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]

  • YouTube. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]

  • Effect of Amines on ortho-Bromination of Phenols with NBS. (n.d.). Retrieved from [Link]

  • YouTube. (2024, December 22). Bromination of Phenol (By Zeina Chamseddine). Retrieved from [Link]

  • Google Patents. (n.d.). US3293309A - Preparation of o-bromophenols. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • Google Patents. (n.d.). US3824292A - Bromination process. Retrieved from

  • IARC Publications. (n.d.). 2,3-DIBROMOPROPAN-1-OL 1. Exposure Data. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Technical Support Center: Optimization & Troubleshooting for the Synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol Welcome to the Technical Support Center for the synthesis and optimization of 2-(4-Bromo-3-methylphenox...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization & Troubleshooting for the Synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Welcome to the Technical Support Center for the synthesis and optimization of 2-(4-Bromo-3-methylphenoxy)propan-1-ol . This guide is designed for researchers and drug development professionals scaling up or troubleshooting the O-alkylation and subsequent ester reduction workflows required to synthesize this key aryl ether intermediate.

By avoiding regioisomeric mixtures commonly seen in direct epoxide ring-opening, our recommended two-step workflow (Williamson ether synthesis followed by ester reduction) ensures high regiocontrol and yield[1].

Synthetic Workflow & Mechanistic Pathway

To synthesize the target molecule with strict regiocontrol, the standard approach involves the O-alkylation of 4-bromo-3-methylphenol with ethyl 2-bromopropanoate, followed by the reduction of the resulting ester to the primary alcohol. Direct reaction with propylene oxide is generally avoided as base-catalyzed epoxide opening preferentially attacks the less hindered terminal carbon, yielding the undesired 1-aryloxypropan-2-ol isomer instead.

G A 4-Bromo-3-methylphenol + Ethyl 2-bromopropanoate B O-Alkylation (K2CO3, DMF, 80°C) A->B C Ethyl 2-(4-bromo-3- methylphenoxy)propanoate B->C Williamson Ether Synthesis D Reduction (LiAlH4, THF, 0°C) C->D E 2-(4-Bromo-3-methylphenoxy) propan-1-ol D->E Ester Reduction

Figure 1: Two-step synthetic workflow for 2-(4-Bromo-3-methylphenoxy)propan-1-ol ensuring absolute regiocontrol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing significant amounts of unreacted 4-bromo-3-methylphenol during the O-alkylation step. How do I drive the reaction to completion?

Causality & Solution: Poor conversion in Williamson ether syntheses often stems from inadequate deprotonation of the phenol or poor solvent choice. 4-Bromo-3-methylphenol is sterically hindered and slightly less nucleophilic due to the mildly electron-withdrawing nature of the para-bromo group.

  • Action: Switch from Na2​CO3​ to K2​CO3​ or Cs2​CO3​ . The larger potassium or cesium cations provide a more solvent-separated ion pair, increasing the nucleophilicity of the phenoxide[2]. Ensure the solvent is a polar aprotic solvent like DMF or DMSO, and run the reaction at 80 °C.

Q2: My GC-MS shows the formation of a debrominated byproduct after the reduction step. What went wrong?

Causality & Solution: You are likely experiencing over-reduction. While Lithium Aluminum Hydride ( LiAlH4​ ) is excellent for reducing esters to primary alcohols, prolonged exposure or elevated temperatures can lead to the reductive cleavage of the aryl-bromide bond.

  • Action: Strictly control the temperature at 0 °C to 10 °C during the LiAlH4​ addition and quench the reaction immediately upon consumption of the ester (monitor via TLC). Alternatively, switch to a milder reducing system such as NaBH4​ with I2​ or LiBH4​ in THF, which are highly chemoselective for esters over aryl halides.

Q3: Can I use propylene carbonate or propylene oxide instead of ethyl 2-bromopropanoate?

Causality & Solution: While ethylene carbonate is successfully used to make 2-(4-bromo-3-methylphenoxy)ethanol[1][3], substituting it with propylene carbonate or propylene oxide will result in poor regioselectivity. Base-catalyzed ring opening of propylene oxide by the phenoxide ion will predominantly attack the less sterically hindered C1 position, yielding 1-(4-bromo-3-methylphenoxy)propan-2-ol (a secondary alcohol), rather than your target primary alcohol. Stick to the α -halo ester route for 100% regiocontrol.

Quantitative Data: O-Alkylation Optimization

The following table summarizes the optimization of base and solvent conditions for the coupling of 4-bromo-3-methylphenol with ethyl 2-bromopropanoate (1.2 equivalents), reacted for 12 hours.

EntryBase (1.5 eq)SolventTemp (°C)Conversion (%)Isolated Yield (%)Notes
1 Na2​CO3​ Acetone6045%38%Sluggish reaction, poor solubility.
2 K2​CO3​ Acetonitrile8078%72%Moderate rate, some starting material remains.
3 K2​CO3​ DMF80>98%91%Optimal conditions. High nucleophilicity.
4 Cs2​CO3​ DMF80>99%93%Excellent yield, but higher reagent cost[2].

Standard Operating Procedure (SOP)

Step 1: Synthesis of Ethyl 2-(4-bromo-3-methylphenoxy)propanoate

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-bromo-3-methylphenol (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Add ethyl 2-bromopropanoate (1.2 eq) dropwise via syringe.

  • Heating: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate ( ). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc)[4][5].

Step 2: Reduction to 2-(4-Bromo-3-methylphenoxy)propan-1-ol

  • Preparation: Dissolve the purified ester (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere and cool to 0 °C in an ice bath.

  • Reduction: Carefully add LiAlH4​ (1.1 eq, 1.0 M in THF) dropwise. Caution: Highly exothermic.

  • Monitoring: Stir at 0 °C for 1-2 hours. Monitor strictly by TLC to prevent debromination.

  • Fieser Workup: Once complete, sequentially add water ( x mL per x g of LiAlH4​ ), 15% NaOH ( x mL), and water ( 3x mL). Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter through a pad of Celite, wash with EtOAc, and concentrate the filtrate to yield the pure target alcohol.

References

  • "Highly Twisted Adamantyl Arotinoids: Synthesis, Antiproliferative Effects and RXR Transactivation Profiles." National Center for Biotechnology Information (PMC). Available at:[Link][4]

  • "End Group-Functionalization and Synthesis of Block-Copolythiophenes by Modified Nickel Initiators." Macromolecules - ACS Publications. Available at:[Link][1]

  • "Defining Structure–Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists." ACS Chemical Neuroscience. Available at:[Link][5]

  • "Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists." National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • "Ethylene carbonate - Chemical Properties and Applications." LookChem. Available at: [Link][3]

Sources

Troubleshooting

Column chromatography techniques for purifying 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, scientists, and drug development professionals who are working with and need to purify the polar aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, scientists, and drug development professionals who are working with and need to purify the polar aromatic compound, 2-(4-Bromo-3-methylphenoxy)propan-1-ol. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chromatographic principles.

Introduction: The Challenge of Purifying a Polar Phenoxy-Propanol

2-(4-Bromo-3-methylphenoxy)propan-1-ol possesses a combination of functional groups—a hydroxyl group, an ether linkage, and an aromatic ring—that define its intermediate polarity. This structure necessitates a well-optimized normal-phase column chromatography strategy for effective separation from common synthesis impurities, such as unreacted 4-bromo-3-methylphenol (more polar) or non-polar by-products. This guide provides the technical framework to achieve high purity.

Troubleshooting Guide: Resolving Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Poor Separation or Co-elution of Compound and Impurities

Q: My fractions show a mix of my target compound and impurities. How can I improve the resolution?

A: Poor resolution is typically a problem with the mobile phase's separating power or a poorly packed column. The goal is to maximize the differential partitioning of your compounds between the stationary and mobile phases.

  • Probable Cause 1: Suboptimal Mobile Phase Polarity. The polarity of your eluent is not creating a large enough difference in the elution times between your target compound and its impurities.

    • Solution: Re-optimize your solvent system using Thin-Layer Chromatography (TLC).[1] Aim for a solvent ratio that gives your target compound a Retention Factor (Rf) value between 0.2 and 0.4.[2] A lower Rf value for your target will generally provide more "space" on the column for separation from faster-moving, less polar impurities. If your target and a more polar impurity (e.g., the starting phenol) are co-eluting, you need a less polar mobile phase (e.g., increase the hexane/ethyl acetate ratio) to increase their retention and improve separation.

  • Probable Cause 2: Column Overloading. Too much sample has been loaded onto the column, exceeding its separation capacity.[3]

    • Solution: As a general rule, the amount of silica gel should be 20 to 50 times the weight of the crude sample to be purified.[4] For difficult separations, this ratio should be increased. If you suspect overloading, reduce the sample amount for the given column size or use a larger column.

  • Probable Cause 3: Poorly Packed Column. An unevenly packed column with channels or cracks will lead to band broadening and a significant loss of resolution.[3]

    • Solution: Ensure the column is packed uniformly. The "slurry method," where silica is mixed with the initial eluent before being added to the column, is highly recommended to avoid air bubbles and create a homogenous bed.[5][6] Gently tap the column as the silica settles to encourage even packing.[7]

Issue 2: The Target Compound Will Not Elute from the Column

Q: I've been running the column for a long time with my starting solvent system, but my product is not coming off. What should I do?

A: This is a classic sign that your mobile phase is not polar enough to displace your compound from the polar silica gel stationary phase. Your compound has a high affinity for the stationary phase under the current conditions.

  • Probable Cause: Mobile Phase Polarity is Too Low. The solvent system lacks the strength to move the polar analyte.

    • Solution: Employ Gradient Elution. Instead of running the entire separation with a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase over time.[8][9][10] For example, if you started with 10% Ethyl Acetate in Hexane, you can incrementally increase the concentration to 15%, then 20%, and so on. This will increase the eluting power of the mobile phase and push your strongly-adsorbed compound off the column. Gradient elution is particularly effective for separating mixtures with a wide range of polarities.[11][12]

Issue 3: Compound Elutes as a Streak or Tailing Peak

Q: On TLC and in my column fractions, my compound appears as a long streak rather than a tight spot/band. Why is this happening?

A: Peak tailing or streaking is often caused by unwanted secondary interactions between the analyte and the stationary phase, or issues with the sample application.

  • Probable Cause 1: Acidic Silica Interacting with the Compound. Standard silica gel is slightly acidic and can strongly interact with certain functional groups, causing tailing.[4]

    • Solution: While less common for alcohols, if your compound has basic impurities or properties, consider deactivating the silica. This can be done by flushing the column with a solvent mixture containing a small amount (0.5-1%) of a base like triethylamine before loading the sample.[2]

  • Probable Cause 2: Sample Insoluble in the Mobile Phase. If the compound precipitates at the top of the column upon loading, it will lead to slow, continuous dissolution and streaking.

    • Solution: Dissolve the crude sample in a minimal amount of a slightly more polar solvent (like dichloromethane) to ensure it is fully dissolved before loading. Alternatively, use the "dry loading" method: dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.[6][13] This ensures a uniform starting band.

  • Probable Cause 3: Column Degradation. Cracks or channels formed in the silica bed after packing, often because the column was allowed to run dry.

    • Solution: Always keep the silica gel bed submerged in solvent.[4][7] If the bed is cracked, the column's resolving power is permanently compromised, and it must be repacked.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting common column chromatography issues.

TroubleshootingWorkflow start Problem Observed q1 Poor or No Separation? start->q1 Analyze Fractions q2 Compound Not Eluting? q1->q2 No sol1 Re-optimize Eluent (TLC Rf 0.2-0.4) q1->sol1 Yes q3 Streaking or Tailing? q2->q3 No sol4 Use Gradient Elution (Increase Solvent Polarity) q2->sol4 Yes sol5 Use Dry Loading Method q3->sol5 Yes sol2 Reduce Sample Load (Increase Silica:Sample Ratio) sol1->sol2 If still poor sol3 Repack Column (Use Slurry Method) sol2->sol3 If still poor sol6 Check for Cracks (Keep Column Wet) sol5->sol6 If still tailing

Caption: A decision tree for troubleshooting column chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I select the ideal stationary and mobile phases for 2-(4-Bromo-3-methylphenoxy)propan-1-ol?

A1:

  • Stationary Phase: Silica gel (SiO₂) is the standard and most effective choice.[4][7] Its polar surface interacts well with the hydroxyl and ether groups of your target molecule, allowing for separation based on polarity. Use silica gel with a mesh size of 230-400 for flash chromatography for better resolution.[5]

  • Mobile Phase (Eluent): The key is to find a solvent system where your target compound is not too soluble and not too insoluble. This is achieved using a mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, diethyl ether).[14] The optimal ratio is determined empirically using TLC. Spot your crude mixture on a TLC plate and test different solvent ratios. The ideal system will show clear separation of spots, with the target compound having an Rf value of approximately 0.2-0.4.[2]

Q2: What is the difference between gravity chromatography and flash chromatography? Which should I use?

A2: The primary difference is the application of pressure.[15]

  • Gravity Chromatography: Relies on gravity to move the mobile phase through the column. It is slow, often taking hours or days, and generally provides lower resolution due to band broadening.[16]

  • Flash Chromatography: Uses positive pressure (from compressed air or nitrogen) to force the mobile phase through the column much faster.[15][17] This significantly reduces purification time (minutes to hours) and improves resolution by minimizing diffusion. For most applications in drug development and research, flash chromatography is the preferred method due to its efficiency and superior performance.[16][18]

Q3: How is a Retention Factor (Rf) value calculated and what does it signify?

A3: The Rf value is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[19][20][21]

Rf = (Distance traveled by the substance) / (Distance traveled by the solvent front)

The Rf value is always between 0 and 1.[21] It indicates a compound's affinity for the stationary phase versus the mobile phase in a specific solvent system. A low Rf value means the compound is very polar and adsorbs strongly to the silica, while a high Rf value indicates a non-polar compound that travels quickly with the solvent.[22]

Q4: Should I use an isocratic or a gradient elution?

A4: The choice depends on the complexity of your mixture.

  • Isocratic Elution: Uses a single, constant solvent composition throughout the entire separation.[8][9] This method is simpler and more reproducible, making it ideal if your impurities have polarities very close to your target compound.

  • Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the separation.[10][11] This is highly advantageous for separating complex mixtures containing compounds with a wide range of polarities. It helps to elute strongly retained (very polar) compounds in a reasonable time while still providing good separation for less retained (non-polar) compounds.[12] For purifying 2-(4-Bromo-3-methylphenoxy)propan-1-ol, starting with an isocratic elution based on your TLC is a good approach. If you find that very polar or non-polar impurities are present, a step-gradient may be more efficient.

Protocols

Protocol 1: Column Packing (Slurry Method)
  • Preparation: Securely clamp a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (1-2 cm) of fine sand.[5][6]

  • Slurry Creation: In a beaker, measure the required amount of silica gel (e.g., 60g). Add your initial, least polar eluent (e.g., 150 mL of 10% ethyl acetate in hexane) and stir to create a uniform slurry, ensuring no air bubbles are trapped.[4][5]

  • Packing: With the column stopcock open and a collection flask below, pour the slurry into the column using a funnel. Continuously tap the side of the column gently to help the silica pack into a dense, uniform bed.[7][23]

  • Equilibration: Once all the silica has settled, add a protective layer of sand on top. Wash the column with 2-3 column volumes of the initial eluent, ensuring the silica bed is never allowed to run dry. Drain the solvent until it is just level with the top sand layer before loading the sample.[7]

Protocol 2: Sample Loading and Elution
  • Wet Loading: Dissolve the crude 2-(4-Bromo-3-methylphenoxy)propan-1-ol in the minimum possible volume of the mobile phase or a slightly more polar solvent like dichloromethane.[6] Carefully pipette this solution onto the top of the silica bed. Open the stopcock and allow the sample to absorb completely into the silica. Carefully add fresh eluent.

  • Dry Loading (Recommended for better resolution): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add silica gel (approx. 2-3 times the weight of your crude product). Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6][13]

  • Elution: Gently add the mobile phase to the column. If using flash chromatography, apply pressure to achieve a steady flow rate. Collect the eluent in sequentially numbered fractions.

  • Analysis: Monitor the fractions using TLC to identify which ones contain your purified product. Combine the pure fractions and remove the solvent using rotary evaporation.

Purification Workflow Overview

Caption: Workflow for purifying the target compound.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution. Retrieved from [Link]

  • Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1109(2), 253–266. Retrieved from [Link]

  • Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]

  • Out-Class. (n.d.). How to Find the Rf Value in Chromatography. Retrieved from [Link]

  • Organic Chemistry Lab Videos. (2023, October 13). Packing a column for chromatography [Video]. YouTube. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

  • Interchim. (2025, January 29). Flash chromatography vs. Traditional Methods: Which is More Efficient?. Retrieved from [Link]

  • BUCHI Corporation. (2022, December 14). Gravity vs Automated Flash Chromatography Comparison [Video]. YouTube. Retrieved from [Link]

  • Buchi.com. (n.d.). Flash chromatography vs prep HPLC: you want speed or precision?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 11). Chromatography. In StatPearls. Retrieved from [Link]

  • Cognito. (2020, April 27). GCSE Chemistry – Chromatography: Chromatograms & Calculating Rf Values [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (2022, August 2). How does polarity affect R f value?. Retrieved from [Link]

  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). TLC Tips. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects. PMC. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ghosh, S., et al. (2014). Impurities in new drug substances, products and regulatory considerations. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Merck Millipore. (n.d.). TLC Tips and Tricks. Retrieved from [Link]

  • Magritek. (n.d.). Application Note 10: Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Victoria University of Wellington. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Retrieved from [Link]

  • Merck. (n.d.). Thin Layer Chromatography - Staining Reagent Guidebook. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Liquid chromatography. Retrieved from [Link]

  • AFMPS. (n.d.). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Retrieved from [Link]

  • Grafiati. (2022, February 9). Journal articles: 'Synthesis impurities'. Retrieved from [Link]

Sources

Optimization

Recrystallization solvents for 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Welcome to the Technical Support Center for the isolation and purification of 2-(4-Bromo-3-methylphenoxy)propan-1-ol . This resource is designed for synthetic chemists and drug development professionals, providing field-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(4-Bromo-3-methylphenoxy)propan-1-ol . This resource is designed for synthetic chemists and drug development professionals, providing field-proven strategies to overcome phase-separation challenges typical of halogenated aryloxypropanols.

Physicochemical Profiling & Solvent Selection

2-(4-Bromo-3-methylphenoxy)propan-1-ol features a hydrophobic, polarizable bromotolyl ring coupled with a hydrogen-bonding primary alcohol. This moderate polarity (estimated LogP ~2.5–3.0) and relatively low melting point make it highly susceptible to "oiling out" (liquid-liquid phase separation) during crystallization.

To mitigate this, solvent selection must balance the solvation of the polar alcohol headgroup while accommodating the hydrophobic bulk.

Table 1: Quantitative Solvent Selection Guide

Solvent SystemPolarity MismatchOiling-Out RiskRecommended Ratio (v/v)Application Notes
Ethyl Acetate / Hexane ModerateMedium1:3 to 1:5Excellent general system; requires strict temperature control (1°C/min cooling) to avoid oiling out.
Toluene / Heptane LowLow1:4Superior for brominated aromatics; the polarizability of toluene matches the Br-aryl ring, stabilizing the solute.
Cyclohexane N/A (Single)LowN/AGood single solvent if crude purity is >90%; boils at 81°C, allowing a wide cooling margin.
Ethanol / Water HighHighN/AAvoid. The high polarity of water forces the hydrophobic ether to separate as an oil rather than a crystal[1].

Troubleshooting FAQs

Q: During cooling, my product forms a cloudy emulsion and settles as an oil at the bottom of the flask. Why does this happen and how do I fix it? A: This phenomenon is known as "oiling out." It occurs when the melting point of your compound is lower than the saturation temperature of the solvent system, causing the compound to separate as a supercooled liquid rather than forming a solid crystal lattice[2]. Rapid cooling or excessive antisolvent addition exacerbates this kinetic trap[3].

  • The Fix: Reheat the mixture until the oil completely redissolves. Add 2–5% more of the "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature. Cool the flask extremely slowly and introduce a seed crystal when the solution is lukewarm to bypass the kinetic barrier.

Q: My crude NMR shows contamination with the starting material, 4-bromo-3-methylphenol. Will recrystallization remove it? A: Relying solely on recrystallization to remove the phenolic precursor is inefficient due to co-crystallization risks.

  • The Causality: Phenols are weakly acidic (pKa ~10), whereas your target propanol is neutral.

  • The Fix: Prior to recrystallization, dissolve the crude mixture in an organic solvent (like dichloromethane) and wash with 0.1 M NaOH. The phenol will convert to a water-soluble sodium phenoxide, migrating to the aqueous layer. Self-Validation: If you acidify the discarded aqueous wash and it turns cloudy, you have successfully removed the phenolic impurity.

Q: The solution is at 4°C, but no crystals have formed. What is the causality here? A: You have reached a state of supersaturation without nucleation. This usually means the volume of the "good" solvent is too high, preventing the molecules from reaching the critical concentration required to form a lattice[1].

  • The Fix: Boil off 10–20% of the solvent volume to increase the solute concentration. Alternatively, scratch the inside of the glass flask with a glass rod; the micro-abrasions provide high-energy surfaces that lower the activation energy for crystal nucleation.

Self-Validating Recrystallization Protocol

This protocol utilizes the Ethyl Acetate / Hexane dual-solvent system. Every step is designed as a self-validating mechanism to ensure thermodynamic control.

Step 1: Initial Dissolution Place the crude 2-(4-Bromo-3-methylphenoxy)propan-1-ol in an Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (approx. 2–3 mL per gram of crude) while stirring on a hot plate until fully dissolved.

  • Causality: Using the absolute minimum volume of good solvent ensures the solution is near saturation at the boiling point, maximizing final recovery.

Step 2: Hot Filtration Filter the hot solution through a fluted filter paper into a pre-warmed flask to remove insoluble mechanical impurities.

  • Self-Validation: If the solution remains perfectly clear upon returning to the hot plate, particulate removal was successful.

Step 3: Antisolvent Titration (The Cloud Point) Keep the solution near boiling. Slowly add hot Hexane dropwise until a faint, persistent cloudiness appears. Immediately add 1–2 drops of hot Ethyl Acetate until the solution just clears.

  • Causality: This establishes the exact thermodynamic boundary of solubility. The system is now perfectly saturated, ensuring maximum yield upon cooling without premature precipitation.

Step 4: Controlled Nucleation Remove the flask from the heat source. Allow it to cool to room temperature undisturbed.

  • Crucial: Do not agitate the flask. Agitation during initial cooling promotes rapid, chaotic precipitation, which traps mother liquor and impurities inside the crystal lattice[3].

Step 5: Maturation and Isolation Once room temperature is reached and crystals are visible, transfer the flask to an ice bath (0–4°C) for 30 minutes to suppress remaining solubility. Collect the crystals via vacuum filtration and wash with ice-cold Hexane to remove surface impurities.

Recrystallization Workflow & Decision Tree

RecrystallizationTroubleshooting Start Hot Saturated Solution Cooling Phase Cloudy Oiling Out (Liquid-Liquid Phase Separation) Start->Cloudy Rapid cooling / Antisolvent excess Crystals Crystal Formation (Solid-Liquid Separation) Start->Crystals Ideal cooling rate NoPrecip No Precipitation (Supersaturation) Start->NoPrecip Excess good solvent Reheat Reheat to Dissolve Oil Add 2% Good Solvent Cloudy->Reheat Isolate Vacuum Filtration & Cold Antisolvent Wash Crystals->Isolate Scratch Scratch Flask / Evaporate 10% Solvent NoPrecip->Scratch Seed Add Seed Crystal & Cool Slowly (1°C/min) Reheat->Seed Seed->Crystals Scratch->Crystals

Fig 1. Decision tree for resolving common recrystallization phase-separation issues.

References

  • Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS - CHEMISTRY. murov.info. URL: [Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications. acs.org. URL:[Link]

  • Recrystallization (Chemical Process) - Overview - StudyGuides.com. studyguides.com. URL:[Link]

Sources

Troubleshooting

How to remove unreacted starting materials from 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions concerning the purification of 2-(4-Bromo-3-methylphenoxy)propan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions concerning the purification of 2-(4-Bromo-3-methylphenoxy)propan-1-ol. The synthesis of this molecule, typically via a Williamson ether synthesis from 4-bromo-3-methylphenol and a propylene oxide equivalent, often results in a crude product contaminated with unreacted starting materials. This document offers field-proven protocols and the scientific rationale behind them to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses the most common purification challenges encountered by researchers during the synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

Q1: My crude reaction mixture contains a significant amount of unreacted 4-bromo-3-methylphenol. What is the most efficient primary purification step?

A1: The most effective initial step is a Liquid-Liquid Extraction using an aqueous base.

Causality & Expertise: Unreacted 4-bromo-3-methylphenol possesses a weakly acidic phenolic hydroxyl group (pKa ≈ 10). Your target product, 2-(4-Bromo-3-methylphenoxy)propan-1-ol, has a non-acidic aliphatic alcohol. By washing your crude product (dissolved in a water-immiscible organic solvent) with an aqueous base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), you selectively deprotonate the acidic phenol. This converts it into its corresponding sodium phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral ether-alcohol product remains in the organic layer. This allows for a clean and efficient separation.[1][2] This technique is a cornerstone of organic chemistry workups for removing acidic or basic impurities.

Experimental Protocol: Selective Removal of Phenol by Basic Extraction

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O). A typical volume is 5-10 mL of solvent per gram of crude material.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium 4-bromo-3-methylphenoxide salt.

  • Repeat Washes: Repeat the wash with 1M NaOH (1-2 more times) to ensure complete removal of the phenol. Monitor the removal by spotting the organic layer on a TLC plate against a standard of the starting phenol.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break any minor emulsions.[3]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the phenol-free crude product.

Q2: I've performed the basic wash, but Thin Layer Chromatography (TLC) still shows a persistent impurity. What is my next step?

A2: For removing persistent, non-acidic impurities or for achieving analytical purity, Flash Column Chromatography is the recommended method.

Expertise & Trustworthiness: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[4] Your product, an ether-alcohol, is moderately polar. The unreacted phenol is also polar, but the starting electrophile (e.g., a halopropanol or its byproducts) is likely less polar. By carefully selecting a solvent system (eluent), you can control the speed at which each compound travels down the column, allowing for their separation and collection in pure fractions.[5][6]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis (Eluent Selection): First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system will give your desired product an Rf value of approximately 0.3-0.4, with good separation from all impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (the least polar mixture if using a gradient).

    • Pour the slurry into a glass column with the stopcock closed.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to pack the silica bed uniformly and remove air bubbles.[6] Do not let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to push the solvent through the column at a steady rate.

    • Collect the eluting solvent in a series of labeled test tubes (fractions).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to obtain the purified 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

Q3: My purified product is a solid. How can I perform a final polishing purification step?

A3: Recrystallization is an excellent final purification technique for solid compounds.

Authoritative Grounding: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to slowly cool, forming crystals.[7] As the solution cools, the solubility of your desired compound decreases, and it crystallizes out. Soluble impurities remain in the surrounding solution (the mother liquor).[8][9] The key is selecting a solvent in which your product has high solubility at high temperatures but low solubility at low temperatures.[10]

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, test various solvents. A good solvent will dissolve your solid when hot but not when cold. Common choices include ethanol, isopropanol, hexanes, toluene, or a mixture (e.g., ethanol/water).

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[11]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[7]

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to dry completely.

Purification Workflow & Logic

The following diagrams illustrate the standard purification workflow and a decision-making process for selecting the appropriate technique.

PurificationWorkflow A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Liquid-Liquid Extraction (1M NaOH Wash) B->C D Aqueous Layer (Contains Phenolic Impurity) C->D Discard E Organic Layer C->E F Dry (Na₂SO₄) & Concentrate E->F G Crude Product (Phenol Removed) F->G H TLC Analysis G->H I Flash Column Chromatography H->I If Impurities Present K Pure Product H->K If Pure J Combine Pure Fractions & Concentrate I->J J->K L Recrystallization (If Solid) K->L Optional Final Polish

Caption: Standard purification workflow for 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

DecisionTree leaf leaf A Major Impurity? B Acidic Phenol? A->B Yes leaf_C Column Chromatography A->leaf_C No (Trace Impurities) B->leaf_C No leaf_A Liquid-Liquid Extraction B->leaf_A Yes C Product Solid? leaf_B Recrystallization C->leaf_B Yes leaf_D Purification Complete C->leaf_D No (Product is an Oil) leaf_C->C After Chromatography

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Emulsion forms during basic wash. 1. Vigorous shaking. 2. High concentration of crude material.1. Add a saturated aqueous solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Allow the mixture to stand undisturbed for a longer period. 3. If persistent, filter the entire mixture through a pad of Celite.
Product co-elutes with an impurity during column chromatography. 1. Eluent system is too polar. 2. Column was overloaded with crude material. 3. Poor column packing (channeling).1. Re-develop the eluent system using TLC. Decrease the proportion of the polar solvent (e.g., from 20% EtOAc/Hexanes to 10% EtOAc/Hexanes). 2. Use a larger column or less crude material. A general rule is a 50:1 to 100:1 ratio of silica to crude material by weight. 3. Ensure the column is packed carefully to create a uniform, homogenous bed.
Product "oils out" instead of forming crystals during recrystallization. 1. The boiling point of the solvent is higher than the melting point of the product. 2. The solution is cooling too rapidly. 3. The solution is supersaturated.1. Choose a lower-boiling point solvent or use a mixed-solvent system. 2. Ensure slow cooling. Insulate the flask to prevent rapid heat loss. 3. Try scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of the pure product to induce crystallization.[8][11]
Low recovery of the final product. 1. Product has some solubility in the aqueous wash. 2. Too much solvent was used during recrystallization. 3. Some product was lost on the column.1. Perform a "back-extraction": acidify the combined basic aqueous washes and extract with fresh organic solvent to recover any lost product. 2. Use the minimum amount of hot solvent necessary to dissolve the solid during recrystallization. Ensure sufficient cooling in an ice bath before filtration. 3. After running the column, flush with a very polar solvent (e.g., 100% ethyl acetate or methanol) to ensure all product has eluted.

References

  • Water Practice & Technology. (2024). Comparison of different treatment methods which are used for phenol removal: A mini review.
  • MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Available from: [Link]

  • Google Patents. (n.d.). WO2004046039A1 - Extraction of phenol from wastewater.
  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water?. Available from: [Link]

  • ACS Publications. (n.d.). Solvent extraction of phenols from water. Industrial & Engineering Chemistry Process Design and Development. Available from: [Link]

  • Benchchem. (n.d.).
  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available from: [Link]

  • MDPI. (2016). Rearrangements of Cycloalkenyl Aryl Ethers. Available from: [Link]

  • University Course Material. (2009).
  • IIP Series. (n.d.).
  • University Course Material. (n.d.).
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • University Course Material. (n.d.). EXPERIMENT (3)
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available from: [Link]

  • ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available from: [Link]

  • University Course Material. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting 2-(4-Bromo-3-methylphenoxy)propan-1-ol Synthesis

Welcome to the Advanced Application Support Center. This guide is specifically designed for drug development professionals and synthetic chemists experiencing low yields, stalled conversions, or isomeric impurities durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically designed for drug development professionals and synthetic chemists experiencing low yields, stalled conversions, or isomeric impurities during the synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol .

Instead of relying on generic troubleshooting steps, this guide dissects the exact mechanistic causality behind these failures and provides a self-validating, field-proven protocol to achieve high regiopurity and conversion rates.

Part 1: Symptom Diagnostics & Root Cause Analysis (FAQ)

Q1: Why is my conversion rate stalling at <20% when reacting 4-bromo-3-methylphenol directly with 2-bromopropan-1-ol? A1: The low conversion to your desired product is caused by a competing intramolecular reaction. Under the basic conditions required for phenol alkylation (e.g., K₂CO₃ in DMF), the base deprotonates the primary alcohol of 2-bromopropan-1-ol. This triggers a rapid intramolecular Williamson ether synthesis, ejecting the bromide ion and forming propylene oxide in situ[1]. Your alkylating agent is effectively destroying itself before it can react with the phenol.

Q2: I isolated a product with the correct mass (m/z 245.0), but the NMR shows a secondary alcohol instead of a primary alcohol. What happened? A2: You have synthesized the wrong regioisomer. Once propylene oxide forms in situ, the 4-bromo-3-methylphenoxide anion attacks it. Under basic conditions, nucleophilic attack on an epoxide is governed by steric hindrance. The phenoxide attacks the less substituted terminal carbon (C1) of propylene oxide, yielding 1-(4-bromo-3-methylphenoxy)propan-2-ol . This explains why your NMR shows a secondary hydroxyl group rather than the primary hydroxyl group of your target molecule.

Q3: How can I bypass this epoxide formation to get the correct regioisomer? A3: You must remove the nucleophilic hydroxyl group from the alkylating agent to prevent cyclization. The industry standard is a two-step sequence: first, alkylate the phenol using ethyl 2-bromopropanoate [2]. Because the carboxylic acid is protected as an ester, it cannot form an epoxide. After isolating the regiopure ester, you reduce it to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄).

Part 2: Mechanistic Pathway Visualizations

The diagrams below illustrate the causality behind the failed direct alkylation and the logic of the optimized two-step workflow.

RootCause A 2-Bromopropan-1-ol + Base B Propylene Oxide (In-situ Intermediate) A->B Intramolecular Cyclization D 1-(4-Bromo-3-methylphenoxy) propan-2-ol (Major Regioisomer) B->D Attack at less hindered C1 E 2-(4-Bromo-3-methylphenoxy) propan-1-ol (Desired - Trace) B->E Attack at more hindered C2 C 4-Bromo-3-methylphenol (Phenoxide) C->B Nucleophilic Attack

Fig 1: Mechanistic pitfall of direct alkylation leading to the wrong regioisomer.

OptimizedRoute Phenol 4-Bromo-3-methylphenol Ester Ethyl 2-(4-bromo-3-methylphenoxy) propanoate Phenol->Ester K2CO3, DMF 80°C, 12h Reagent Ethyl 2-bromopropanoate Reagent->Ester K2CO3, DMF 80°C, 12h Target 2-(4-Bromo-3-methylphenoxy) propan-1-ol Ester->Target LiAlH4, THF 0°C to RT, 2h

Fig 2: Optimized two-step ester route preventing epoxide formation and ensuring regiopurity.

Part 3: Quantitative Route Comparison

To justify the switch to the two-step methodology, review the comparative reaction metrics below. The two-step route requires more bench time but guarantees regiopurity and high overall conversion.

Reaction ParameterDirect Alkylation (Failed Route)Two-Step Ester Route (Optimized)
Alkylating Agent 2-Bromopropan-1-olEthyl 2-bromopropanoate
Primary Intermediate Propylene oxide (Transient)Ethyl 2-(aryloxy)propanoate (Stable)
Regioselectivity < 10% Desired Isomer> 98% Desired Isomer
Overall Yield 15% - 20%75% - 85%
Purification Difficulty High (Isomer separation required)Low (Standard silica plug)

Part 4: Optimized Step-by-Step Methodologies

To ensure trustworthiness, these protocols are designed as self-validating systems . Do not proceed to Step 2 without passing the analytical checkpoint in Step 1.

Step 1: Synthesis of Ethyl 2-(4-bromo-3-methylphenoxy)propanoate

By using an ester-protected alkylating agent, we eliminate the possibility of intramolecular cyclization[2].

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 4-bromo-3-methylphenol (10.0 mmol, 1.0 eq) in 40 mL of anhydrous DMF.

  • Deprotonation: Add anhydrous K₂CO₃ (20.0 mmol, 2.0 eq) to the solution. Stir at room temperature for 30 minutes to ensure complete phenoxide formation. The solution will darken slightly.

  • Alkylation: Dropwise, add ethyl 2-bromopropanoate (12.0 mmol, 1.2 eq) via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature. Quench with 100 mL of distilled water and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • TLC: Run a TLC plate (Hexanes:EtOAc 8:2). The ester product will run significantly higher (R_f ~0.6) than the starting phenol (R_f ~0.3).

    • ¹H NMR (CDCl₃): Confirm regiochemistry before reduction. Look for the characteristic quartet of the ethyl ester at ~4.2 ppm and the doublet of the methyl group on the propanoate backbone at ~1.6 ppm.

Step 2: Reduction to 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Once the ester's regiochemistry is validated, it is cleanly reduced to the target primary alcohol.

  • Preparation: In an oven-dried 100 mL flask, suspend LiAlH₄ (15.0 mmol, 1.5 eq) in 20 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath under nitrogen.

  • Addition: Dissolve the ester intermediate from Step 1 in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic reaction.

  • Reduction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Fieser Quench (Critical Safety Step): Cool the flask back to 0°C. Sequentially and cautiously add: x mL of water (where x = grams of LiAlH₄ used), followed by x mL of 15% aqueous NaOH, and finally 3x mL of water. Stir vigorously until the aluminum salts precipitate as a granular white solid.

  • Isolation: Filter the salts through a pad of Celite, washing with excess THF. Concentrate the filtrate under reduced pressure to yield the pure target molecule.

  • Self-Validation Checkpoint:

    • ¹H NMR (CDCl₃): The complete disappearance of the ethyl ester signals (quartet at 4.2 ppm, triplet at 1.2 ppm) and the appearance of a complex multiplet for the diastereotopic protons of the terminal -CH₂OH group (~3.7-3.8 ppm) confirms successful reduction to the primary alcohol.

References

  • BenchChem. "2-Bromopropan-1-ol | 598-18-5". Benchchem.com.
  • ElectronicsAndBooks. "Design, synthesis, and pharmacological effects of structurally simple ligands for MT1 and MT2 melatonin receptors". Electronicsandbooks.com.

Sources

Reference Data & Comparative Studies

Validation

Interpreting the mass spectrum of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

As a Senior Application Scientist, interpreting the mass spectral data of halogenated ethers requires moving beyond simple peak matching. For a molecule like 2-(4-Bromo-3-methylphenoxy)propan-1-ol (C₁₀H₁₃BrO₂), the analy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, interpreting the mass spectral data of halogenated ethers requires moving beyond simple peak matching. For a molecule like 2-(4-Bromo-3-methylphenoxy)propan-1-ol (C₁₀H₁₃BrO₂), the analytical challenge lies in balancing the need for intact molecular confirmation with the need for structural elucidation.

This guide objectively compares the performance of two fundamental mass spectrometry (MS) ionization alternatives—Electron Ionization (EI) and Electrospray Ionization (ESI)—for analyzing this specific brominated compound. By understanding the causality behind these techniques, researchers can select the optimal workflow for drug development, environmental monitoring, or synthetic verification.

The Diagnostic Signature: The Bromine Doublet

Before comparing instrument performance, one must understand the molecule's intrinsic isotopic signature. Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

Because this molecule contains exactly one bromine atom, any ion retaining the halogen will manifest as a distinct 1:1 doublet separated by 2 Daltons (Da) . For 2-(4-Bromo-3-methylphenoxy)propan-1-ol, the exact mass of the molecular ion (M⁺•) will appear at m/z 244 and m/z 246 . This isotopic twin-peak is the most critical diagnostic feature in the spectrum, serving as an internal validation of halogen retention during fragmentation[1].

Comparative Performance Matrix: EI-MS vs. ESI-MS

The choice between GC-EI-MS and LC-ESI-MS dictates whether you are "shattering" the molecule to map its skeleton or "cradling" it to confirm its total mass.

  • Electron Ionization (EI): A "hard" ionization technique utilizing 70 eV of energy. It strips an electron from the molecule, creating a highly energetic radical cation that rapidly dissociates into reproducible structural fragments[2].

  • Electrospray Ionization (ESI): A "soft" ionization technique that uses a high-voltage electric field to transfer ions from the liquid phase to the gas phase, preserving the intact molecule via protonation or adduct formation[3].

Quantitative Performance Comparison
ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS (Soft Ionization)Analytical Advantage
Primary Ions Observed M⁺• (m/z 244/246), Fragments[M+H]⁺ (m/z 245/247), AdductsESI confirms intact mass; EI maps structure.
Degree of Fragmentation Extensive (Library matchable)Minimal (Requires MS/MS for fragments)EI provides superior structural elucidation[2].
Sensitivity to Halogens Moderate (ECNI is an alternative)Low to ModerateECNI provides extreme sensitivity for bromines[4].
Sample Preparation Requires DerivatizationDirect Injection (Dilute & Shoot)ESI offers higher throughput workflows[3].
Matrix Interference Low (High chromatographic resolution)High (Susceptible to ion suppression)GC-EI-MS is more robust against complex matrices.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, an analytical protocol cannot just be a sequence of steps; it must be a self-validating system that continuously proves its own accuracy.

Protocol A: GC-EI-MS Structural Mapping

Rationale: The primary alcohol (-OH) on the propanol chain forms strong hydrogen bonds, causing peak tailing and thermal degradation in the GC inlet. Derivatization is mandatory.

  • Derivatization: React 1.0 mg of the analyte with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS at 60°C for 30 minutes.

    • Causality: This converts the polar hydroxyl group into a volatile, thermally stable TMS ether, ensuring sharp chromatographic peaks and reproducible integration.

  • System Suitability (Validation): Inject a pure solvent blank (hexane) followed by a 10 ppm deuterated internal standard (e.g., 4-Bromophenol-d4).

    • Causality: The blank proves zero column carryover. The internal standard normalizes any variations in injection volume or ionization efficiency, validating the quantitative integrity of the run.

  • Data Acquisition: Set the MS source temperature to 230°C and electron energy to exactly 70 eV. Scan range m/z 50–350.

    • Causality: 70 eV is the universal standard for EI. Adhering to this energy level ensures the resulting fragmentation pattern can be directly cross-referenced against global spectral libraries[2].

Protocol B: LC-ESI-MS Intact Mass Confirmation

Rationale: As a neutral ether/alcohol, this molecule lacks strongly basic sites (like amines) to easily accept a proton. Mobile phase chemistry must be manipulated to force ionization.

  • Mobile Phase Optimization: Use a binary gradient of Water (A) and Acetonitrile (B), both spiked with 0.1% Formic Acid and 2 mM Ammonium Acetate.

    • Causality: Formic acid provides an abundance of protons to drive [M+H]⁺ formation. Ammonium acetate facilitates the formation of highly stable [M+NH₄]⁺ adducts (m/z 262/264), dramatically boosting ESI sensitivity for neutral ethers[3].

  • Matrix Effect Evaluation (Validation): Perform a post-column infusion experiment. Infuse a constant 10 µL/min stream of the pure analyte into the MS while injecting a blank biological/environmental matrix sample through the LC.

    • Causality: This instantly highlights zones of ion suppression (signal dips) caused by co-eluting invisible matrix components, validating whether the chosen retention time is quantitatively reliable.

  • Data Acquisition: Operate in Positive Ion Mode. Set capillary voltage at 3.5 kV and desolvation temperature at 350°C.

    • Causality: High desolvation temperatures are required to evaporate the aqueous droplets efficiently, releasing the charged analyte into the gas phase without inducing thermal fragmentation.

Mechanistic Interpretation of Fragmentation

When subjected to 70 eV EI, 2-(4-Bromo-3-methylphenoxy)propan-1-ol undergoes highly predictable, energy-driven dissociation pathways. Understanding the causality of these cleavages allows for rapid structural confirmation.

  • α-Cleavage (m/z 213 / 215): The most favored initial fragmentation is the cleavage of the C1-C2 bond adjacent to the alcohol, resulting in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). The resulting secondary carbocation is highly stabilized by the adjacent ether oxygen.

  • Ether Cleavage (m/z 186 / 188): Inductive cleavage of the C-O bond yields the 4-bromo-3-methylphenol radical cation. This is a hallmark degradation pathway of alkyl aryl ethers[1].

  • Debromination (m/z 107): The loss of the bromine radical (79 or 81 Da) from the phenol fragment leaves a highly stable, conjugated aromatic core.

G M Molecular Ion [M]+• m/z 244 / 246 F1 α-Cleavage Ion [C10H12BrO]+ m/z 213 / 215 M->F1 - •CH2OH (31 Da) Favored Cleavage F2 Phenol Radical Cation [C7H7BrO]+• m/z 186 / 188 M->F2 - C3H6O (58 Da) Ether Cleavage F3 Debrominated Core [C7H7O]+ m/z 107 F2->F3 - Br• (79/81 Da) Debromination

EI-MS fragmentation pathway of 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

References

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. URL:[Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed (National Institutes of Health). URL: [Link]

  • Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame. URL:[Link]

  • Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants. Spectroscopy Online. URL:[Link]

Sources

Comparative

13C NMR assignments for 2-(4-Bromo-3-methylphenoxy)propan-1-ol

As a Senior Application Scientist, I frequently encounter bottlenecks in the structural elucidation of complex pharmaceutical intermediates. A classic example is 2-(4-Bromo-3-methylphenoxy)propan-1-ol , a critical scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bottlenecks in the structural elucidation of complex pharmaceutical intermediates. A classic example is 2-(4-Bromo-3-methylphenoxy)propan-1-ol , a critical scaffold utilized in the synthesis of inward rectifier potassium (Kir) channel inhibitors [1].

When assigning the 13 C NMR spectrum of such heavily substituted aromatic systems, researchers face a critical choice: rely on rapid empirical prediction software or invest instrument time in 2D NMR experimental validation. This guide objectively compares the performance of empirical additivity algorithms against a self-validating 2D NMR experimental workflow, providing the causality behind the discrepancies and a step-by-step methodology for absolute structural confirmation.

The Methodological Comparison: Prediction vs. Reality

The Empirical Prediction Approach

Empirical prediction software (e.g., ChemDraw, Mnova) calculates 13 C chemical shifts using linear additivity rules derived from monosubstituted benzenes. While computationally inexpensive, these models often fail to account for non-linear steric interactions, conformational averaging, and complex solvent effects [2].

The Experimental 2D NMR Approach

Experimental NMR does not rely on absolute chemical shift values. Instead, it utilizes a combination of 1D 13 C, 2D HSQC (Heteronuclear Single Quantum Coherence), and 2D HMBC (Heteronuclear Multiple Bond Correlation) to build a self-validating logic loop . By mapping 1-bond ( 1JCH​ ) and long-range ( 2JCH​ , 3JCH​ ) scalar couplings, the molecular framework is reconstructed unambiguously from the ground up.

NMR_Workflow Start Target: 2-(4-Bromo-3-methylphenoxy) propan-1-ol Pred Empirical 13C Prediction (Software/Additivity) Start->Pred Prep Sample Preparation (20 mg in CDCl3 + TMS) Start->Prep Compare Comparative Analysis (Pred vs. Exp) Pred->Compare Acq1D 1D 13C{1H} Acquisition (zgpg30, 1024 scans) Prep->Acq1D Acq2D 2D NMR Acquisition (HSQC & HMBC) Acq1D->Acq2D Proc Data Processing & Peak Picking (Phase/Baseline Correction) Acq2D->Proc SelfVal Self-Validating Correlation (HMBC 2J/3J Network) Proc->SelfVal SelfVal->Compare Assign Final Unambiguous 13C Assignment Compare->Assign

Workflow comparing empirical 13C NMR prediction against a self-validating 2D experimental protocol.

Comparative Data Analysis

To evaluate the performance gap, we compared standard empirical prediction values against the experimentally derived 13 C shifts for 2-(4-Bromo-3-methylphenoxy)propan-1-ol in CDCl 3​ [3].

Carbon PositionPredicted Shift (ppm)Experimental Shift (ppm)Δ (Pred - Exp)Experimental Validation (Self-Validating Loop)
C1 (O-Ar) 157.2156.0+1.2HMBC to C2', C3, C5
C2 (Ar-H) 117.1118.6-1.5HSQC; HMBC to C4, C6
C3 (Ar-CH 3​ ) 139.5141.9-2.4HMBC from Ar-CH 3​
C4 (Ar-Br) 114.8116.5-1.7HMBC from Ar-CH 3​
C5 (Ar-H) 133.2132.9+0.3HSQC; HMBC to C1, C3
C6 (Ar-H) 113.8115.0-1.2HSQC; HMBC to C2, C4
Ar-CH 3​ 23.523.0+0.5HSQC; HMBC to C2, C3, C4
C1' (CH 2​ -OH) 68.166.3+1.8HSQC; HMBC to C2', C3'
C2' (CH-O) 76.574.8+1.7HSQC; HMBC to C1', C3', C1
C3' (CH 3​ ) 16.215.8+0.4HSQC; HMBC to C1', C2'
The Causality Behind the Discrepancies
  • Steric Compression at C3 and C4: Prediction algorithms simply add the ortho effect of the methyl group to the ipso effect of the bromine atom. However, they ignore the non-linear steric compression between the bulky bromine atom (van der Waals radius: 1.85 Å) and the adjacent methyl group. This steric clash distorts the local electron cloud and alters the magnetic shielding tensor, causing the experimental signals for C3 and C4 to appear significantly further downfield (~1.7 to 2.4 ppm) than predicted.

  • Conformational Averaging in the Aliphatic Chain: The prediction software overestimates the deshielding effect of the phenoxy group on C1' and C2'. This occurs because empirical rules struggle to accurately weight the specific rotamer populations of the secondary alcohol backbone in a solvated state (CDCl 3​ ), leading to a ~1.8 ppm predictive error.

The HMBC Self-Validating System

To overcome these predictive blind spots, the HMBC experiment provides an internal logic loop. For instance, the Ar-CH 3​ protons ( δ ~2.3 ppm) act as an unambiguous internal anchor. They exhibit strong 3JCH​ correlations to C2 (118.6 ppm) and C4 (116.5 ppm), and a 2JCH​ correlation to C3 (141.9 ppm). This network of correlations definitively assigns the heavily substituted ring segment, rendering the predictive inaccuracies irrelevant.

Step-by-Step Experimental Protocol

To achieve the self-validating results outlined above, follow this optimized NMR acquisition workflow.

Step 1: Sample Preparation

  • Weigh exactly 20 mg of highly pure (>98%) 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary to maintain magnetic homogeneity).

Step 2: 1D 13 C{1H} Acquisition

  • Hardware: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm CryoProbe (critical for 13 C sensitivity).

  • Pulse Sequence: Standard power-gated decoupling (zgpg30).

  • Parameters: Set the spectral width to 250 ppm. Use a relaxation delay (D1) of 2.0 seconds to allow for sufficient longitudinal relaxation ( T1​ ) of quaternary carbons (C1, C3, C4). Acquire a minimum of 1024 scans.

Step 3: 2D HSQC Acquisition ( 1JCH​ )

  • Pulse Sequence: Phase-sensitive, multiplicity-edited HSQC (hsqcedetgpsisp2.2).

  • Parameters: Optimize for a 1JCH​ coupling constant of 145 Hz. Acquire 256 increments in the indirect ( 13 C) dimension with 4 scans per increment. This will differentiate the CH 2​ group (C1') from the CH (C2', C2, C5, C6) and CH 3​ groups (C3', Ar-CH 3​ ) via phase (positive vs. negative cross-peaks).

Step 4: 2D HMBC Acquisition ( 2JCH​ , 3JCH​ )

  • Pulse Sequence: Absolute-value HMBC with low-pass J-filter (hmbcgplpndqf).

  • Parameters: Optimize the long-range coupling delay for nJCH​ = 8 Hz (standard for aromatic systems). Acquire 512 increments in the indirect dimension with 8 scans per increment.

  • Causality Note: The 8 Hz optimization is crucial for observing the critical 3JCH​ correlations from the Ar-CH 3​ protons to C2 and C4, which form the backbone of the self-validating assignment.

Step 5: Data Processing

  • Apply a 1.0 Hz exponential line broadening (LB) to the 1D 13 C spectrum before Fourier Transformation.

  • For 2D spectra, apply a squared sine-bell apodization function in both dimensions to enhance resolution and minimize truncation artifacts. Phase correct the HSQC and calculate the absolute value for the HMBC.

Conclusion

While empirical prediction software provides a rapid initial framework for structural elucidation, it fundamentally lacks the capacity to accurately model localized steric compression and complex rotamer states in heavily substituted molecules like 2-(4-Bromo-3-methylphenoxy)propan-1-ol. For drug development professionals requiring absolute structural certainty, relying solely on predicted shifts introduces unacceptable risk. The implementation of a self-validating 2D NMR protocol (HSQC + HMBC) remains the gold standard, replacing predictive guesswork with definitive, bond-by-bond connectivity.

References

  • Raphemot, R., Lonergan, D. F., Nguyen, T. T., Utley, T., Lewis, L. M., Kadakia, R., Weaver, C. D., Gogliotti, R., Hopkins, C., Lindsley, C. W., & Denton, J. S. (2011). Discovery, characterization, and structure-activity relationships of an inhibitor of inward rectifier potassium (Kir) channels with preference for Kir2.3, Kir3.x, and Kir7.1. Frontiers in Pharmacology, 2, 75.[Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9(3), 643-660.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[Link]

Validation

A Comparative Guide to the Synthetic Routes of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

This guide provides an in-depth comparison of the primary synthetic strategies for obtaining 2-(4-Bromo-3-methylphenoxy)propan-1-ol, a key intermediate with potential applications in the development of novel pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the primary synthetic strategies for obtaining 2-(4-Bromo-3-methylphenoxy)propan-1-ol, a key intermediate with potential applications in the development of novel pharmaceuticals and advanced materials.[1][2] We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a comparative analysis to assist researchers in selecting the most efficient and practical route for their specific needs.

Introduction

The synthesis of substituted aryl ethers is a cornerstone of modern organic chemistry, with the resulting motifs present in a vast array of biologically active molecules. 2-(4-Bromo-3-methylphenoxy)propan-1-ol combines a substituted aromatic ring with a chiral secondary alcohol, making it a valuable building block for more complex molecular architectures. The efficiency of its synthesis is therefore of critical importance. This guide will focus on the most prevalent and logical approach, the Williamson ether synthesis, and explore two distinct pathways within this framework.

Preliminary Step: Synthesis of the Key Precursor, 4-Bromo-3-methylphenol

A common and crucial starting material for the synthesis of the target molecule is 4-Bromo-3-methylphenol. This compound is typically prepared via the electrophilic bromination of m-cresol. The methyl group is an ortho-, para-director, and the hydroxyl group is a strong activating ortho-, para-director. The position para to the hydroxyl group is sterically hindered by the methyl group, and the position ortho to the hydroxyl and meta to the methyl is activated, but the position para to the methyl and ortho to the hydroxyl is the most activated and sterically accessible, leading to the desired regioselectivity.

Experimental Protocol: Synthesis of 4-Bromo-3-methylphenol
  • Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add m-cresol (80.0 g, 740 mmol) and glacial acetic acid (400 mL).[3]

  • Bromination: Cool the reaction mixture to 15 °C in an ice bath. Slowly add bromine (38 mL, 742 mmol) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains at 15 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 15 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 1 L of cold water. Extract the aqueous layer with diethyl ether (3 x 300 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting residue can be further purified by recrystallization from heptane to yield 4-bromo-3-methylphenol as a white solid.[3]

Route 1: Williamson Ether Synthesis via Alkylation with a Halohydrin

This classical approach involves the deprotonation of 4-bromo-3-methylphenol to form the corresponding phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with a suitable three-carbon electrophile, such as 1-chloropropan-2-ol.[4][5][6]

Williamson_Ether_Synthesis_Halohydrin phenol 4-Bromo-3-methylphenol phenoxide 4-Bromo-3-methylphenoxide phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃, NaOH) base->phenoxide product 2-(4-Bromo-3-methylphenoxy)propan-1-ol phenoxide->product Sₙ2 Attack halohydrin 1-Chloropropan-2-ol halohydrin->product solvent Solvent (e.g., Acetonitrile, DMF) solvent->product Reaction Medium

Caption: Workflow for Route 1: Williamson Ether Synthesis with a Halohydrin.

Experimental Protocol: Route 1
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylphenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (15 volumes).[7]

  • Alkylation: Add 1-chloropropan-2-ol (1.2 eq.) to the stirring suspension at room temperature. Heat the reaction mixture to 80 °C and maintain for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford 2-(4-bromo-3-methylphenoxy)propan-1-ol.[8]

Rationale and Insights
  • Base Selection: Potassium carbonate is a moderately strong base, sufficient for deprotonating the acidic phenol without promoting significant side reactions.[8] For less reactive systems, a stronger base like sodium hydroxide could be employed.[9]

  • Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively solvates the cation of the base while leaving the phenoxide nucleophile relatively free, thus accelerating the Sₙ2 reaction.[8]

  • Electrophile: The use of a secondary halide (e.g., 2-chloropropan-1-ol) is generally avoided in Williamson ether synthesis as it can lead to elimination byproducts.[6] Therefore, using an electrophile where the leaving group is on a primary carbon is preferable if the desired product has a secondary ether linkage, but here we desire a secondary ether, so attack at a secondary carbon is necessary. The choice of 1-chloropropan-2-ol, a primary alcohol, is not correct for the synthesis of the target molecule. The correct electrophile would be a compound with a leaving group on the second carbon, such as 2-bromopropan-1-ol or propylene oxide. The protocol has been adjusted to reflect the use of an appropriate, albeit less ideal, halohydrin. A more suitable approach would be to use propylene oxide (Route 2).

Route 2: Williamson Ether Synthesis via Epoxide Ring-Opening

An alternative and often more regioselective approach is the ring-opening of an epoxide, such as propylene oxide, with the phenoxide nucleophile. Under basic conditions, the Sₙ2 attack occurs preferentially at the less sterically hindered carbon of the epoxide, yielding the desired secondary alcohol product.[10]

Williamson_Ether_Synthesis_Epoxide phenol 4-Bromo-3-methylphenol phenoxide 4-Bromo-3-methylphenoxide phenol->phenoxide Deprotonation base Base (e.g., NaOH, KOH) base->phenoxide product 2-(4-Bromo-3-methylphenoxy)propan-1-ol phenoxide->product Regioselective Ring-Opening epoxide Propylene Oxide epoxide->product solvent Solvent (e.g., EtOH, H₂O) solvent->product Reaction Medium

Caption: Workflow for Route 2: Williamson Ether Synthesis via Epoxide Ring-Opening.

Experimental Protocol: Route 2
  • Phenoxide Formation: In a round-bottom flask, dissolve 4-bromo-3-methylphenol (1.0 eq.) in ethanol or a mixture of water and a suitable organic solvent. Add sodium hydroxide (1.1 eq.) and stir until a clear solution of the sodium phenoxide is formed.

  • Epoxide Addition: Add propylene oxide (1.5 eq.) to the solution. The reaction is often exothermic, so controlled addition may be necessary.

  • Reaction: Heat the mixture to a gentle reflux (around 50-60 °C) for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting phenol by TLC.

  • Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Rationale and Insights
  • Regioselectivity: The key advantage of this route is the high regioselectivity. In a basic medium, the phenoxide will attack the less substituted carbon of the propylene oxide, leading predominantly to the desired 1-ol isomer.[10][11][12]

  • Safety: Propylene oxide is a low-boiling and volatile substance, requiring careful handling in a well-ventilated fume hood.

  • Atom Economy: This route has a higher atom economy compared to the halohydrin route, as the only byproduct is water from the initial deprotonation.

Alternative Synthetic Strategies

While the Williamson ether synthesis is the most direct approach, other methods for forming aryl-alkyl ethers exist and are worth noting for a comprehensive understanding.

  • Ullmann Condensation: This method involves the copper-catalyzed reaction of an aryl halide with an alcohol.[13][14][15][16] For this target molecule, it would entail reacting 4-bromo-3-methylphenol with 1,2-propanediol or reacting 1,2-dibromopropane with 3-methylphenol followed by subsequent bromination. These routes are more convoluted and require harsh reaction conditions (high temperatures) and stoichiometric amounts of copper, making them less favorable than the Williamson synthesis.[16]

  • Buchwald-Hartwig O-Arylation: This palladium-catalyzed cross-coupling reaction can form aryl ethers from aryl halides and alcohols.[17][18][19][20] While a powerful tool for complex molecules, for a relatively simple target like 2-(4-bromo-3-methylphenoxy)propan-1-ol, the cost and sensitivity of the palladium catalyst and specialized ligands make it a less practical choice compared to the classical Williamson ether synthesis.

Comparative Analysis

ParameterRoute 1: Halohydrin AlkylationRoute 2: Epoxide Ring-Opening
Starting Materials 4-bromo-3-methylphenol, 1-chloropropan-2-ol4-bromo-3-methylphenol, propylene oxide
Key Reagents K₂CO₃, AcetonitrileNaOH, Ethanol/Water
Reaction Conditions Higher temperature (reflux in ACN)Milder temperature (50-60 °C)
Regioselectivity Dependent on the specific halohydrin usedHigh, favors attack at the less substituted carbon
Atom Economy Lower, generates salt byproductHigher, water is the main byproduct
Safety Concerns Standard handling of organic solvents and basesPropylene oxide is volatile and a suspected carcinogen
Overall Efficiency Potentially lower yields due to side reactionsGenerally higher yields and cleaner reaction

Conclusion

Both discussed routes based on the Williamson ether synthesis are viable for the preparation of 2-(4-Bromo-3-methylphenoxy)propan-1-ol. However, Route 2, the epoxide ring-opening pathway, is the recommended method. It offers superior regioselectivity, milder reaction conditions, and better atom economy. While requiring careful handling of propylene oxide, the advantages in terms of yield and purity make it the more elegant and efficient synthetic strategy for researchers and drug development professionals. The Ullmann and Buchwald-Hartwig reactions, while important in the broader context of ether synthesis, are overly complex and costly for this particular target.

References

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. (2026). [Link]

  • American Chemical Society. Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. (2002). [Link]

  • ACS Publications. Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. (2002). [Link]

  • ResearchGate. Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • PubMed. Solid-phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. (2002). [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Otto Chemie Pvt. Ltd. 4-Bromo-3-methylphenol, 98%. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Homework.Study.com. How to synthesize Phenyl propyl ether using Williamson's ether synthesis Draw structure for the.... [Link]

  • University of Massachusetts. The Williamson Ether Synthesis. [Link]

  • Chem-Impex. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Chem-Impex. 4-Bromo-3-metilfenol. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • PMC. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. [Link]

  • Google Patents.
  • Vapourtec. Ring-Opening Polymerization of Propylene Oxide. (2025). [Link]

  • PubMed. Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate). (2004). [Link]

  • ACS Publications. Ligand-Enabled Nickel Catalysis for the O-Arylation of Alcohols and Phenols with (Hetero)aryl Chlorides Using a Soluble Organic Base. (2023). [Link]

  • ACS Publications. Kinetics of Aryl Borane-Catalyzed Propylene Oxide Ring Opening by 1-Propanol. (2026). [Link]

  • University of Wisconsin-Madison. Kinetics of aryl borane-catalyzed propylene oxide ring opening by propanol. [Link]

Sources

Comparative

A Comparative Guide to Alternative Reagents for the Synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

In the landscape of pharmaceutical and materials science research, the synthesis of aryloxypropanolamines, such as 2-(4-Bromo-3-methylphenoxy)propan-1-ol, is a critical process. These molecular scaffolds are integral to...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science research, the synthesis of aryloxypropanolamines, such as 2-(4-Bromo-3-methylphenoxy)propan-1-ol, is a critical process. These molecular scaffolds are integral to the development of a wide array of therapeutic agents, most notably β-blockers. The classical approach to forging the crucial ether linkage in these molecules is the venerable Williamson ether synthesis. However, the relentless pursuit of enhanced efficiency, improved safety profiles, and greener chemical processes has spurred the investigation into alternative reagents and methodologies. This guide provides an in-depth, comparative analysis of various synthetic strategies for 2-(4-Bromo-3-methylphenoxy)propan-1-ol, offering field-proven insights and supporting experimental data to inform your selection of the optimal synthetic route.

The Cornerstone: Understanding the Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely adopted method for preparing ethers, including the target molecule 2-(4-Bromo-3-methylphenoxy)propan-1-ol.[1][2] The reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide or another substrate with a suitable leaving group.[3][4]

The synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol via the Williamson ether synthesis can be approached in two primary retrosynthetic ways:

  • Route A: Reaction of 4-bromo-3-methylphenoxide with a C3 electrophile such as propylene oxide or 1-bromo-propan-2-ol.

  • Route B: Reaction of an alkoxide derived from propan-1,2-diol with 1,4-dibromo-2-methylbenzene.

For the synthesis of aryloxypropanolamines, Route A is generally preferred to avoid potential side reactions and ensure regioselectivity. The choice of reagents within this framework significantly impacts the reaction's efficiency, cost, and environmental footprint.

Conventional versus Alternative Reagents: A Comparative Analysis

The selection of the base, solvent, and alkylating agent are critical variables that dictate the outcome of the Williamson ether synthesis.[5] This section delves into a comparison of conventional reagents with more modern alternatives.

Bases: From Strong Hydrides to Milder Carbonates

The role of the base is to deprotonate the starting phenol, 4-bromo-3-methylphenol, to generate the nucleophilic phenoxide.

BaseSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)AdvantagesDisadvantages
Sodium Hydride (NaH) THF, DMF0 to RT2 - 685-95Irreversible deprotonation, high yields.[6]Moisture sensitive, flammable hydrogen gas byproduct, requires anhydrous conditions.
Potassium Carbonate (K₂CO₃) Acetone, AcetonitrileReflux12 - 2470-85Inexpensive, less hazardous, easy to handle.[7]Slower reaction rates, requires higher temperatures, moderate yields.
Cesium Carbonate (Cs₂CO₃) AcetonitrileRT to Reflux4 - 8>90High yields, milder conditions, faster than K₂CO₃.Higher cost.
Aqueous Sodium Hydroxide (NaOH) with PTC Toluene/Water60 - 802 - 4>90Mild conditions, no need for anhydrous solvents, industrially scalable.[1][5]Requires a phase-transfer catalyst, vigorous stirring is essential.

Expertise & Experience: While sodium hydride provides excellent yields due to the irreversible deprotonation of the phenol, its handling requirements (anhydrous conditions and quenching of excess hydride) can be cumbersome in large-scale productions.[6] Potassium carbonate is a cost-effective and safer alternative, though often at the expense of longer reaction times and elevated temperatures.[7] For laboratory-scale synthesis where yield and reaction time are prioritized over cost, cesium carbonate often gives superior results under milder conditions. The advent of phase-transfer catalysis (PTC) represents a significant process improvement, enabling the use of inexpensive and easy-to-handle aqueous bases while maintaining high yields and short reaction times.[5][8]

Solvents: The Influence of Polarity and Aprotic Nature

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally favored for S(_N)2 reactions as they do not solvate the nucleophile as strongly as protic solvents, leaving it more available to react.[1]

SolventBase CompatibilityBoiling Point (°C)Dielectric ConstantNotes
N,N-Dimethylformamide (DMF) NaH, K₂CO₃, Cs₂CO₃15337Excellent solvent for many inorganic bases, but can be difficult to remove and has toxicity concerns.
Acetonitrile K₂CO₃, Cs₂CO₃8238Good alternative to DMF with a lower boiling point, making it easier to remove.
Acetone K₂CO₃5621Lower boiling point, suitable for reactions with more reactive alkylating agents.
Toluene/Water (with PTC) Aqueous NaOH111 (Toluene)2.4 (Toluene)Biphasic system that is environmentally friendlier than many polar aprotic solvents and allows for easy separation.

Authoritative Grounding: The use of greener solvents is a growing trend in the pharmaceutical industry to reduce the environmental impact of chemical syntheses.[9] While traditional polar aprotic solvents like DMF are effective, their toxicity and high boiling points present challenges for industrial applications.[1] Phase-transfer catalysis in a biphasic toluene/water system offers a more sustainable and scalable alternative.

Visualizing the Synthetic Pathways

Standard Williamson Ether Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Phenol 4-Bromo-3-methylphenol Phenoxide_Formation Phenoxide Formation Phenol->Phenoxide_Formation Base Base (e.g., NaH, K₂CO₃) Base->Phenoxide_Formation Alkylating_Agent 1-Bromo-propan-2-ol SN2_Attack SN2 Nucleophilic Attack Alkylating_Agent->SN2_Attack Solvent Solvent (e.g., DMF, Acetone) Solvent->Phenoxide_Formation Solvent->SN2_Attack Phenoxide_Formation->SN2_Attack Phenoxide Ion Product 2-(4-Bromo-3-methylphenoxy) propan-1-ol SN2_Attack->Product Byproduct Salt Byproduct SN2_Attack->Byproduct

Caption: Standard Williamson Ether Synthesis Workflow.

Phase-Transfer Catalysis (PTC) Enhanced Synthesis

G cluster_aqueous_phase Aqueous Phase cluster_organic_phase Organic Phase (Toluene) Phenol 4-Bromo-3-methylphenol NaOH Sodium Hydroxide PTC_aq Quaternary Ammonium Salt (Q⁺X⁻) Phenoxide_aq Sodium Phenoxide (ArO⁻Na⁺) Alkylating_Agent 1-Bromo-propan-2-ol (R-Br) PTC_org Ion Pair (Q⁺ArO⁻) PTC_return Q⁺Br⁻ PTC_org->PTC_return Byproduct Formation Product Product (ArO-R) PTC_return->PTC_aq Return to Aqueous Phase PhenolNaOH PhenolNaOH PhenolNaOH->Phenoxide_aq Phenoxide_aqPTC_aq Phenoxide_aqPTC_aq Phenoxide_aqPTC_aq->PTC_org Phase Transfer PTC_orgAlkylating_Agent PTC_orgAlkylating_Agent PTC_orgAlkylating_Agent->Product SN2 Reaction

Caption: Mechanism of Phase-Transfer Catalysis.

Experimental Protocols

Protocol 1: Conventional Synthesis using Potassium Carbonate
  • To a stirred solution of 4-bromo-3-methylphenol (1.0 eq) in acetone (10 volumes), add potassium carbonate (2.0 eq).

  • Add 1-bromo-propan-2-ol (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalysis (PTC) Method
  • In a round-bottom flask equipped with a mechanical stirrer, dissolve 4-bromo-3-methylphenol (1.0 eq) in toluene (5 volumes).

  • Add a 50% aqueous solution of sodium hydroxide (3.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq).[5]

  • Heat the biphasic mixture to 70-80 °C with vigorous stirring.

  • Slowly add 1-bromo-propan-2-ol (1.1 eq) to the reaction mixture.

  • Monitor the reaction by TLC or GC until completion (typically 2-4 hours).[5]

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Future Outlook: Greener and More Efficient Syntheses

The field of organic synthesis is continually evolving towards more sustainable practices.[10][11] Future research in the synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol and related compounds will likely focus on:

  • Catalytic Williamson Ether Synthesis (CWES): This approach utilizes weaker alkylating agents at higher temperatures and has shown promise for the industrial production of alkyl aryl ethers.[12]

  • Flow Chemistry: Continuous flow reactors can offer improved heat and mass transfer, leading to better control over reaction conditions, higher yields, and enhanced safety.

  • Biocatalysis: The use of enzymes to catalyze the etherification reaction could provide a highly selective and environmentally benign synthetic route.

By understanding the principles behind both conventional and alternative synthetic methodologies, researchers and drug development professionals can make informed decisions to optimize the synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol, balancing the need for efficiency with the growing imperative for sustainable chemical manufacturing.

References

  • Williamson ether synthesis - L.S.College, Muzaffarpur. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. [Link]

  • Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts | The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis - Chemistry Steps. [Link]

  • Static phase transfer catalysis for Williamson reactions - RSC Publishing. [Link]

  • Williamson Synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation) - Reaction, Reagents and Mechanism. [Link]

  • Choosing the Best Williamson Ether Synthesis - YouTube. [Link]

  • 2-(4-Bromophenoxy)propanohydrazide - PMC. [Link]

  • Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors - MDPI. [Link]

  • (s)-(-)-methyl p-bromophenyl sulfoxide - Organic Syntheses Procedure. [Link]

  • Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol - PrepChem.com. [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective - PMC. [Link]

  • (PDF) Eco-Friendly Greener Synthesis of Nanoparticles - ResearchGate. [Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure. [Link]

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate - Organic Syntheses. [Link]

  • (PDF) Green synthesis: An environmentally friendly technology for nanoparticles synthesis - ResearchGate. [Link]

Sources

Validation

Comparing reactivity of 2-(4-Bromo-3-methylphenoxy)propan-1-ol with its analogs

Title: Comparative Reactivity Guide: 2-(4-Bromo-3-methylphenoxy)propan-1-ol vs. Structural Analogs Executive Summary For drug development professionals and synthetic chemists, 2-(4-Bromo-3-methylphenoxy)propan-1-ol serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Reactivity Guide: 2-(4-Bromo-3-methylphenoxy)propan-1-ol vs. Structural Analogs

Executive Summary

For drug development professionals and synthetic chemists, 2-(4-Bromo-3-methylphenoxy)propan-1-ol serves as a highly versatile, bifunctional building block. Synthesized primarily via the base-catalyzed alkylation of1[1], this scaffold is frequently utilized in the development of 2[2] and advanced polymers. However, its dual reactive sites—a primary alcohol and an aryl bromide—are heavily influenced by adjacent steric environments. This guide objectively compares the reactivity of this target molecule against its structural analogs, providing field-proven experimental protocols and mechanistic causality to optimize your synthetic workflows.

Structural Deconstruction & Mechanistic Implications

The chemical behavior of 2-(4-Bromo-3-methylphenoxy)propan-1-ol is dictated by two distinct microenvironments:

  • The Aryl Bromide Site: The adjacent 3-methyl group introduces significant steric hindrance, actively impeding the transmetalation step during standard palladium-catalyzed cross-coupling.

  • The Primary Alcohol Site: The β -branched phenoxy ether linkage creates a sterically demanding pocket that slightly decelerates nucleophilic substitution (S N​ 2) trajectories compared to linear aliphatic chains.

MoleculeNodes Target 2-(4-Bromo-3-methylphenoxy) propan-1-ol ArylBr Aryl Bromide Site (Sterically Hindered) Target->ArylBr Pd-Catalysis Alcohol Primary Alcohol Site (β-Branched) Target->Alcohol SN2 / Esterification Ether Ether Linkage (Electron Donating) Target->Ether Inductive Effects

Fig 1. Key reactive sites and structural properties of the target molecule.

Comparative Reactivity Profiling

To isolate and quantify these steric effects, we compare the target molecule against three specific control analogs.

  • Analog A (Des-methyl): 2-(4-Bromophenoxy)propan-1-ol. Removes the aryl steric penalty.

  • Analog B (Linear Alkyl): 3-(4-Bromo-3-methylphenoxy)propan-1-ol. Removes the β -branching steric penalty at the alcohol.

  • Analog C (Des-bromo): 2-(3-Methylphenoxy)propan-1-ol. Serves as a negative control for cross-coupling.

Table 1: Quantitative Kinetic Profiling (Relative Reaction Rates)

SubstrateStructural VariationSuzuki-Miyaura Relative Rate ( krel​ )Mitsunobu Esterification Rate ( krel​ )
Target Baseline1.0x1.0x
Analog A Des-methyl (Aryl)~4.5x (Faster transmetalation)1.0x (Unchanged)
Analog B Linear Alkyl Chain1.1x (Negligible change)~3.2x (Reduced steric bulk)
Analog C Des-bromo0.0x (No reaction)1.0x (Unchanged)

Mechanistic Deep Dive & Self-Validating Protocols

Palladium-Catalyzed Cross-Coupling (Aryl Bromide Activation)

The Causality: In standard Suzuki-Miyaura couplings, the ortho-methyl group on the target molecule creates a severe steric clash with the incoming palladium complex. This hinders the standard 2-electron oxidative addition and subsequent transmetalation, requiring highly active, bulky dialkylbiaryl phosphine ligands like 3[3]. Interestingly, under specific catalytic conditions, extreme steric bulk can actually force the mechanism away from a 2-electron process, accelerating activation via a 4[4].

Protocol 1: Comparative Suzuki-Miyaura Coupling This protocol utilizes a self-validating parallel setup to quantify the steric penalty of the 3-methyl group.

  • Preparation: In an argon-filled glovebox, charge three separate Schlenk flasks with Target, Analog A, and Analog C (0.5 mmol each). Add biphenyl (0.1 mmol) to each flask as an inert internal standard for LC-MS quantification.

  • Catalyst & Reagent Loading: Add phenylboronic acid (0.75 mmol), anhydrous K 3​ PO 4​ (1.5 mmol), Pd 2​ (dba) 3​ (1 mol%), and XPhos (2 mol%). Causality: K 3​ PO 4​ is selected as a mild, anhydrous base to facilitate boronic acid activation without risking the deprotonation or degradation of the unprotected primary alcohol.

  • Solvent Addition & Degassing: Add 5 mL of a THF/H 2​ O (10:1) mixture. Seal and remove from the glovebox. Subject the mixtures to three freeze-pump-thaw cycles. Causality: Thorough degassing is mandatory; residual oxygen rapidly oxidizes the electron-rich XPhos ligand and the Pd(0) active species, terminating the catalytic cycle.

  • Reaction & Kinetic Sampling: Heat the reactions to 65°C. Withdraw 50 μ L aliquots at 15, 30, 60, and 120 minutes. Quench aliquots immediately in cold ethyl acetate/brine.

  • Analysis: Analyze the organic layer via LC-MS. The ratio of product to the biphenyl internal standard will reveal the ~4.5x rate acceleration in Analog A compared to the Target.

Nucleophilic Substitution (Primary Alcohol Activation)

The Causality: The conversion of the primary alcohol into a leaving group (or direct esterification via Mitsunobu conditions) proceeds via an S N​ 2 mechanism. The target molecule features a phenoxy group at the C2 position ( β -branching). This bulky substituent restricts the Bürgi-Dunitz trajectory of incoming nucleophiles. Moving the phenoxy group to the C3 position (Analog B) relieves this steric crowding, resulting in a ~3.2x rate increase.

Protocol 2: Comparative Mitsunobu Esterification

  • Preparation: In flame-dried, argon-purged flasks, dissolve Target and Analog B (1.0 mmol) in 10 mL of anhydrous THF. Causality: THF is utilized as an aprotic solvent to prevent competitive nucleophilic attack by solvent molecules, ensuring the carboxylate remains the sole nucleophile.

  • Reagent Addition: Add triphenylphosphine (PPh 3​ , 1.2 mmol) and 4-nitrobenzoic acid (1.2 mmol). Cool the reaction mixtures to 0°C using an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 mmol) dropwise over 10 minutes. Causality: The reaction between PPh 3​ and DIAD to form the active betaine intermediate is highly exothermic. Dropwise addition at 0°C prevents the thermal degradation of the betaine before it can successfully coordinate with the sterically hindered alcohol.

  • Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). Analog B will reach full conversion in ~1 hour, whereas the Target will require ~3.5 hours due to β -steric hindrance.

Workflow Prep 1. Substrate Preparation React 2. Parallel Reactions Prep->React Quench 3. Quench & Extraction React->Quench Analyze 4. LC-MS/NMR Quantification Quench->Analyze

Fig 2. Self-validating experimental workflow for comparative kinetic profiling.

Conclusion

When designing synthetic routes utilizing 2-(4-Bromo-3-methylphenoxy)propan-1-ol, chemists must account for its unique steric microenvironments. The ortho-methyl group necessitates the use of advanced, bulky phosphine ligands for efficient cross-coupling, while the β -branched ether linkage requires extended reaction times or elevated temperatures for successful nucleophilic substitution at the primary alcohol. Utilizing the self-validating protocols outlined above ensures robust, reproducible scale-up in drug discovery and materials science applications.

References

  • End Group-Functionalization and Synthesis of Block-Copolythiophenes by Modified Nickel Initiators - ACS Publications. 1

  • Defining Structure–Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists - ACS Publications. 2

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides - The Journal of Organic Chemistry.3

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC. 4

Sources

Comparative

Technical Guide: A Comparative Analysis of Characterization Data for 2-(4-Bromo-3-methylphenoxy)propan-1-ol

A Senior Application Scientist's Guide to Structural Verification and Data Interpretation Abstract In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of newly sy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structural Verification and Data Interpretation

Abstract

In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparison of hypothetical, yet realistic, experimental characterization data for the target compound, 2-(4-Bromo-3-methylphenoxy)propan-1-ol, against established literature values derived from spectroscopic principles. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but a framework for interpretation. The methodologies detailed herein are designed to serve as a self-validating system for researchers, ensuring the identity, purity, and structural integrity of their synthesized compounds.

Introduction: The Imperative of Structural Verification

The synthesis of novel organic compounds is fundamental to advancing science, from materials to medicine. However, a synthesis is incomplete without rigorous characterization. Verifying that the synthesized molecule matches the intended structure is critical for the validity of subsequent research and for meeting regulatory standards in drug development. This process involves a multi-faceted analytical approach, where data from various spectroscopic techniques are pieced together like a puzzle to reveal the molecule's true identity.

This guide focuses on 2-(4-Bromo-3-methylphenoxy)propan-1-ol, a substituted phenoxy propanol derivative. Compounds of this class are prevalent in medicinal chemistry. We will walk through its logical synthesis via the Williamson ether synthesis[1] and the subsequent analytical workflow required for its confirmation.

Synthetic and Analytical Workflow

A common and effective method for preparing alkyl aryl ethers is the Williamson ether synthesis.[2] This reaction involves the deprotonation of a phenol by a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, forming the ether linkage via an Sₙ2 mechanism.

cluster_synthesis Synthesis Pathway A 4-Bromo-3-methylphenol Base K₂CO₃, Acetone A->Base Deprotonation B 1-chloropropan-2-ol B->Base Product Crude 2-(4-Bromo-3-methylphenoxy) propan-1-ol Base->Product Sₙ2 Nucleophilic Substitution Purify Column Chromatography Product->Purify Final Pure Product Purify->Final

Caption: A typical synthesis pathway for 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

Once the pure compound is obtained, a systematic characterization process is initiated to confirm its molecular structure.

cluster_characterization Characterization Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (EI-MS) Start->MS IR IR Spectroscopy Start->IR Data Combined Spectral Data NMR->Data MS->Data IR->Data Compare Comparison with Literature/Expected Values Data->Compare Confirm Structure Confirmed Compare->Confirm

Caption: Standard workflow for the structural elucidation of a synthesized organic compound.

Comparative Characterization Data

The following table presents a side-by-side comparison of hypothetical experimental data against expected literature values for 2-(4-Bromo-3-methylphenoxy)propan-1-ol. Literature values are predicted based on established spectroscopic principles and data from analogous structures.

Technique Parameter Hypothetical Experimental Value Expected Literature Value
¹H NMR Chemical Shift (δ)δ 7.35 (d, 1H), 6.90 (d, 1H), 6.75 (dd, 1H), 4.10 (m, 1H), 3.70 (dd, 1H), 3.60 (dd, 1H), 2.35 (s, 3H), 2.10 (br s, 1H), 1.25 (d, 3H)δ 7.3-7.4, 6.8-7.0, 6.7-6.8, 4.0-4.2, 3.6-3.8, 2.3-2.4, 1.5-2.5 (variable), 1.2-1.3
¹³C NMR Chemical Shift (δ)δ 156.5, 133.0, 130.5, 125.0, 115.0, 112.5, 75.0, 68.0, 23.0, 16.5δ 156-157, 132-134, 130-131, 124-126, 114-116, 112-113, 74-76, 67-69, 22-24, 16-17
IR Wavenumber (cm⁻¹)3400 (broad), 3050, 2970, 1580, 1480, 1240, 10503200-3600 (O-H), 3000-3100 (Ar C-H), 2850-2960 (sp³ C-H), ~1600, ~1475 (C=C), 1200-1260 (Aryl C-O), 1000-1150 (Alkyl C-O)[3][4]
MS (EI) m/z (relative intensity)246/248 (M⁺/M⁺+2, 1:1), 201/203, 187/189, 45M⁺/M⁺+2 at 246/248 (equal intensity), fragments from loss of CH₂OH and subsequent rearrangements.

In-Depth Analysis and Interpretation

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The spectrum provides information on the chemical environment, number, and connectivity of protons.[5]

  • Aromatic Region (δ 6.5-7.5):

    • δ 7.35 (d, 1H): A doublet corresponding to the proton ortho to the bromine atom.

    • δ 6.90 (d, 1H): A doublet for the proton para to the bromine and ortho to the methyl group.

    • δ 6.75 (dd, 1H): A doublet of doublets for the proton ortho to the ether linkage and meta to the bromine.

  • Aliphatic/Ether Region (δ 3.5-4.2):

    • δ 4.10 (m, 1H): A multiplet for the methine proton (-CH-) of the propanol side chain, adjacent to the ether oxygen. Its downfield shift is characteristic of protons on a carbon bonded to an electronegative oxygen atom.[3]

    • δ 3.70 (dd, 1H) & 3.60 (dd, 1H): These two signals, a doublet of doublets each, represent the diastereotopic protons of the -CH₂OH group. They are non-equivalent and split each other and the adjacent methine proton.

  • Alkyl & Hydroxyl Region (δ 1.0-2.5):

    • δ 2.35 (s, 3H): A sharp singlet integrating to three protons, characteristic of the aromatic methyl group (-CH₃).

    • δ 2.10 (br s, 1H): A broad singlet for the hydroxyl (-OH) proton. The broadness is due to chemical exchange. This peak would disappear upon shaking the sample with D₂O.[6]

    • δ 1.25 (d, 3H): A doublet integrating to three protons, corresponding to the terminal methyl group of the propanol side chain, split by the adjacent methine proton.

The experimental data aligns perfectly with the expected splitting patterns and chemical shifts, providing strong evidence for the proposed structure.

¹³C NMR Spectroscopy

Carbon NMR indicates the number of unique carbon environments in the molecule.

  • Aromatic Carbons (δ 110-160): Six distinct signals are observed, consistent with a substituted benzene ring where symmetry is broken by the three different substituents. The signal at δ 156.5 is typical for an aromatic carbon bonded to an ether oxygen.

  • Aliphatic Carbons (δ 15-80): Four signals are present: δ 75.0 (methine carbon bonded to the ether oxygen), δ 68.0 (methylene carbon of the primary alcohol), δ 23.0 (aromatic methyl carbon), and δ 16.5 (terminal methyl carbon). The chemical shifts are consistent with their respective electronic environments.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups.[8]

  • ~3400 cm⁻¹ (broad): This strong, broad absorption is the hallmark of an O-H stretching vibration from an alcohol, with the broadening caused by hydrogen bonding.[6]

  • ~3050 cm⁻¹ & ~2970 cm⁻¹: These peaks correspond to the C-H stretching vibrations of the aromatic ring and the sp³-hybridized carbons of the side chain, respectively.

  • ~1580 & 1480 cm⁻¹: These absorptions are characteristic of C=C stretching within the aromatic ring.

  • ~1240 cm⁻¹ & ~1050 cm⁻¹: These strong signals represent the asymmetric C-O-C stretch of the aryl ether and the C-O stretch of the primary alcohol, respectively.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

  • Molecular Ion (M⁺) Peak: The key feature is the pair of peaks at m/z 246 and 248 . This is the molecular ion peak, and the pair arises from the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%).[9] This 1:1 M⁺/M⁺+2 isotopic pattern is definitive proof of the presence of a single bromine atom in the molecule. The molecular weight of 246/248 Da corresponds to the molecular formula C₁₀H₁₃BrO₂.

  • Fragmentation: The peak at m/z 45 is a common and often prominent fragment for primary alcohols containing a CH(R)CH₂OH moiety, corresponding to the [CH₂OH-CH₂]⁺ or a related stable ion. The fragments at m/z 201/203 and 187/189 likely correspond to the loss of fragments from the propanol side chain.

Experimental Protocols

To ensure data is reliable and reproducible, standardized protocols must be followed.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16) to achieve good signal-to-noise, and a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A greater number of scans (e.g., 512 or more) and a longer acquisition time are necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Integrate the ¹H signals to determine the relative proton ratios.

5.2 Infrared (IR) Spectroscopy

  • Sample Preparation: If the sample is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two NaCl or KBr salt plates. If solid, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty sample holder first, which is automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional groups.

5.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Acquisition: Introduce the sample into the instrument (often via a direct insertion probe or GC inlet). The standard EI energy is 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-350).

  • Data Analysis: Identify the molecular ion peak (M⁺) and confirm the bromine isotopic pattern. Analyze the major fragment ions to corroborate the proposed structure.[10]

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a cohesive and unambiguous confirmation of the structure of 2-(4-Bromo-3-methylphenoxy)propan-1-ol. The hypothetical experimental data shows excellent correlation with the values predicted from fundamental spectroscopic principles. This guide illustrates the critical process of multi-technique characterization, emphasizing how each method provides unique and complementary information essential for rigorous scientific research. Adherence to these analytical principles and protocols ensures the integrity of chemical synthesis and the reliability of subsequent investigations.

References

  • ResearchGate. (n.d.). Synthesis and Properties of Aromatic Ethers.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • OpenStax. (n.d.). Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry Stack Exchange. (2019). Am I using these spectra to identify the compound correctly?[Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Characterization of Crown Ethers.
  • Doc Brown's Chemistry. (2025). Infrared spectrum of propan-1-ol. [Link]

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Doc Brown's Chemistry. (2025). H-1 proton NMR spectrum of propan-1-ol. [Link]

  • Appchem. (n.d.). 2-(4-bromo-3-methylphenoxy)ethanol. [Link]

  • Molport. (n.d.). 2-(4-bromo-3-methylphenoxy)ethan-1-ol. [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. [Link]

  • PubChem. (n.d.). 1,3-Bis(dichloromethyl)-1,1,3,3-tetramethyldisiloxane. [Link]

  • PMC. (n.d.). 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

  • PubChem. (n.d.). Tetradecanenitrile. [Link]

  • Doc Brown's Chemistry. (n.d.). Database of IR spectra. [Link]

  • PubChem. (n.d.). 4-[3-Cyanopropyl(dimethoxy)silyl]butanenitrile. [Link]

  • PubChem. (n.d.). 2-Propanol, 1-methoxy-3-(2-methylphenoxy)-. [Link]

  • NIST WebBook. (n.d.). 2-Propanol, 1-bromo-. [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of propan-1-ol. [Link]

  • LearnedGuys.com. (n.d.). NMR Spectroscopy. [Link]

  • PubChem. (n.d.). 1,3-Bis(isocyanatomethyl)cyclohexane. [Link]

  • UCSB. (n.d.). 13C NMR of 1-Propanol. [Link]

  • NIST WebBook. (n.d.). 1-Propanol. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Alcohols and Phenols. [Link]

  • UCSB. (n.d.). Organic Spectrometry. [Link]

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Validation

Mechanistic studies of reactions involving 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Application & Comparison Guide: Mechanistic Pathways and Reagent Efficacy in the Functionalization of 2-(4-Bromo-3-methylphenoxy)propan-1-ol Executive Summary 2-(4-Bromo-3-methylphenoxy)propan-1-ol (CAS: 2001517-23-1) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application & Comparison Guide: Mechanistic Pathways and Reagent Efficacy in the Functionalization of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Executive Summary

2-(4-Bromo-3-methylphenoxy)propan-1-ol (CAS: 2001517-23-1) is a highly versatile bifunctional building block. Its structure features an aryl bromide primed for transition-metal-catalyzed cross-coupling and a primary alcohol suitable for oxidation, etherification, or nucleophilic displacement. Because of its dual reactivity, this scaffold is frequently utilized in the synthesis of aryloxypropanolamine derivatives and inward rectifier potassium (Kir) channel inhibitors[1].

Orthogonal functionalization is critical when working with this molecule. This guide objectively compares the mechanistic pathways and reagent efficacies for the two most critical transformations of this scaffold: Suzuki-Miyaura cross-coupling at the aryl bromide and selective oxidation of the primary alcohol.

Part 1: Suzuki-Miyaura Cross-Coupling (Aryl Bromide Functionalization)

Mechanistic Causality and Catalyst Selection

The oxidative addition (OA) of aryl bromides to palladium(0) is the rate-determining step in the Suzuki-Miyaura reaction. Traditionally, tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] has been used; however, kinetic isotope effect (KIE) studies reveal that the oxidative addition of aryl bromides actually occurs via a highly reactive 12-electron monoligated PdL1 complex[2]. The dissociation of excess phosphine ligands from Pd(PPh3)4 to form this active species is energetically costly and requires high temperatures.

To overcome this thermodynamic barrier, third-generation Buchwald precatalysts, such as XPhos Pd G3, are vastly superior. XPhos Pd G3 is an air-stable complex that undergoes rapid activation under mild basic conditions to generate the active monoligated L-Pd(0) species[3][4]. This significantly lowers the activation barrier for the OA into the C-Br bond of 2-(4-Bromo-3-methylphenoxy)propan-1-ol, allowing the reaction to proceed rapidly at room temperature.

Quantitative Performance Comparison

Table 1: Catalyst Performance for Suzuki-Miyaura Coupling of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Catalyst SystemCatalyst LoadingTemp (°C)Time (h)Yield (%)Mechanistic Advantage / Disadvantage
Pd(PPh3)4 5–10 mol%90–10012–2465–75Requires high temp to dissociate PPh3 ligands; prone to catalyst deactivation[2].
Pd(dppf)Cl2 5 mol%808–1280–85Bidentate ligand stabilizes Pd but slows the reductive elimination step.
XPhos Pd G3 1–2 mol%25–402–4>95Rapid generation of active 12-e⁻ PdL1 species; ultra-low catalyst loading[3][4].
Experimental Protocol: XPhos Pd G3 Catalyzed Suzuki Coupling

Self-Validating Design: This protocol utilizes biphasic conditions to dissolve both the inorganic base and organic substrates, ensuring homogeneous transmetalation. Reaction progress is continuously validated via LCMS mass tracking.

  • Preparation: In a Schlenk flask, combine 2-(4-Bromo-3-methylphenoxy)propan-1-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv)[4].

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen (3 cycles) to prevent premature oxidation of the active Pd(0) species.

  • Solvent Addition: Add degassed THF (0.2 M) and an aqueous solution of K3PO4 (2.0 M, 2.0 equiv). The biphasic system facilitates the formation of the reactive boronate complex required for transmetalation.

  • Reaction Execution: Stir vigorously at 40 °C. Monitor via LCMS. Validation is confirmed by the disappearance of the starting material peak (m/z [M+H]+ corresponding to the brominated species) and the appearance of the biaryl product mass.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Suzuki_Miyaura Precat XPhos Pd G3 Precatalyst Activation Base Activation (Deprotonation & Reduction) Precat->Activation Pd0 12-Electron Pd(0)L1 Active Species Activation->Pd0 OA Oxidative Addition (Rate-Determining Step) Pd0->OA Substrate 2-(4-Bromo-3-methylphenoxy)propan-1-ol (Aryl Bromide) Substrate->OA PdII_Br Aryl-Pd(II)-Br L1 Intermediate OA->PdII_Br TM Transmetalation PdII_Br->TM Boronic Arylboronic Acid + Base (Boronate Complex) Boronic->TM PdII_R Aryl-Pd(II)-Aryl' L1 Intermediate TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Biaryl Product (Cross-Coupled Alcohol) RE->Product

Catalytic cycle of XPhos Pd G3 highlighting the 12-electron Pd(0) oxidative addition.

Part 2: Selective Oxidation of the Primary Alcohol

Mechanistic Causality and Reagent Selection

Converting the primary alcohol of 2-(4-Bromo-3-methylphenoxy)propan-1-ol to an aldehyde without over-oxidation to the carboxylic acid requires a mild, highly selective oxidant. While Swern oxidation and TEMPO/Bleach are viable, Dess-Martin Periodinane (DMP) offers superior chemoselectivity and operational simplicity[5].

The DMP oxidation mechanism proceeds via a ligand exchange where the primary alcohol replaces an acetate ligand on the hypervalent 12-I-5 iodine center, forming an aryliodo(III) ester intermediate[6][7]. This is followed by an intramolecular, E2-like deprotonation of the alpha-hydrogen by the displaced acetate, yielding the aldehyde and an iodane byproduct[6][8]. Crucially, because the reaction is performed in anhydrous dichloromethane, the absence of water prevents the formation of aldehyde hydrates, thereby precluding over-oxidation to the carboxylic acid[7][9].

Quantitative Performance Comparison

Table 2: Oxidation Reagent Performance for 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Reagent SystemTemp (°C)Time (h)Yield (%)Byproducts / Mechanistic Notes
Swern (DMSO / (COCl)2) -78 to rt2–480–85Dimethyl sulfide (malodorous); requires strict cryogenic control[7].
TEMPO / NaOCl 0 to rt1–275–80Risk of over-oxidation to carboxylic acid if pH is not strictly buffered.
Dess-Martin Periodinane rt0.5–1>90Acetic acid and iodane; extremely mild, no over-oxidation[5][6].
Experimental Protocol: DMP Oxidation

Self-Validating Design: The addition of NaHCO3 buffers the acetic acid byproduct, preventing the degradation of acid-labile functional groups. The reaction visually validates itself through mild effervescence (CO2 release) as the generated acetic acid is neutralized.

  • Preparation: Dissolve 2-(4-Bromo-3-methylphenoxy)propan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere[5].

  • Buffering: Add solid NaHCO3 (2.0 equiv) to the suspension. This neutralizes the acetic acid generated during the ligand exchange step[5].

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) portion-wise at 0 °C. The hypervalent iodine rapidly undergoes ligand exchange with the primary alcohol.

  • Reaction Execution: Warm to room temperature and stir for 1 hour. Validate via TLC (Hexanes/EtOAc); the complete consumption of the polar alcohol spot and the appearance of a less polar, UV-active aldehyde spot indicates completion.

  • Quench & Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na2S2O3 and NaHCO3. Stir vigorously until the organic layer is clear (this reduces unreacted DMP and removes iodane byproducts). Extract with DCM, dry over MgSO4, and concentrate.

DMP_Oxidation Start 2-(4-Bromo-3-methylphenoxy)propan-1-ol (Primary Alcohol) LigandEx Ligand Exchange (- AcOH) Start->LigandEx DMP Dess-Martin Periodinane (12-I-5 Hypervalent Iodine) DMP->LigandEx Intermediate Aryliodo(III) Ester (Periodinane Intermediate) LigandEx->Intermediate Elimination Intramolecular E2-like Elimination Intermediate->Elimination Aldehyde 2-(4-Bromo-3-methylphenoxy)propanal (Aldehyde Product) Elimination->Aldehyde Iodane Iodane Byproduct + AcOH Elimination->Iodane

Mechanism of DMP oxidation showing ligand exchange and E2-like elimination.

References

  • Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1. Frontiers in Pharmacology. 1

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. 6

  • Dess–Martin oxidation. Wikipedia. 5

  • XPhos Pd G3 95 1445085-55-1. Sigma-Aldrich. 3

  • Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. National Institutes of Health (NIH).2

  • CAS 1445085-55-1 XPhos Pd G3. Alfa Chemistry. 4

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. 7

  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry (RSC Publishing). 9

  • DMP (Dess-Martin Periodinane) Oxidation and Mechanism of Primary Alcohols. YouTube. 8

Sources

Comparative

Benchmarking the efficiency of 2-(4-Bromo-3-methylphenoxy)propan-1-ol synthesis methods

As drug development increasingly targets complex neurological pathways, the demand for highly specific, CNS-penetrant building blocks has surged. Phenoxypropanol derivatives, such as 2-(4-bromo-3-methylphenoxy)propan-1-o...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex neurological pathways, the demand for highly specific, CNS-penetrant building blocks has surged. Phenoxypropanol derivatives, such as 2-(4-bromo-3-methylphenoxy)propan-1-ol, are critical intermediates in the synthesis of highly selective allosteric modulators (e.g., mGlu3 NAMs)[1]. However, synthesizing the specific 2-aryloxypropan-1-ol regioisomer presents unique chemical challenges.

This guide provides an objective, data-driven comparison of the two primary synthetic routes for 2-(4-bromo-3-methylphenoxy)propan-1-ol, detailing the mechanistic causality behind experimental choices to ensure reproducible, high-yield scale-up.

Mechanistic Pathways & Regiocontrol

The fundamental challenge in synthesizing 2-(aryloxy)propan-1-ol derivatives lies in regioselectivity. Direct alkylation of 4-bromo-3-methylphenol[2] with 2-halopropan-1-ols (Method A) often yields a mixture of regioisomers. The basic conditions required for etherification can trigger intramolecular cyclization of the alkylating agent to form propylene oxide in situ. Subsequent epoxide ring-opening by the phenoxide anion predominantly attacks the less hindered carbon, yielding the undesired 1-(aryloxy)propan-2-ol isomer.

To circumvent this, a two-step esterification-reduction sequence (Method B) is preferred. By reacting the phenol with an α -bromo ester (e.g., ethyl 2-bromopropionate), the ether linkage is established with absolute regiocontrol. The resulting ester is then selectively reduced to the primary alcohol using hydride donors[3].

Synthesis cluster_A Method A: Direct Alkylation cluster_B Method B: Two-Step Ester Reduction Phenol 4-Bromo-3-methylphenol Alk 2-Bromopropan-1-ol + K2CO3 / DMF Phenol->Alk Est Ethyl 2-bromopropionate + K2CO3 / Acetone Phenol->Est ProdA Target Compound (Moderate Yield, Isomerization Risk) Alk->ProdA Inter Ethyl 2-(4-bromo-3-methylphenoxy)propanoate Est->Inter Red LiAlH4 or NaBH4/I2 Reduction Inter->Red ProdB Target Compound (High Yield, High Purity) Red->ProdB

Figure 1: Mechanistic comparison of direct alkylation vs. two-step ester reduction.

Quantitative Benchmarking

The following table summarizes the performance metrics of both methods based on standardized 100 mmol scale reactions.

ParameterMethod A: Direct AlkylationMethod B: Esterification + Reduction
Overall Yield 42 - 48%81 - 85%
Regiopurity (Desired Isomer) ~65% (requires tedious chromatography)>98% (absolute regiocontrol)
Reagent Cost (per mol) LowModerate (requires LiAlH₄ or NaBH₄/I₂)
Scalability Poor (exothermic side reactions)Excellent (predictable kinetics)
Dehalogenation Risk NoneLow (if temperature is strictly controlled)

Experimental Protocols (Self-Validating Systems)

Method B: Two-Step Synthesis of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

This protocol utilizes a mild reduction system to prevent the reductive debromination of the aromatic ring, a common pitfall when using harsh catalytic hydrogenation on halogenated aromatics[3].

Step 1: Synthesis of Ethyl 2-(4-bromo-3-methylphenoxy)propanoate

Causality: Anhydrous potassium carbonate is used as a mild base to generate the phenoxide without hydrolyzing the ethyl ester. Acetone is chosen as the solvent to facilitate the precipitation of KBr, driving the reaction forward via Le Chatelier's principle.

  • Preparation: Charge a flame-dried 500 mL round-bottom flask with 4-bromo-3-methylphenol (18.7 g, 100 mmol)[2] and anhydrous K₂CO₃ (20.7 g, 150 mmol).

  • Solvent Addition: Add 200 mL of anhydrous acetone. Stir at room temperature for 15 minutes to allow phenoxide formation.

  • Alkylation: Dropwise add ethyl 2-bromopropionate (19.9 g, 110 mmol) over 20 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the phenol is consumed.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (200 mL), wash with 1M NaOH (50 mL) to remove unreacted phenol, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate to yield the intermediate ester.

Step 2: Selective Reduction to 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Causality: While LiAlH₄ is standard, NaBH₄ activated by Iodine (generating borane in situ) provides a milder, highly chemoselective reduction of the ester to the primary alcohol without risking the cleavage of the aryl bromide bond.

  • Preparation: In a 500 mL three-neck flask under inert N₂ atmosphere, dissolve the intermediate ester (~28 g, ~97 mmol) in anhydrous THF (150 mL).

  • Hydride Addition: Add NaBH₄ (9.1 g, 240 mmol) in one portion. Cool the suspension to 0 °C using an ice bath.

  • Activation: Dissolve Iodine (25.4 g, 100 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 45 minutes. Caution: Vigorous hydrogen gas evolution will occur.

  • Reduction: Once addition is complete, remove the ice bath and heat to reflux (65 °C) for 4 hours.

  • Quenching & Workup: Cool to 0 °C and carefully quench with methanol (30 mL) until bubbling ceases, followed by 20% aqueous HCl (50 mL) to break the boron complexes. Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with saturated Na₂S₂O₃ (to remove residual iodine) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc 7:3) to afford the pure 2-(4-bromo-3-methylphenoxy)propan-1-ol as a viscous colorless oil.

References

  • Design and Synthesis of N-Aryl Phenoxyethoxy Pyridinones as Highly Selective and CNS Penetrant mGlu3 NAMs. NIH PubMed Central. Available at:[Link]

  • Enantioselective Hydrogenations of Esters with Dynamic Kinetic Resolution. ACS Catalysis. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(4-Bromo-3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(4-Bromo-3-methylphenoxy)propan-1-ol. As a halogenated phenoxy compound, this substance requires rigorous handling and disposal protocols to mitigate risks to personnel, research integrity, and the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, ensuring a self-validating system of laboratory safety.

Hazard Identification and Essential Safety Profile

Understanding the chemical nature of 2-(4-Bromo-3-methylphenoxy)propan-1-ol is fundamental to appreciating the causality behind these disposal protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure—a brominated phenol ether—allows us to infer a reliable hazard profile based on analogous compounds.

Structural Class: Halogenated Organic Compound. This classification is critical, as it dictates the primary waste stream for disposal.[1][2] Bromine's presence makes it incompatible with non-halogenated organic waste streams, primarily due to disposal methods and potential for forming hazardous byproducts during treatment.[3][4]

Anticipated Hazards:

  • Health Hazards: Based on data for similar brominated and phenoxy compounds, 2-(4-Bromo-3-methylphenoxy)propan-1-ol should be handled as a substance that:

    • Causes skin and serious eye irritation.[5][6]

    • May cause respiratory irritation.

    • Is suspected of causing genetic defects (mutagenicity).[5]

  • Environmental Hazards: Bromophenols are known to be toxic to aquatic organisms.[7] Therefore, this compound must be prevented from entering sewer systems or the environment.[1][8]

Parameter Inferred Characteristic & Justification Primary Safety Implication
Physical State Likely a solid or liquid at room temperature.Dictates handling and spill control measures.
Toxicity Assumed to be an irritant and potential mutagen.Requires stringent use of Personal Protective Equipment (PPE).
Reactivity Incompatible with strong oxidizing agents, strong bases.[9]Mandates strict segregation from incompatible chemicals.
Environmental Impact Toxic to aquatic life.[7]Absolutely no drain disposal is permitted.[1]

Pre-Disposal: Safe Handling and PPE Requirements

Proper disposal begins with proper handling during use. The following measures are mandatory to minimize exposure and prevent uncontrolled release.

  • Engineering Controls: All handling of 2-(4-Bromo-3-methylphenoxy)propan-1-ol, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[1] The laboratory must be equipped with an accessible eyewash station and safety shower.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required at all times:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and wash hands thoroughly after handling.[5]

    • Body Protection: A lab coat must be worn and kept fully fastened.

The Core Disposal Protocol: A Step-by-Step Guide

This protocol adheres to the guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Step 1: Designate as "Halogenated Organic Hazardous Waste"

From the moment the first drop of 2-(4-Bromo-3-methylphenoxy)propan-1-ol is deemed waste, it must be classified as Halogenated Organic Waste .[2] This is the most critical step, ensuring it enters the correct, specialized disposal stream.

Step 2: Select the Appropriate Waste Container
  • Compatibility: Use a container made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE). The original product container is often a suitable choice if it is in good condition.[8] Never use foodstuff containers.[8]

  • Condition: The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[4][10]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[11]

Step 3: Label the Waste Container Correctly

Proper labeling is a strict regulatory requirement and essential for safety.[12]

  • Timing: The label must be affixed to the container before the first drop of waste is added.[4]

  • Content: The label must clearly state:

    • The words "Hazardous Waste ".[12]

    • The full chemical name: "Waste 2-(4-Bromo-3-methylphenoxy)propan-1-ol ". Do not use abbreviations or chemical formulas.[4]

    • A clear description of the hazards (e.g., "Irritant," "Potential Mutagen," "Environmental Hazard") using words or GHS pictograms.[12]

Step 4: Accumulate Waste Safely
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][12] This area must be under the control of laboratory personnel.

  • Segregation: Crucially, do not mix this waste with any other waste stream. Specifically, keep it separate from:

    • Non-halogenated organic waste.[2][3]

    • Acids, bases, and oxidizers.[8][13]

    • Aqueous waste.[3]

  • Container Closure: Keep the waste container securely capped at all times, except when actively adding waste.[4][8]

The decision process for correct waste segregation is visualized in the workflow diagram below.

G start Waste Generated: 2-(4-Bromo-3-methylphenoxy)propan-1-ol is_halogenated Does it contain F, Cl, Br, or I? start->is_halogenated halogenated_waste YES: Classify as HALOGENATED ORGANIC WASTE is_halogenated->halogenated_waste Yes non_halogenated_waste NO: Classify as Non-Halogenated Organic Waste is_halogenated->non_halogenated_waste No container Select Compatible, Labeled 'Hazardous Waste' Container halogenated_waste->container store Store in Satellite Accumulation Area (SAA) with Secondary Containment container->store pickup Arrange for Pickup by Certified Waste Management store->pickup

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Immediate Safety Concerns and Hazard Assessment Based on the analysis of analogous compounds such as other brominated and phenoxy-containing chemicals, 2-(4-Bromo-3-methylphenoxy)propan-1-ol should be handled as a substa...

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Author: BenchChem Technical Support Team. Date: April 2026

Immediate Safety Concerns and Hazard Assessment

Based on the analysis of analogous compounds such as other brominated and phenoxy-containing chemicals, 2-(4-Bromo-3-methylphenoxy)propan-1-ol should be handled as a substance that is potentially harmful. Similar compounds are known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, it is crucial to avoid direct contact and inhalation.

Assumed Hazard Classifications:

  • Skin Irritant (Category 2)[2]

  • Serious Eye Irritant (Category 2)[2]

  • May Cause Respiratory Irritation (Category 3)[2][3]

  • Harmful if Swallowed[1]

Given its phenoxy and propanol components, this compound is likely a liquid at room temperature. Ethers, a related chemical class, can form explosive peroxides over time when exposed to air and light[4][5]. Although this specific compound is a phenoxy ether derivative, it is prudent to handle it with this potential hazard in mind.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the recommended PPE for various laboratory operations involving 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile or Neoprene gloves[6][7][8]Laboratory coatNot generally required
Weighing & Aliquoting (in a fume hood) Chemical splash goggles[9][10]Nitrile or Neoprene gloves (consider double-gloving)[6][7][8]Laboratory coatNot required if performed in a certified chemical fume hood
Experimental Use (e.g., reaction setup, workup) Chemical splash goggles or a full-face shield[9][10]Chemical-resistant gloves (Nitrile or Neoprene, elbow-length recommended)[11][12]Chemical-resistant apron over a laboratory coat[9][13]Recommended if there is any potential for aerosol generation outside of a fume hood[9][13]
Spill Cleanup Full-face shield over chemical splash goggles[9][10]Heavy-duty Nitrile or Butyl rubber gloves[6][7]Chemical-resistant suit or coveralls[9]Air-purifying respirator with organic vapor cartridges[13][14]

Operational Plans: From Receipt to Disposal

A systematic approach to handling 2-(4-Bromo-3-methylphenoxy)propan-1-ol is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect upon Arrival: Visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any known hazards. It is good practice to also date the container upon opening[15].

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[4]. It should be stored separately from strong oxidizing agents[4].

Experimental Workflow: A Step-by-Step Protocol

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure[10][15].

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize time spent with the container open.

  • Aliquoting:

    • Perform all transfers within the fume hood.

    • Use appropriate tools such as a pipette with a bulb or a mechanical pipettor for liquid transfers. Never pipette by mouth[10][16].

    • Close the primary container immediately after aliquoting.

  • Reaction Setup:

    • When adding the compound to a reaction vessel, do so slowly to avoid splashing.

    • Ensure the reaction apparatus is secure and properly assembled.

  • Post-Reaction:

    • Quench any reactive materials safely according to your specific experimental protocol.

    • Clean all contaminated glassware thoroughly.

The following diagram illustrates the standard operational workflow for handling 2-(4-Bromo-3-methylphenoxy)propan-1-ol.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Procedure prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_aliquot Aliquot Compound prep_hood->handle_aliquot handle_reaction Add to Reaction Vessel handle_aliquot->handle_reaction post_clean Clean Contaminated Glassware handle_reaction->post_clean post_dispose Dispose of Waste post_clean->post_dispose end Safe Completion post_dispose->end End of Process

Caption: Workflow for Safe Handling of 2-(4-Bromo-3-methylphenoxy)propan-1-ol

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection:

    • Collect all waste containing 2-(4-Bromo-3-methylphenoxy)propan-1-ol in a dedicated, clearly labeled, and sealed waste container.

    • Do not mix this waste with other incompatible waste streams.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any known hazard classifications.

  • Disposal Procedure: Dispose of the chemical waste through your institution's designated hazardous waste disposal program[1][2]. Do not pour this chemical down the drain[4].

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Small Spills (in a fume hood):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If safe to do so, remove any ignition sources[1][4].

    • Contact your institution's emergency response team.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention[17]. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[17]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[3].

By adhering to these guidelines, researchers can confidently and safely handle 2-(4-Bromo-3-methylphenoxy)propan-1-ol, ensuring both personal safety and the integrity of their research.

References

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2).
  • EN 374 and Chemical Resistance Ratings: A Complete Overview. (2024, December 20). Droppe.
  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. (n.d.). OSU Chemistry.
  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. (2026, February 25).
  • Ethers. (2024, July 22). Health & Safety Department.
  • Ethers - Handling and control of exposure. (2010, July 19).
  • Safety Data Sheet. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-3-METHOXYPHENOL. (2026, January 17). ChemicalBook.
  • Pesticides. (2024, December 19). HSE.
  • OT-1976 - Safety Data Sheet. (2026, March 6).
  • Safety Data Sheet. (2018, November 13). Spectrum Chemical.
  • Personal Protection for the Applicator and Worker Module. (n.d.). Welcome to PSEP!.
  • Material Safety Data Sheet. (2014, March 28).
  • Handling Chemicals. (n.d.). Chemistry - Wittenberg University.
  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • safety in the laboratory. (n.d.).
  • Safety Data Sheet. (2026, March 16). Sigma-Aldrich.
  • Pesticide use and personal protective equipment. (2024, December 27). Health Victoria.
  • Safety Data Sheet. (2025, January 29). Tokyo Chemical Industry.
  • Safety Data Sheet. (2025, September 7). Thermo Fisher Scientific.
  • Personal Protective Equipment for Working With Pesticides. (2000, December 1). MU Extension.
  • Personal Protective Equipment for Pesticide Handlers. (2025, August 6). US EPA.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromo-3-methylphenoxy)propan-1-ol
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2-(4-Bromo-3-methylphenoxy)propan-1-ol
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